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  • Product: 5-Vinyl-1H-imidazole
  • CAS: 25189-76-8

Core Science & Biosynthesis

Foundational

5-Vinyl-1H-imidazole (CAS 3718-04-5): A Technical Guide to Physicochemical Properties, Synthesis, and Advanced Polymer Applications

Executive Summary & Structural Dynamics 5-Vinyl-1H-imidazole (4VIM) is a highly versatile, amphoteric heterocyclic compound that serves as a critical building block in modern polymer chemistry, materials science, and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

5-Vinyl-1H-imidazole (4VIM) is a highly versatile, amphoteric heterocyclic compound that serves as a critical building block in modern polymer chemistry, materials science, and pharmaceutical synthesis[1]. In scientific literature, the compound is frequently referred to as 4-vinylimidazole or 4(5)-vinylimidazole . This variable nomenclature arises from the rapid annular tautomerism inherent to the imidazole ring; the proton rapidly exchanges between the two nitrogen atoms, rendering the 4- and 5-positions chemically equivalent in solution[2].

Unlike its structural isomer 1-vinylimidazole (N-vinylimidazole, CAS 1072-63-5)—where the vinyl group is attached directly to the pyrrole-type nitrogen—5-vinylimidazole retains its N–H functionality[2]. This distinction is paramount: it preserves the molecule's ability to act simultaneously as a hydrogen bond donor and acceptor. This dual capacity makes 4VIM an ideal candidate for developing proton-conducting membranes for fuel cells and pH-responsive block copolymers for targeted gene delivery[2][3].

Physicochemical Profiling

Understanding the physical properties of 5-Vinyl-1H-imidazole is essential for optimizing reaction conditions, particularly because the compound is sensitive to thermal degradation and readily undergoes hydrogen bonding.

Table 1: Quantitative Physicochemical Data for 5-Vinyl-1H-imidazole

PropertyValueReference
CAS Number 3718-04-5[4][5]
Molecular Formula C₅H₆N₂[4][5]
Molecular Weight 94.11 g/mol [4][5]
Appearance Off-white powder / White crystals[3]
Density 1.082 g/cm³[4]
Melting Point 84 °C[4]
Boiling Point 283.4 °C (at 760 mmHg)[4]
Flash Point 152.7 °C[4]
LogP 1.05[4][5]

Synthesis & Purification Protocols

The most reliable and historically validated method for synthesizing 4VIM is the decarboxylation of trans-urocanic acid via vacuum thermolysis[3][6].

Protocol 1: Vacuum Thermolysis of Urocanic Acid

Expertise & Causality: Urocanic acid must be heated to its melting point to induce decarboxylation. However, the resulting 4VIM monomer is prone to spontaneous thermal polymerization. To prevent this, the reaction is conducted under a strict vacuum, ensuring the product distills away from the heat source the moment it forms.

  • Preparation: Charge anhydrous trans-urocanic acid (e.g., 5.00 g, 53.0 mmol) into a single-neck round-bottom flask. Connect the flask to a distillation apparatus equipped with a cold trap[3][6].

  • Thermolysis: Apply a vacuum (1 mmHg) and heat the system to 220–240 °C. Validation: The solid precursor will melt, and continuous heating will drive the elimination of CO₂[3].

  • Collection: The crude 4VIM distills as a colorless to yellow liquid into the receiving flask, which readily crystallizes into an off-white powder at room temperature (23 °C)[3][6].

  • Purification: Transfer the crude powder to a sublimation apparatus. Sublime at 80 °C under a high vacuum (0.5 mmHg) using a cold finger. Validation: This step separates the pure monomer from non-volatile oligomeric impurities, yielding pure white crystals of 4VIM (>50% yield)[3].

Urocanic_Decarboxylation N1 Trans-Urocanic Acid (Solid Precursor) N2 Vacuum Thermolysis (220-240 °C, 1 mmHg) N1->N2 Heat applied N3 Decarboxylation (CO2 Elimination) N2->N3 Thermal cleavage N4 Crude 4VIM Distillate (Yellow Oil/Crystals) N3->N4 Continuous distillation N5 Vacuum Sublimation (80 °C, 0.5 mmHg) N4->N5 Cold finger setup N6 Pure 5-Vinyl-1H-imidazole (White Crystals) N5->N6 Selective condensation

Caption: Workflow for the synthesis of 5-Vinyl-1H-imidazole via vacuum thermolysis of trans-urocanic acid.

Advanced Polymerization: The RAFT Breakthrough

Historically, conventional free-radical polymerization of 4VIM in solvents like benzene resulted in heterogeneous mixtures. The strong intermolecular hydrogen bonding between imidazole rings caused the growing polymer chains to precipitate prematurely, yielding uncontrolled molecular weights[3].

Recent breakthroughs have utilized Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization in glacial acetic acid to overcome this limitation[3][7].

Protocol 2: Controlled RAFT Polymerization of 4VIM

Expertise & Causality: Glacial acetic acid acts as a transformative solvent. By protonating the imidazole nitrogens, it disrupts the intermolecular hydrogen bonds, maintaining a completely homogeneous solution throughout the reaction. This homogeneity is the self-validating mechanism that ensures linear molecular weight growth and a narrow polydispersity index (PDI)[3].

  • Reagent Assembly: In a Schlenk flask, dissolve the 4VIM monomer, a trithiocarbonate RAFT chain transfer agent (e.g., CEP), and a radical initiator (e.g., V-501) in glacial acetic acid[3].

  • Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical, as oxygen acts as a radical scavenger that will prematurely terminate the RAFT process[3].

  • Polymerization: Backfill with inert gas and heat the reaction to 70 °C for 17 hours[3].

  • Recovery & Validation: Quench the reaction by rapid cooling and exposure to air. Precipitate the resulting poly(4VIM) in excess cold ethyl acetate. Validation: Size Exclusion Chromatography (SEC) should confirm controlled molecular weights (Mₙ = 1000–65,000 g/mol ) and narrow PDIs (1.02–1.19)[3].

RAFT_Polymerization A Monomer: 4VIM D Homogeneous Polymerization (70°C, Inert Atm) A->D Solubilize B Solvent: Glacial Acetic Acid B->D Prevents precipitation C RAFT Agent + Initiator C->D Mediates radical transfer E Poly(4VIM) Homopolymer (Narrow PDI) D->E Chain extension

Caption: Controlled RAFT polymerization of 4VIM utilizing glacial acetic acid to maintain homogeneity.

This RAFT methodology has been successfully extended to synthesize amphoteric ABA triblock copolymers (e.g., poly(4VIM-b-DEGMEMA-b-4VIM)). These advanced materials exhibit microphase-separated morphologies and rubbery plateau regions up to 200 °C, making them highly valuable for mechanically reinforced membranes[7].

Applications in Drug Discovery: Diels-Alder Chemistry

Beyond polymerization, the vinyl group of 4VIM makes it a highly reactive diene for organic synthesis. 4-Vinylimidazoles readily participate in room-temperature Diels-Alder cycloadditions with electron-deficient dienophiles, such as N-phenylmaleimide (NPM)[8][9].

Mechanistic Insight: The electron-rich nature of the vinylimidazole diene drives rapid cycloaddition. With mild thermal activation, the reaction yields a single, nonaromatic cycloadduct. To prevent the initial cycloadduct from undergoing unwanted aromatization or ene-reactions, researchers must strictly control the reaction temperature and solvent polarity[8]. This synthetic pathway is heavily utilized in drug development pipelines to construct complex, polysubstituted tetrahydrobenzimidazoles and dihydrobenzimidazoles[9].

References[4] Guidechem. "3718-04-5 5-vinyl-1H-iMidazole C5H6N2, Formula,NMR,Boiling Point,Density,Flash Point". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLZsZGU6IuduAZh646M8Uy42q-0jvqykop-7uPOi5ZPOLUg5lpz_d1PTNm3zh7hhPlmCdm8jf8dMLHYbAh2kPMDQ5J6sJHF8Lu_o8cRFW9eAXq7k-zTI3SiPckqoVd2cqE643SHxxMrfFTn7KVTBsS0w==[7] RIT Scholar Works. "Synthesis and Characterization of Ionic Liquid Monomers and Polymers Derived from 2-substituted-1,3-dialkyl-4(5)". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0M8ktbpkFdJRMDKXv_cfZ1nGO8cMTTanyVo2d-j6uoYvJFAADb0Jb2Mg5O2UVhmerARshDWj0mHll5e5q44XsD-ptmq__i7JI6Hjlw6BX4Ux_TBBmEYfuoQwV_hbKQZNnQTp162mlDs0qraHhoRqBPrbBSHT6_3nDuYNXm0yskVyAOMzImA==[3] ACS Publications. "Controlled Radical Polymerization of 4-Vinylimidazole | Macromolecules". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyz1rM3qoFReqliQLxQKgOwWln2E__fVSh7ogbZgNnqNtGNGEwod58LPePQi8Mn7dQDDqsNE1yzdlKpBnacAYPCCfjZ2Mb2Y5bFWnJYJpHCIEJ1EZxssj_juzqOPPN7FCq498VNw==[8] RSC Publishing. "Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvmQ_QKNrIJ1M2HeTjtDWffCsd-FVDYzKbe6xrJFXMq5XUPEbi_nfj-AzayrKr8gSKQZtAdKylUuAC5IsGSyTkTrIsUtyTnf5m3cGtFAITGTNSUqxnfjCrHdArTCkAbEOxh7_S54PjpLmna-ik633PWflsey3H78G-7-Ba[9] PubMed. "Preparation and Diels-Alder chemistry of 4-vinylimidazoles". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXPjh8Yds2hkK6NUnwGzuP_Wcuigkcivw4LwTWmricyP5IMoScFlxH99dHH97uT3jr2vfSaIcerW_rdJWrbvQ6ATSAUxQIhVCddbifiHAT1GAIbGUY3nFBjezVfkFXNL4lEw24[5] Chemsrc. "5-Vinyl-1H-imidazole | CAS#:3718-04-5". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdoZsluYtNI36187EEMI4YmlvWGOLZMvJJydT8WOieZDP2pNWxslF41UHJoh-6rY6IqlrO2ql50OHL_OozMUSf6kO0SavLVgYk6eLya7XwdRlp9lMAGuXd_a6vDXirfPcSmp0NBHQxLQUfMsFmwPQ=[6] Sigma-Aldrich. "4-ethenyl-1H-imidazole | 3718-04-5". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdeTfx5WwiTOXrOEC835S9gqVm25GjYnPgFqn5wx1mSW3CpkOWieog1V3Rj_GkU3_zXjOYwh5-CEV07Kh87Yu141hcODoMV1_yAAU_taHpD7p5q8SehojwEL0LNGo_hP4ZYiFMOq1bUmulCoehweGaqaJrh1PQc1rtsfVdLb-5gMPWGwkQag==[2] AIP Publishing. "Microwave spectrum, structure, tautomeric, and conformational composition of 4-vinylimidazole". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1jIBlB969lThRx_xDVnaPgl6iTyc8dDcoigq-6FI1wRpEIaZc5PYeOv_XYHUtxniq5PATFVw82lHbSosJjjhjWRNDuxI4c99yeOSX5WTZ4PQhR24wg7i-DCTG4_tUdFtM1h4hor2VmPj9wGNZHiUL661AGGoJLZIAynsyd1ds5iElbRmEgRiqffbjcpawqB1Kgd1NMsnbUhfFC3VVNQ==[1] Lookchem. "Cas 3718-04-5,1H-Imidazole, 4-ethenyl-". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqrujFH4J7GI_Fylu3DT6uSB9LofRH1yTMdCMiwzg5lTv6JmPbsjDaGkGp57q0Levt_ZVDfiLSa0Fl-KNILPkEx5qC708JnJAd1DRtsIqARNkCoACG0o-ocWk7jONxfPDhn3UZSdYK[10] MDPI. "Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4HUKaXeG05vYxhgsAXLOcOw5WwsXsl0J_N9Gumsf7tGffzpqspBe_B6cZoTpIEN4Jz5VaZEA2wVdDshq-VtXV57cSABLePY8c2nQmEeBpS8cnleQHR-SxC6MPqF4nIgClHNc=

Sources

Exploratory

The Tautomeric Equilibrium of 4-Vinylimidazole and 5-Vinylimidazole: A Comprehensive Technical Guide

Executive Summary The tautomerism between 4-vinylimidazole (4-VI) and 5-vinylimidazole (5-VI) represents a highly dynamic and structurally significant equilibrium in heterocyclic chemistry. Because the imidazole ring con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tautomerism between 4-vinylimidazole (4-VI) and 5-vinylimidazole (5-VI) represents a highly dynamic and structurally significant equilibrium in heterocyclic chemistry. Because the imidazole ring contains both a hydrogen-bond donor (pyrrole-like nitrogen) and an acceptor (pyridine-like nitrogen), the migration of the N-proton dictates the relative positioning of the vinyl substituent. Understanding this 1H 3H tautomeric shift is critical for researchers developing proton-conducting polymer membranes for fuel cells, designing biomimetic catalysts, and analyzing the photodegradation pathways of biological molecules like urocanic acid.

This whitepaper provides an in-depth analysis of the thermodynamic equilibrium, conformational space, and analytical methodologies required to isolate and characterize the 4(5)-vinylimidazole system.

Mechanistic Foundations of Imidazole Tautomerism

In unsubstituted imidazole, the 1H and 3H tautomers are degenerate. However, the introduction of a vinyl group at the 4-position breaks this symmetry, creating a tautomeric pair: 4-vinylimidazole (where the proton resides on the nitrogen adjacent to the vinyl group, often denoted as the 1H tautomer depending on numbering conventions) and 5-vinylimidazole (where the proton is on the distal nitrogen, the 3H tautomer) [1].

The equilibrium between these states is heavily influenced by the phase of matter. In the solid state or in protic solvents, intermolecular hydrogen bonding heavily biases the equilibrium, often locking the molecule into a single predominant tautomer or a co-crystalline network. To understand the intrinsic thermodynamic stability and structural nuances of these molecules, they must be studied in the gas phase, free from solvent-solute interactions [1].

Tautomerism N1 4-Vinylimidazole (1H-Tautomer) N2 Proton Transfer (Inter/Intramolecular) N1->N2 K_eq N3 5-Vinylimidazole (3H-Tautomer) N2->N3

Tautomeric equilibrium between 4-vinylimidazole and 5-vinylimidazole.

Conformational Space and Structural Geometry

The complexity of the 4(5)-vinylimidazole system is compounded by the rotational flexibility of the vinyl group. For each tautomer, the vinyl group can adopt two primary conformations (typically s-cis and s-trans relative to the ring double bond), resulting in four distinct isomeric species [1, 2].

Gas-phase microwave spectroscopy coupled with quantum chemical calculations (MP2/cc-pVTZ level) has revealed critical structural differences among these four species [1]. Extended π -conjugation between the vinyl group and the aromatic imidazole ring generally favors a planar geometry. However, steric clashes and lone-pair repulsions can disrupt this planarity.

Summary of Isomeric Geometries
Tautomeric FormConformer DesignationStructural GeometrySpectroscopic Marker (Rotational Constants)
4-Vinylimidazole Conformer IPlanar A≈8.1 GHz, B≈2.0 GHz, C≈1.6 GHz
4-Vinylimidazole Conformer IIPlanar A≈8.1 GHz, B≈2.0 GHz, C≈1.6 GHz
5-Vinylimidazole Conformer IIIPlanar A≈8.1 GHz, B≈2.0 GHz, C≈1.6 GHz
5-Vinylimidazole Conformer IVQuasiplanar (~8° twist) Anomalous inertial defect ( Δ )

Data derived from the gas-phase isolation of breakdown products of urocanic acid [1, 2].

Expert Insight: The quasiplanar nature of one of the 5-vinylimidazole conformers is a classic example of spontaneous symmetry-breaking. The slight ~8° rotation of the vinyl group out of the imidazole plane minimizes steric repulsion while sacrificing only a marginal amount of resonance stabilization energy. At elevated temperatures (e.g., 220 °C), the thermal energy easily overcomes the small energy barriers between these states, resulting in substantial equilibrium mole fractions for all four species [1].

Analytical Workflow: Gas-Phase Isolation and Spectroscopy

To accurately measure the tautomeric equilibrium without the confounding variables of solvation, researchers employ Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy [2]. However, generating pure 4(5)-vinylimidazole vapor is challenging due to its high boiling point and tendency to polymerize.

The most robust, self-validating method involves the in situ thermal decarboxylation of trans-urocanic acid. This approach ensures that the vinylimidazole is generated cleanly in the gas phase immediately prior to spectroscopic interrogation [1].

Step-by-Step Experimental Protocol
  • Precursor Preparation: Load solid trans-urocanic acid into a specialized heating reservoir attached to a pulsed nozzle valve.

  • Vacuum Thermolysis: Heat the reservoir to exactly 220 °C under high vacuum. At this temperature, urocanic acid undergoes quantitative decarboxylation, shedding CO2​ to yield the 4(5)-vinylimidazole tautomeric mixture.

  • Supersonic Expansion: Seed the resulting hot vapor into an inert carrier gas (Neon or Argon at ~1-2 atm backing pressure). Pulse the mixture through a pinhole nozzle into a vacuum chamber. The resulting adiabatic expansion rotationally cools the molecules to ~2 K.

    • Causality Note: This rapid cooling "freezes" the high-temperature (220 °C) equilibrium population, preventing the conformers and tautomers from interconverting, allowing them to be measured as discrete species.

  • Microwave Interrogation: Irradiate the expanding gas pulse with a broadband chirped microwave pulse (e.g., 48–72 GHz).

  • Data Acquisition: Record the Free Induction Decay (FID) of the macroscopic dipole moment as the molecules relax. Fast Fourier Transform (FFT) of the FID yields the rotational frequency spectrum.

  • Computational Validation: To assign the spectral lines to specific tautomers/conformers, optimize the geometries of all four species using ab initio MP2/cc-pVTZ calculations. Match the experimental rotational constants ( A,B,C ) and the 14 N nuclear quadrupole hyperfine multiplet patterns to the theoretical models to definitively identify the 1H and 3H tautomers [1].

Workflow S1 Step 1: Precursor Loading (trans-Urocanic Acid) S2 Step 2: Vacuum Thermolysis (Decarboxylation at 220 °C) S1->S2 S3 Step 3: Supersonic Expansion (Rotational Cooling to ~2 K) S2->S3 S4 Step 4: CP-FTMW Spectroscopy (48-72 GHz Interrogation) S3->S4 S5 Step 5: Computational Matching (MP2/cc-pVTZ & 14N Hyperfine) S4->S5

Gas-phase experimental workflow for isolating and analyzing vinylimidazole tautomers.

Implications for Polymer Chemistry and Drug Development

The tautomeric mobility of 4(5)-vinylimidazole has profound implications for downstream applications:

  • Proton-Conducting Membranes: Polymers derived from 4(5)-vinylimidazole exhibit high anhydrous proton conductivity. The ability of the imidazole ring to rapidly interconvert between the 1H and 3H states facilitates the Grotthuss mechanism (proton hopping) across the polymer backbone[3].

  • Metal Coordination: In transition metal complexes, the tautomeric state dictates the coordination geometry. The non-protonated nitrogen acts as a strong σ -donor. Understanding the equilibrium helps in designing pharmacologically active metallo-drugs and robust industrial catalysts.

  • Biomimetic Catalysis: Because the 4(5)-vinylimidazole moiety closely mimics the side chain of the amino acid histidine, its polymers are frequently used as enzyme mimics (e.g., esterase activity). The catalytic efficiency is directly tied to the pKa and the tautomeric availability of the unprotonated nitrogen atom.

References

  • Godfrey, P. D., & Robertson, E. G. (2012). Microwave spectrum, structure, tautomeric, and conformational composition of 4-vinylimidazole. The Journal of Chemical Physics.[Link]

  • Cummings, C. N. (2018). Hydrogen Bonding between Water and Heterocyclic Compounds Explored by Microwave Spectroscopy. Newcastle University Theses.[Link]

  • Bara, J. E., et al. (2022). Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. MDPI.[Link]

Foundational

A Guide to the Structural Elucidation of 5-Vinyl-1H-imidazole: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Structural Elucidation The precise arrangement of atoms within a crystal lattice dictates a molecule's physical a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Structural Elucidation

The precise arrangement of atoms within a crystal lattice dictates a molecule's physical and chemical properties. For pharmaceutical compounds, the crystal structure influences solubility, bioavailability, and stability. In materials science, it governs properties such as conductivity and mechanical strength. Therefore, obtaining high-quality single crystals and determining their structure through X-ray diffraction is a critical step in the research and development pipeline.[1][2] This guide will navigate the reader through the necessary experimental and computational stages to achieve this for 5-Vinyl-1H-imidazole.

Synthesis and Purification of 5-Vinyl-1H-imidazole

A robust and scalable synthetic route is the first step towards obtaining a crystalline sample. While various methods for the synthesis of vinylimidazoles exist, a plausible route for 5-Vinyl-1H-imidazole can be adapted from known procedures for related compounds.[3][4][5] A potential synthetic pathway initiates from a commercially available starting material, such as 1-methyl-1H-imidazole-5-carbaldehyde.[6][7][8][9]

Proposed Synthetic Pathway

A Wittig-type reaction provides a reliable method for the introduction of the vinyl group.

Synthesis A 1-methyl-1H-imidazole-5-carbaldehyde D Wittig Reagent (Ylide) A->D Reacts with B Methyltriphenylphosphonium bromide B->D C Strong Base (e.g., n-BuLi) C->B Deprotonation E 1-methyl-5-vinyl-1H-imidazole D->E Wittig Reaction F Demethylation E->F Purification & G 5-Vinyl-1H-imidazole F->G

Caption: Proposed Wittig reaction for the synthesis of 5-Vinyl-1H-imidazole.

Experimental Protocol: Synthesis

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise while stirring. Allow the reaction to stir for 1-2 hours at this temperature, during which the color should change, indicating the formation of the ylide.

  • Wittig Reaction: In a separate flask, dissolve 1-methyl-1H-imidazole-5-carbaldehyde in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-methyl-5-vinyl-1H-imidazole, can then be purified by column chromatography on silica gel.

  • Demethylation: The final step of demethylation to yield 5-Vinyl-1H-imidazole can be challenging and may require screening of various conditions, such as reaction with strong nucleophiles or specific demethylating agents.

  • Purity Assessment: The purity of the final compound should be rigorously assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[10][11] For a small organic molecule like 5-Vinyl-1H-imidazole, several crystallization techniques can be employed.[12][13][14]

Common Crystallization Techniques
TechniquePrincipleAdvantagesDisadvantages
Slow Evaporation A saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration and inducing crystallization.[12]Simple to set up.[14]Can lead to the formation of many small crystals or an amorphous powder if evaporation is too rapid.[14]
Vapor Diffusion A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[13][14]Excellent for growing high-quality crystals from small amounts of material.[14]Can be a slow process, taking several days to weeks.[14]
Solvent Layering A solution of the compound is carefully layered with a miscible "anti-solvent" of a different density in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[13]Useful for air-sensitive compounds as the setup can be done in an inert atmosphere.The interface can be easily disturbed, affecting crystal growth.[14]
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.[14]Good for compounds with low solubility at room temperature.Requires careful control of the cooling rate.[14]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by screening a wide range of solvents with varying polarities to determine the solubility of 5-Vinyl-1H-imidazole. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature.

  • Setup: Prepare small-scale crystallization trials using the techniques described above. For example, in a small vial, dissolve a few milligrams of the purified compound in a minimal amount of a "good" solvent.

  • Vary Conditions: Systematically vary parameters such as temperature, concentration, and the choice of anti-solvent.

  • Patience and Observation: Allow the crystallization trials to remain undisturbed and observe them periodically under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using SC-XRD.[1][2][15] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in the crystal lattice.

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis E->F G Final Crystal Structure F->G

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD Data Collection and Analysis

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction images at different orientations.[1] Low temperatures (e.g., 100 K) are often used to minimize thermal vibrations of the atoms, leading to higher quality data.[14]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution: The initial atomic positions are determined from the processed data using computational methods such as "direct methods" or the Patterson method.[1]

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Powder X-ray Diffraction (PXRD)

In cases where obtaining suitable single crystals is not feasible, powder X-ray diffraction (PXRD) can be a valuable alternative for structural characterization.[16][17][18] Instead of a single crystal, a polycrystalline powder is used, which results in a diffraction pattern of concentric rings rather than discrete spots.

PXRD_Workflow A Sample Preparation (Fine Powder) B Data Collection (Powder Diffractometer) A->B C Indexing & Unit Cell Determination B->C D Structure Solution (Direct Space Methods) C->D E Rietveld Refinement D->E F Final Crystal Structure E->F

Caption: Workflow for Powder X-ray Diffraction Analysis.

Experimental Protocol: PXRD Data Collection and Analysis

  • Sample Preparation: A small amount of the purified 5-Vinyl-1H-imidazole is finely ground to ensure a random orientation of the crystallites.

  • Data Collection: The powdered sample is placed in a sample holder and analyzed using a powder diffractometer. The instrument measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters of the crystal lattice.[19]

  • Structure Solution: For organic molecules, "direct-space" or "real-space" methods are commonly used to solve the structure from powder data.[20] These methods involve generating trial crystal structures and comparing their calculated powder patterns to the experimental data.

  • Rietveld Refinement: The entire calculated powder diffraction pattern is fitted to the experimental pattern, refining the atomic positions and other structural parameters.[19]

Data Interpretation and Reporting

The final output of a successful crystal structure determination is a set of crystallographic data, typically in the form of a Crystallographic Information File (CIF). This file contains all the information about the crystal structure, including:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

  • Space Group: The symmetry of the crystal lattice.

  • Atomic Coordinates: The x, y, and z coordinates of each atom in the asymmetric unit.

  • Bond Lengths and Angles: The distances between bonded atoms and the angles between bonds.

  • Intermolecular Interactions: Details of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal packing.

This data should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it accessible to the wider scientific community.[21][22][23]

Conclusion

The determination of the crystal structure of 5-Vinyl-1H-imidazole is an achievable goal for researchers equipped with the appropriate synthetic and analytical tools. While the journey from synthesis to a refined crystal structure can be challenging, the insights gained are invaluable for advancing our understanding of this important molecule and for guiding its application in drug discovery and materials science. This guide provides a comprehensive framework to navigate this process, emphasizing the importance of careful experimental design, meticulous data collection, and rigorous analysis.

References

  • Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. (2007). Journal of Organic Chemistry. [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.). ResearchGate. [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Protheragen. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (n.d.). J-STAGE. [Link]

  • A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. (2005). Crystal Growth & Design. [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. [Link]

  • crystallization of small molecules. (n.d.). University of Barcelona. [Link]

  • Guide for crystallization. (n.d.). University of Fribourg. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). University of Southampton ePrints. [Link]

  • How do organic compounds single crystal X rays diffraction work?. (2016). ResearchGate. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]

  • 5-Vinyl-1H-imidazole. (n.d.). LookChem. [Link]

  • Single Crystal X-Ray Diffraction. (2023). Pulstec USA. [Link]

  • Syntheses of 1‐PG/AUX‐4‐vinyl‐1H‐imidazole (1 a–e). (a) vinyl‐Sn(Bu)3,... (n.d.). ResearchGate. [Link]

  • 1-methyl-1h-imidazole-5-carbaldehyde (C5H6N2O). (n.d.). PubChemLite. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI. [Link]

  • 1-methyl-1H-imidazole-5-carbaldehyde. (n.d.). PubChem. [Link]

  • Method for producing halogenated vinyl imidazole compounds. (2024).
  • CCDC 273933: Experimental Crystal Structure Determination. (n.d.). OA Monitor Ireland. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 1-Vinylimidazole. (n.d.). Wikipedia. [Link]

  • CCDC 2391276: Experimental Crystal Structure Determination (Dataset). (2024). OSTI.GOV. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. [Link]

  • Search - Access Structures. (n.d.). Cambridge Crystallographic Data Centre. [Link]

  • CCDC 2323924: Experimental Crystal Structure Determination. (n.d.). University of Otago. [Link]

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Exploratory

Safety data sheet (SDS) and toxicity of 5-vinyl-1H-imidazole

Comprehensive Safety and Toxicological Profile of 5-Vinyl-1H-imidazole: A Technical Guide for Polymer and Drug Development Executive Summary 5-Vinyl-1H-imidazole (CAS: 3718-04-5), frequently referred to as 4-vinylimidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Toxicological Profile of 5-Vinyl-1H-imidazole: A Technical Guide for Polymer and Drug Development

Executive Summary

5-Vinyl-1H-imidazole (CAS: 3718-04-5), frequently referred to as 4-vinylimidazole or 4(5)-vinylimidazole due to tautomerization, is a highly reactive heterocyclic building block[1]. It is extensively utilized in the synthesis of functional polymers, most notably poly(4-vinylimidazole) (P4V), which has emerged as a high-efficiency, low-toxicity gene delivery vector[2]. This whitepaper systematically evaluates the Safety Data Sheet (SDS) parameters, intrinsic toxicological mechanisms, and handling protocols of 5-vinyl-1H-imidazole, bridging the gap between raw monomer hazards and its advanced biomedical applications.

Physicochemical Profiling and SDS Parameters

The dual functionality of 5-vinyl-1H-imidazole—comprising a polymerizable vinyl group and a proton-donating/accepting imidazole ring—dictates both its synthetic utility and its hazard profile.

Table 1: Physicochemical and Safety Data Sheet (SDS) Summary [1][3]

Property / ParameterValue / Description
Chemical Name 5-Vinyl-1H-imidazole (4-ethenyl-1H-imidazole)
CAS Number 3718-04-5
Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)

Causality of Hazards: The primary irritant hazards (H315, H319, H335) stem from the basicity of the nitrogen atoms within the imidazole ring. Upon contact with mucosal membranes or skin, the unprotonated amine can disrupt lipid bilayers and cause localized alkaline pH shifts, leading to cellular irritation[3]. Furthermore, the vinyl group is highly susceptible to radical-induced auto-polymerization. If initiated exothermically in a closed container, this auto-polymerization can lead to rapid thermal expansion and dangerous pressure buildup.

Toxicological Mechanisms: Monomer vs. Polymer

Understanding the toxicity of 5-vinyl-1H-imidazole requires a strict distinction between the free monomer and its polymerized form (P4V).

Monomer Toxicity: As a small molecule, 5-vinyl-1H-imidazole easily permeates cellular membranes. Unlike certain nitro-substituted imidazoles (e.g., 1-methyl-2-nitro-5-vinylimidazole), which undergo anaerobic reduction in the gut or inside cells to form highly reactive, DNA-damaging species[4], the un-nitrated 5-vinyl-1H-imidazole does not exhibit inherent genotoxicity via this reductive pathway[4]. However, prolonged exposure to the free monomer causes cumulative cellular stress due to the continuous buffering of intracellular compartments.

Polymer Toxicity and the "Proton Sponge" Effect: When polymerized into P4V, the toxicity profile shifts dramatically. P4V is utilized as a non-viral gene carrier because it exhibits significantly lower cytotoxicity compared to standard vectors like polyethylenimine (PEI)[5]. The causality behind this low toxicity and high transfection efficiency lies in the "proton sponge" mechanism[2]. The imidazole groups (pKa ~ 6.0) remain largely unprotonated at physiological pH (7.4) but become rapidly protonated in the acidic environment of the endosome (pH 5.0–6.0)[5]. This massive buffering capacity prevents endosomal acidification, triggering an influx of chloride ions and water. The endosome ultimately swells and ruptures, releasing the DNA payload into the cytosol without causing the severe, generalized membrane lysis typically associated with highly charged cationic polymers[5].

ProtonSponge A Endosomal Uptake of P4V/DNA Complex B Acidification (ATPase pumps H+) A->B C Imidazole Protonation (Buffering Effect) B->C D Chloride & Water Influx C->D E Osmotic Swelling & Endosomal Rupture D->E F Cytosolic Release (Low Toxicity) E->F

Caption: Fig 1. The proton sponge mechanism of P4V facilitating low-toxicity endosomal escape.

Experimental Workflow: Cytotoxicity & Transfection Efficacy Profiling

To validate the safety and efficacy of 5-vinyl-1H-imidazole derivatives, a self-validating experimental protocol is essential. The following workflow details the synthesis of P4V and subsequent cytotoxicity screening.

Step-by-Step Methodology:

  • Monomer Purification: Synthesize 4(5)-vinylimidazole via the decarboxylation of urocanic acid. Purify the crude product via vacuum distillation (e.g., 120°C to 230°C at 10 µmHg) to remove auto-polymerized oligomers[6].

    • Causality: Impurities and spontaneous oligomers act as radical scavengers or chain transfer agents, severely skewing the molecular weight distribution of the final polymer and introducing heterogeneous toxicity profiles.

  • Free Radical Polymerization: Dissolve the purified monomer in a degassed solvent. Add a radical initiator (e.g., AIBN) and heat under a nitrogen atmosphere[2].

    • Causality: Degassing prevents oxygen from quenching the propagating radical chains, ensuring high conversion rates and uniform polymer lengths.

  • Purification & Dialysis: Precipitate the resulting P4V, dissolve in deionized water, and dialyze (MWCO 10,000) against distilled water for 3 days[5].

    • Causality: Residual monomer is highly irritating (H315, H319)[3] and is the primary cause of false-positive cytotoxicity in polymer-based biological assays. Dialysis ensures the observed toxicity is strictly polymer-driven.

  • Complexation: Mix P4V with plasmid DNA at various weight ratios in PBS (pH 6.7–7.0). Incubate for 30 minutes to allow electrostatic complexation[5].

    • Causality: The slightly acidic PBS ensures partial protonation of the imidazole rings, facilitating strong electrostatic binding with the negatively charged DNA backbone.

  • Cytotoxicity Assay (MTT): Seed HeLa cells and expose them to P4V/DNA and PEI/DNA complexes for 24 hours. Measure viability via MTT reduction at 570 nm[5].

    • Self-Validation: The inclusion of PEI/DNA complexes serves as an internal positive control for cytotoxicity. If the PEI control does not exhibit a known dose-dependent reduction in cell viability, the metabolic assay's sensitivity is compromised, and the P4V safety data cannot be trusted.

Workflow M Monomer Purification P Radical Polymerization M->P D Dialysis (Remove Monomer) P->D C DNA Complexation D->C A MTT Viability Assay C->A

Caption: Fig 2. Self-validating workflow from monomer purification to cytotoxicity assessment.

Handling, Storage, and Polymerization Safety

When handling 5-vinyl-1H-imidazole in a laboratory or pilot-plant setting, strict adherence to SDS guidelines is mandatory to mitigate exposure and uncontrolled reactions.

  • Storage: Store at 2–8°C in a tightly sealed, light-resistant container.

    • Causality: The vinyl group is prone to photo-initiated and thermally-initiated radical polymerization. Low temperatures and darkness suppress spontaneous radical generation, maintaining monomer stability[3].

  • PPE: Nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat are required. The compound causes serious eye irritation (H319) and skin irritation (H315)[3].

  • Spill Mitigation: In the event of a spill, neutralize with a weak acid (e.g., dilute acetic acid) to protonate the imidazole ring.

    • Causality: Protonation renders the compound water-soluble and significantly less volatile, allowing for safe absorption with an inert material (e.g., vermiculite) without inhalation risks.

References

  • Title: Cas 3718-04-5, 1H-Imidazole, 4-ethenyl- Source: Lookchem URL: [Link]

  • Title: High transfection efficiency of poly(4-vinylimidazole) as a new gene carrier Source: PubMed URL: [Link]

  • Title: High Transfection Efficiency of Poly(4-vinylimidazole) as a New Gene Carrier Source: ACS Publications (Bioconjugate Chemistry) URL: [Link]

  • Title: Top 17 Mutation Research/reviews in Genetic Toxicology papers published in 1981 Source: SciSpace URL: [Link]

  • Title: Synthesis and Characterization of Ionic Liquid Monomers and Polymers Derived from 2-substituted-1,3-dialkyl-4(5)-vinylimidazolium salts Source: RIT Scholar Works URL: [Link]

Sources

Foundational

Solvation Dynamics and Reactivity of 5-Vinyl-1H-imidazole in Polar Organic Solvents

An In-Depth Technical Guide for Polymer and Medicinal Chemistry Executive Summary 5-Vinyl-1H-imidazole (also referred to by its tautomeric designation, 4-vinylimidazole, CAS: 3718-04-5) is a highly versatile functional m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Polymer and Medicinal Chemistry

Executive Summary

5-Vinyl-1H-imidazole (also referred to by its tautomeric designation, 4-vinylimidazole, CAS: 3718-04-5) is a highly versatile functional monomer utilized in the synthesis of artificial hydrolases, proton-conductive membranes, and targeted drug delivery vehicles[1][2]. Despite its broad utility, researchers frequently encounter significant challenges regarding its solubility and spontaneous aggregation. This whitepaper provides a comprehensive analysis of the solvation thermodynamics of 5-Vinyl-1H-imidazole in polar organic solvents. By elucidating the causality between solvent polarity, intermolecular hydrogen bonding, and reaction kinetics, this guide establishes field-proven methodologies for handling, solvating, and polymerizing this critical compound.

Physicochemical Profiling and Tautomerism

5-Vinyl-1H-imidazole (Molecular Weight: 94.11 g/mol , Melting Point: 84 °C) is characterized by an imidazole ring substituted with a vinyl group at the 5-position[1][3]. The molecule exists in a dynamic tautomeric equilibrium with 4-vinylimidazole.

The core structural challenge lies in the imidazole ring itself, which possesses both a strong hydrogen-bond donor (the >N-H group) and a hydrogen-bond acceptor (the -N= atom). In the solid state or in non-polar environments, these sites engage in robust intermolecular hydrogen bonding, forming extensive supramolecular networks that resist dissolution and complicate homogeneous reactions[4].

Thermodynamics of Solubility in Polar Organic Solvents

To achieve true molecular dispersion, a solvent must thermodynamically outcompete the monomer's innate self-association. Polar organic solvents achieve this through distinct mechanisms depending on their protic or aprotic nature.

3.1. Polar Protic Solvents (e.g., Glacial Acetic Acid, Methanol)

Protic solvents are highly effective at solvating 5-Vinyl-1H-imidazole because they act as both hydrogen-bond donors and acceptors. Glacial acetic acid, in particular, has proven revolutionary for the controlled radical polymerization of this monomer. It fully disrupts the intermolecular hydrogen bonds, yielding a homogeneous solution that supports linear pseudo-first-order reaction kinetics[4].

3.2. Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Aprotic solvents rely on high dielectric constants and strong dipole-dipole interactions to stabilize the monomer. While dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) readily dissolve the monomer for applications like molecularly imprinted polymers (MIPs)[5], the dense solvation shell they form can impact reaction thermodynamics. For instance, in Diels-Alder cycloadditions, strong solvation by DMSO can stabilize the ground state of the monomer to such an extent that reaction rates are significantly retarded compared to less polar environments[6].

Table 1: Solubility Profile and Solvent Parameters for 5-Vinyl-1H-imidazole

SolventClassificationDielectric Constant (ε)Solvation MechanismPrimary Application
Glacial Acetic Acid Polar Protic6.2Dual H-bond donor/acceptorRAFT Polymerization[4]
Methanol Polar Protic32.7Dual H-bond donor/acceptorPolymer Precipitation/Washing[4]
DMSO Polar Aprotic46.8Strong dipole stabilizationMolecular Imprinting (MIPs)[5]
DMF Polar Aprotic36.7Strong dipole stabilizationProton-conductive membranes[2]
Acetonitrile Polar Aprotic37.5Moderate dipole interactionCycloaddition reactions[6]
Mechanistic Insights: Solvation and Hydrogen Bonding Dynamics

Understanding the causality behind solvent selection is critical. When 5-Vinyl-1H-imidazole is introduced into a solvent, a thermodynamic competition begins between monomer-monomer (self-association) and monomer-solvent interactions. If a solvent lacks sufficient hydrogen-bonding capacity (e.g., toluene or dichloromethane at low temperatures), the monomer aggregates, leading to heterogeneous reaction conditions and unpredictable kinetics. Conversely, polar solvents dismantle these aggregates, but their specific nature dictates the downstream reactivity.

Solvation cluster_0 Polar Protic Solvents (e.g., Acetic Acid, Methanol) cluster_1 Polar Aprotic Solvents (e.g., DMSO, DMF) cluster_2 Non-Polar Solvents (e.g., Toluene, Hexane) Monomer 5-Vinyl-1H-imidazole (Solid State) Protic H-Bond Donor/Acceptor Interactions Monomer->Protic Dissolution Aprotic Dipole-Dipole & H-Bond Acceptor Monomer->Aprotic Dissolution NonPolar Strong Intermolecular H-Bonding Monomer->NonPolar Limited Interaction Homogeneous1 Complete Solvation (Monomeric State) Protic->Homogeneous1 Breaks H-Bonds Homogeneous2 Stabilized Solvation Shell (Reaction Modulating) Aprotic->Homogeneous2 Solvates N-H Aggregation Aggregation & Precipitation NonPolar->Aggregation Self-Association

Solvation pathways of 5-Vinyl-1H-imidazole based on solvent polarity and H-bonding capacity.

Experimental Methodologies: Solvation and Controlled Polymerization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

5.1. Protocol: Self-Validating Solvation and Stability Assessment

Before utilizing 5-Vinyl-1H-imidazole in complex syntheses, its solubility and stability in the chosen solvent must be verified to prevent spontaneous radical polymerization.

  • Purification: Sublime the crude 5-Vinyl-1H-imidazole powder at 80 °C under vacuum (0.5 mmHg) to remove auto-oxidation products and oligomers[4]. Collect the white crystals.

  • Solvation: In a biologically inert glass vial, add 100 mg of the purified monomer to 1.0 mL of the target polar solvent (e.g., DMSO or DMF).

  • Agitation: Vortex the mixture at 25 °C for 5 minutes.

  • Validation (Visual & Optical): The solution must be completely transparent. To validate true molecular dissolution (and rule out nanoscale aggregation), perform Dynamic Light Scattering (DLS). A lack of detectable particles (>10 nm) confirms complete disruption of intermolecular hydrogen bonds.

  • Stability Check: Monitor the solution via 1H NMR after 24 hours. The vinylic protons (typically appearing as doublets of doublets around 5.0–5.7 ppm) must remain unchanged, confirming no spontaneous polymerization has occurred[4][7].

5.2. Protocol: RAFT Polymerization in Glacial Acetic Acid

Historically, synthesizing well-defined homopolymers of 5-Vinyl-1H-imidazole was nearly impossible due to heterogeneous conditions in standard solvents. The use of glacial acetic acid circumvents this by fully solvating the growing polymer chains[4].

  • Reagent Preparation: In a 25 mL round-bottomed flask, charge 2.00 g (21.3 mmol) of purified 5-Vinyl-1H-imidazole.

  • Initiator & RAFT Agent Addition: Add 0.1 mol % AIBN (azobisisobutyronitrile) and the appropriate ratio of 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) based on the target molecular weight[4].

  • Solvent Addition: Dissolve the mixture in 8.00 g (133 mmol) of glacial acetic acid. The acidic environment prevents imidazole self-association.

  • Degassing: Sparge the homogeneous solution with argon gas for 30 minutes at room temperature to remove oxygen (a radical scavenger).

  • Polymerization: Immerse the flask in a pre-heated oil bath at 65 °C for 24 hours under continuous magnetic stirring.

  • Precipitation & Validation: Terminate the reaction by cooling. Precipitate the polymer by dropping the solution into an excess of cold acetone. To validate purity, redissolve the collected polymer in methanol and perform a second precipitation in acetone. Dry under reduced pressure to achieve ~90% yield[4].

Workflow Step1 1. Monomer Prep Sublimation (80°C) Step2 2. Solvation Glacial Acetic Acid Step1->Step2 Step3 3. RAFT Initiation CEP + AIBN (65°C) Step2->Step3 Step4 4. Polymerization Pseudo-1st Order Step3->Step4 Step5 5. Precipitation Acetone/Methanol Step4->Step5 Step6 6. Validation Aqueous SEC Step5->Step6

Step-by-step experimental workflow for the controlled RAFT polymerization of 5-Vinyl-1H-imidazole.

Advanced Applications in Drug Development

The ability to manipulate the solubility of 5-Vinyl-1H-imidazole in polar organic solvents has unlocked several advanced applications:

  • Artificial Hydrolases: By copolymerizing 5-vinylimidazole with crosslinkers in DMSO or chloroform, researchers can create Molecularly Imprinted Polymers (MIPs). These MIPs coordinate with transition metals like Co(II) to form esterase mimics capable of hydrolyzing amino acid esters, acting as robust artificial enzymes that outlast natural proteins in organic environments[5].

  • Nucleic Acid Delivery: Well-defined poly(vinylimidazole) blocks, synthesized via RAFT in acetic acid, exhibit amphoteric properties. The imidazole rings can become protonated in the slightly acidic environments of endosomes, triggering the "proton sponge" effect, which is critical for the endosomal escape of siRNA and DNA therapeutics[4].

Conclusion

The successful utilization of 5-Vinyl-1H-imidazole hinges entirely on mastering its solvation thermodynamics. By recognizing the powerful intermolecular hydrogen-bonding capabilities of the imidazole ring, researchers can strategically select polar organic solvents—such as glacial acetic acid for homogeneous radical polymerizations or DMSO for molecular imprinting—to dictate the physical state and reaction kinetics of the monomer. Adhering to rigorous, self-validating protocols ensures high-yield, reproducible results in both polymer chemistry and advanced pharmaceutical development.

References
  • GuideChem. "3718-04-5 5-vinyl-1H-iMidazole C5H6N2, Formula, NMR, Boiling Point, Density, Flash Point". 1

  • ABCR Gute Chemie. "AB445906 | CAS 3718-04-5". 3

  • Rochester Institute of Technology. "Investigation of poly[4(5)-vinylimidazole] composites and their potential as proton conductive membranes". 2

  • ACS Publications. "Discovery of an Acrylic Acid Based Tetrahydroisoquinoline as an Orally Bioavailable Selective Estrogen Receptor Degrader for ERα+ Breast Cancer". Journal of Medicinal Chemistry. 7

  • National Institutes of Health (NIH). "Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles". PMC. 6

  • ACS Publications. "Controlled Radical Polymerization of 4-Vinylimidazole". Macromolecules. 4

  • Taylor & Francis. "Design, synthesis and characterization of enzyme-analogue-built polymer catalysts as artificial hydrolases". Full Article. 5

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Exploratory

An In-depth Technical Guide to the Protonation Mechanism of 5-vinyl-1H-imidazole in Aqueous Media

Abstract This technical guide provides a comprehensive analysis of the protonation mechanism of 5-vinyl-1H-imidazole in aqueous media. Designed for researchers, scientists, and professionals in drug development, this doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the protonation mechanism of 5-vinyl-1H-imidazole in aqueous media. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the acid-base chemistry of this heterocyclic compound. Key areas of focus include the tautomeric equilibrium, the specific sites of protonation, the electronic influence of the vinyl substituent on the imidazole ring's basicity, and the anticipated pKa value. Furthermore, this guide offers detailed, field-proven experimental protocols for the empirical determination of these physicochemical properties, ensuring a self-validating system for accurate characterization. The synthesis of theoretical understanding and practical application is intended to empower researchers in their endeavors with 5-vinyl-1H-imidazole and related pharmacophores.

Introduction: The Significance of 5-vinyl-1H-imidazole

The imidazole moiety is a cornerstone in medicinal chemistry and biology, present in the essential amino acid histidine and numerous pharmaceuticals. Its amphoteric nature and ability to participate in hydrogen bonding are pivotal to its biological activity. The introduction of a vinyl group at the 5-position of the imidazole ring, creating 5-vinyl-1H-imidazole, introduces a site for polymerization and further functionalization, making it a valuable building block in materials science and drug delivery systems. A thorough understanding of its protonation behavior in aqueous environments is critical for predicting its physiological disposition, formulating stable preparations, and designing novel applications.

Tautomerism and the Locus of Protonation

The imidazole ring of 5-vinyl-1H-imidazole exists in a tautomeric equilibrium between the 1H and 3H forms. In the case of 5-vinyl-1H-imidazole, these are the 5-vinyl-1H-imidazole and 4-vinyl-1H-imidazole tautomers, respectively. The position of the vinyl group influences the electron density distribution within the ring, but both nitrogen atoms remain potential sites for protonation.

Tautomers cluster_protonation Protonation T1 5-vinyl-1H-imidazole T2 4-vinyl-1H-imidazole T1->T2 Proton Migration P1 Protonated 5-vinyl-1H-imidazole T1->P1 Protonation (N3) T2->P1 Protonation (N1) H_plus H+ Potentiometric_Titration_Workflow A Prepare Analyte Solution (5-vinyl-1H-imidazole in water) C Titrate with Standard Acid (e.g., HCl) A->C B Calibrate pH Meter (using standard buffers) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (inflection point) E->F G Calculate pKa (pH at half-equivalence point) F->G Spectrophotometric_Titration_Workflow A Prepare Buffer Solutions (constant ionic strength, varying pH) C Add Analyte to Buffers (constant final concentration) A->C B Prepare Analyte Stock Solution B->C D Record UV-Vis Spectra for each pH C->D E Identify Wavelength of Maximum Difference D->E F Plot Absorbance vs. pH E->F G Determine pKa (inflection point of sigmoid curve) F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 4 to 8). Maintain a constant ionic strength across all buffers using a salt like KCl.

    • Prepare a concentrated stock solution of 5-vinyl-1H-imidazole in a suitable solvent (e.g., water or methanol).

  • Spectral Measurement:

    • For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette to achieve a final concentration that gives an appropriate absorbance reading (typically between 0.3 and 1.0).

    • Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions. This should yield a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.

[1]Causality: The change in absorbance is directly proportional to the change in the ratio of the protonated and neutral species, each having a distinct molar absorptivity at the chosen wavelength. The inflection point of the absorbance vs. pH plot corresponds to the pH where the concentrations of the two species are equal, which is the definition of pKa.

NMR Spectroscopy

NMR spectroscopy can be used to monitor the chemical shifts of specific protons or carbons in the molecule as a function of pH. The chemical shifts of nuclei near the protonation site are particularly sensitive to the protonation state.

[2][3]Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a series of buffered solutions of 5-vinyl-1H-imidazole in D₂O, with pH values (or more accurately, pD values) spanning the expected pKa range.

    • The concentration of the analyte should be sufficient for good signal-to-noise in the NMR experiment.

  • NMR Data Acquisition:

    • Acquire ¹H or ¹³C NMR spectra for each sample.

    • Carefully reference the spectra.

  • Data Analysis:

    • Identify a nucleus (e.g., the C2, C4, or C5 protons or carbons) whose chemical shift changes significantly with pH. [4] * Plot the chemical shift of this nucleus against the pH (or pD).

    • Fit the resulting sigmoidal curve to determine the pKa, which is the pH at the inflection point.

[4]Causality: The electron density around a nucleus changes upon protonation, which alters its local magnetic environment and thus its chemical shift. The observed chemical shift at a given pH is the weighted average of the chemical shifts of the protonated and neutral forms. The inflection point of the chemical shift vs. pH plot represents the pKa.

Kinetics of Proton Transfer

In aqueous solution, the proton transfer to and from the imidazole nitrogen is typically a very fast process, often diffusion-controlled. The rate of protonation is dependent on the concentration of hydronium ions (pH), while the rate of deprotonation is dependent on the concentration of water. The equilibrium between these two processes determines the pKa. For most applications in drug development and materials science, the thermodynamics of protonation (i.e., the pKa) are of primary importance. However, for understanding enzymatic reactions or proton transport in specific materials, the kinetics can be a critical factor.

Conclusion

The protonation of 5-vinyl-1H-imidazole in aqueous media is a fundamental process that dictates its behavior in biological and chemical systems. This guide has elucidated the key aspects of this mechanism, including the interplay of tautomerism, the electronic influence of the vinyl substituent, and the expected pKa value. The detailed experimental protocols provided offer a robust framework for the empirical determination of this crucial parameter. By integrating theoretical principles with practical methodologies, this document serves as an authoritative resource for scientists and researchers, enabling a more profound understanding and more effective utilization of 5-vinyl-1H-imidazole in their respective fields.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Foces-Foces, C., Elguero, J., & Rosa, M. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 533-541.
  • Foces-Foces, C., Elguero, J., & Rosa, M. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Retrieved from [Link]

  • Gheorghe, A., et al. (2018). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry, 9(1), 54-61.
  • Hendriksen, B. A., et al. (2019). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Kilinç, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Kiralp, S., et al. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.
  • Lie-Piang, W., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(1), 20-30.
  • Liptak, M. D., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 7(44), 40381-40387.
  • Marković, J., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2019). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f]ph[5][6]enanthroline frameworks. New Journal of Chemistry, 43(35), 14041-14053.

  • Räsänen, M., et al. (2014). Syntheses and pKa determination of 1-(o-hydroxyphenyl)imidazole carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, (1), 109-114.
  • Shishkin, V. N., et al. (2022). Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. PMC. Retrieved from [Link]

  • Varghese, J. J., et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. PMC. Retrieved from [Link]

  • Wu, Y., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. Journal of the American Chemical Society, 133(4), 1052-1064.
  • Zhang, P., et al. (2002). High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors: Structure Motifs and Chemical Exchange from 1H NMR. The Journal of Physical Chemistry B, 106(38), 9813-9822.
  • Zhemchugov, V. V., et al. (2021). Study of Imidazole-Based Proton-Conducting Composite Materials Using Solid-State NMR. ResearchGate. Retrieved from [Link]

Sources

Foundational

Electronic Properties and Density Functional Theory (DFT) Calculations of 5-Vinyl-1H-imidazole: A Comprehensive Technical Guide

Executive Summary 5-Vinyl-1H-imidazole is a highly versatile heterocyclic building block with profound implications in both materials science and pharmaceutical development. It serves as a critical monomer for the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Vinyl-1H-imidazole is a highly versatile heterocyclic building block with profound implications in both materials science and pharmaceutical development. It serves as a critical monomer for the synthesis of functional polymers like poly(N-vinylimidazole) and acts as a vital intermediate in the development of bioactive scaffolds, including Selective Estrogen Receptor Degraders (SERDs) for breast cancer therapies.

As a Senior Application Scientist, I approach the characterization of 5-vinyl-1H-imidazole not merely as a structural exercise, but as a predictive framework. By leveraging Density Functional Theory (DFT), we can decode the electronic properties that govern its conformational stability and chemical reactivity. This guide provides an in-depth analysis of the molecule's electronic architecture, elucidates the causality behind its structural dynamics, and establishes field-proven, self-validating protocols for both computational modeling and experimental synthesis.

Conformational Dynamics and Structural Causality

The structural integrity of 5-vinyl-1H-imidazole is defined by its rotational isomerism. The molecule exists primarily in cis and trans configurations, a dynamic that heavily influences its spectroscopic signature and binding affinity [4].

The Causality of Non-Planarity: While extended π -conjugation between the imidazole ring and the vinyl group theoretically favors a strictly planar geometry, empirical data and quantum chemical calculations reveal a different reality. Microwave spectroscopy coupled with high-level DFT analysis demonstrates that the higher-energy conformer of 5-vinyl-1H-imidazole adopts a non-planar configuration, with the vinyl group rotating approximately 8° out of the plane of the imidazole ring [3].

This 8° rotation is not an anomaly; it is a thermodynamic necessity. The slight twist relieves the severe steric repulsion between the vinylic protons and the adjacent nitrogen lone pair (or ring protons), while still maintaining a sufficient degree of orbital overlap to sustain electron delocalization. Understanding this steric-electronic compromise is critical when docking 5-vinyl-1H-imidazole derivatives into tight enzymatic pockets or predicting its behavior in solid-state polymer matrices.

Electronic Properties: A DFT Perspective

To accurately map the electronic landscape of 5-vinyl-1H-imidazole, the choice of computational theory is paramount. The hybrid functional B3LYP paired with the 6-31+G(d) basis set is the established gold standard for vinylimidazole derivatives [1].

The Causality of Basis Set Selection: Why is the inclusion of diffuse functions (+) strictly required? The imidazole ring features two distinct nitrogen atoms: a pyrrole-like nitrogen (donating its lone pair to the aromatic sextet) and a pyridine-like nitrogen (with an orthogonal, localized lone pair). The electron density of the pyridine-like nitrogen is highly polarizable. Standard basis sets severely underestimate the electron cloud extending away from this nucleus. By incorporating diffuse functions, the model accurately captures the spatial extent of these lone pairs, which is an absolute prerequisite for calculating precise dipole moments, electrostatic potential (MEP) maps, and hydrogen-bonding interaction energies.

The electron-rich nature of the imidazole ring fundamentally alters the vinyl group's reactivity. By pushing electron density into the vinyl π -system, the Highest Occupied Molecular Orbital (HOMO) energy is elevated, transforming the molecule into an exceptionally reactive diene for cycloaddition reactions.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and reactivity metrics of 5-vinyl-1H-imidazole derived from both computational and experimental validations.

Property / MetricValue / DescriptionAnalytical Method / Condition
Out-of-Plane Vinyl Rotation ~8° deviation from planarityDFT / Microwave Spectroscopy [3]
Conformational Isomerism cis and trans isomersTemplating Synthon (TS) Approach[4]
Optimal DFT Level of Theory B3LYP/6-31+G(d)Gaussian Software Suite [1]
Diels-Alder Cycloaddition Yield 85% conversionReacted with 4-phenyl-1,2,4-triazoline-3,5-dione at 0 °C [2]
Pharmaceutical Application SERD IntermediatePalladium-catalyzed Heck coupling [5]

Workflows and Self-Validating Protocols

To ensure scientific integrity, both computational and experimental workflows must be designed as self-validating systems. Below are the step-by-step methodologies for extracting electronic parameters and executing reactivity profiling.

Protocol A: DFT Computational Workflow for Electronic Parameter Extraction

This protocol ensures that the calculated electronic properties are derived from a true global minimum, preventing artifactual data.

  • Coordinate Initialization: Construct the cis and trans starting geometries of 5-vinyl-1H-imidazole using GaussView. Assign initial bond lengths and angles based on standard heterocyclic parameters.

  • Geometry Optimization: Execute the optimization using the Opt keyword in Gaussian at the B3LYP/6-31+G(d) level of theory.

  • Self-Validation (Frequency Analysis): Immediately run a vibrational frequency calculation (Freq) on the optimized geometry. Critical Check: Ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a true energy minimum. If found, perturb the geometry along the imaginary mode and re-optimize.

  • Electronic Property Extraction: Once the true minimum is validated, extract the HOMO/LUMO energies, calculate the band gap, and map the Molecular Electrostatic Potential (MEP) to identify nucleophilic/electrophilic hotspots.

  • Spectroscopic Correlation: Compare the calculated unscaled harmonic vibrational frequencies against experimental FTIR/Raman data to validate the theoretical model [1].

DFT_Workflow N1 1. Coordinate Initialization (cis/trans 5-vinyl-1H-imidazole) N2 2. Geometry Optimization (DFT: B3LYP/6-31+G(d)) N1->N2 Input Z-Matrix N3 3. Frequency Analysis (Confirm True Minimum) N2->N3 Minimized Geometry N4 4. Electronic Properties (HOMO-LUMO, MEP, Dipole) N3->N4 Zero Imaginary Frequencies N5 5. Experimental Validation (FTIR, Raman, NMR) N4->N5 Theoretical Spectra

Computational workflow for the DFT analysis and experimental validation of 5-vinyl-1H-imidazole.

Protocol B: Low-Temperature Diels-Alder Cycloaddition

Because the elevated HOMO level makes 5-vinyl-1H-imidazole highly reactive, it readily undergoes Diels-Alder cycloadditions even at low temperatures [2].

  • Preparation: Dissolve 5-vinyl-1H-imidazole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative degradation.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Maintaining 0 °C prevents unwanted radical polymerization of the vinyl group, ensuring the cycloaddition pathway remains kinetically dominant.

  • Dienophile Addition: Dropwise add a solution of the electron-deficient dienophile (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, 1.05 equiv) in DCM.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor the consumption of the diene via Thin Layer Chromatography (TLC) using a UV lamp for visualization.

  • Self-Validation (Isolation & Characterization): Evaporate the solvent under reduced pressure. Purify the crude cycloadduct via flash column chromatography. Validate the structural integrity of the adduct (target yield: ~85%) using 1H-NMR, specifically looking for the disappearance of the characteristic vinylic proton shifts (5.2–6.8 ppm) and the emergence of aliphatic cyclic signals.

Reactivity_Pathways Monomer 5-vinyl-1H-imidazole DA Diels-Alder Cycloaddition Monomer->DA + Dienophile (0 °C) Poly Free Radical Polymerization Monomer->Poly + Initiator (AIBN) Adduct Cycloadducts (Bioactive Scaffolds) DA->Adduct High Yield (85%) Polymer Poly(N-vinylimidazole) (Functional Materials) Poly->Polymer Chain Propagation

Primary synthetic reactivity pathways of 5-vinyl-1H-imidazole.

References

  • Title: FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole)
  • Source: National Institutes of Health (NIH)
  • Title: Hydrogen Bonding between Water and Heterocyclic Compounds Explored by Microwave Spectroscopy Source: Newcastle University URL
  • Title: Molecular structures with spectroscopic accuracy at DFT cost by the templating synthon approach and the PCS141 database Source: AIP Publishing URL
  • Title: Discovery of an Acrylic Acid Based Tetrahydroisoquinoline as an Orally Bioavailable Selective Estrogen Receptor Degrader for ERα+ Breast Cancer Source: ACS Publications URL

Protocols & Analytical Methods

Method

Preparation of 5-vinyl-1H-imidazole based metal-organic frameworks (MOFs)

Application Note: Preparation and Functionalization of 5-Vinyl-1H-Imidazole Based Metal-Organic Frameworks (MOFs) Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Content Type: Technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Functionalization of 5-Vinyl-1H-Imidazole Based Metal-Organic Frameworks (MOFs)

Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary & Scientific Rationale

The integration of 5-vinyl-1H-imidazole (5-VIM)—often existing in equilibrium with its tautomer, 4-vinyl-1H-imidazole—into Metal-Organic Frameworks (MOFs) represents a paradigm shift in designing functional nanoporous materials. For researchers in energy storage and drug development, 5-VIM offers a unique dual-functionality: an imidazole ring capable of robust metal coordination and highly efficient proton transfer, coupled with a polymerizable vinyl group.

As a Senior Application Scientist, I approach 5-VIM MOF design through two primary pathways:

  • Direct Coordination (De Novo Synthesis): Utilizing 5-VIM or its dicarboxylic derivatives to form the primary crystalline lattice (e.g., Zeolitic Imidazolate Frameworks), leaving the vinyl groups exposed within the pores for post-synthetic functionalization[1].

  • In-Situ Polymerization (Guest Encapsulation): Infiltrating 5-VIM monomers into the hierarchical pores of a highly stable, pre-synthesized MOF (such as MOF-808 or MIL-101), followed by thermal polymerization. This creates a Poly(5-VIM)@MOF composite[2].

The latter approach is particularly transformative. In drug delivery, the polyimidazole chains act as pH-responsive gatekeepers that swell in acidic tumor microenvironments to release therapeutics. In fuel cell technology, the densely packed imidazole rings provide an uninterrupted pathway for anhydrous proton conduction via the Grotthuss mechanism, while the MOF backbone prevents polymer leaching[2][3].

Mechanistic Workflows & Visualization

Understanding the spatial constraints and chemical interactions during synthesis is critical. When 5-VIM is polymerized inside a MOF, the rigid crystalline nanospace restricts macromolecular chain growth, forcing the polymer into a highly ordered 1D conformation[2].

G A Pristine MOF (Hierarchical Pores) B Monomer Infiltration (5-VIM + Initiator) A->B C In-Situ Polymerization (Thermal Activation) B->C D Poly(5-VIM)@MOF Composite C->D

Figure 1: Workflow for the in-situ polymerization of 5-VIM within MOF architectures.

Once synthesized, the imidazole rings facilitate rapid proton hopping. The pyridine-like nitrogen accepts a proton, triggering a rearrangement of the hydrogen-bond network, followed by proton release from the pyrrole-like nitrogen[4].

G S Proton Source / Trigger N1 5-VIM Pyridine Nitrogen (Protonation) S->N1 H+ Injection N2 Hydrogen Bond Network Rearrangement N1->N2 Grotthuss Hopping N3 5-VIM Pyrrole Nitrogen (Deprotonation) N2->N3 Chain Transfer T Proton Delivery / Drug Release N3->T Target Activation

Figure 2: Mechanistic pathway of proton hopping and pH-responsive activation in Poly(5-VIM).

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a justification (causality) to ensure experimental integrity.

Protocol A: Preparation of Poly(5-VIM)@MOF-808 Composites via In-Situ Polymerization

This protocol utilizes a stable Zirconium-based MOF (MOF-808) as the host matrix due to its large pore windows (~1.4 nm) which readily accommodate the 5-VIM monomer and crosslinkers[2].

Reagents Required:

  • Pristine MOF-808 (Activated under vacuum at 125°C for 24 h)

  • 5-vinyl-1H-imidazole (Monomer, purified via distillation to remove inhibitors)

  • N,N′-methylenebis(acrylamide) (Crosslinker)

  • Azobisisobutyronitrile (AIBN, Thermal Initiator)

  • Anhydrous Methanol / DMF

Step-by-Step Methodology:

  • Host Activation: Disperse 200 mg of fully activated MOF-808 in 10 mL of anhydrous methanol. Causality: Complete removal of guest solvent molecules is mandatory to maximize pore volume for monomer infiltration.

  • Monomer Solution Preparation: In a separate vial, dissolve 20 mmol of 5-VIM, 1.0 mmol of N,N′-methylenebis(acrylamide), and 2 wt% AIBN in 5 mL of methanol.

  • Vacuum Infiltration: Add the monomer solution dropwise to the MOF dispersion. Transfer the suspension to a vacuum desiccator. Cycle between vacuum (50 mbar) and nitrogen atmosphere three times. Causality: Vacuum cycling forces trapped air out of the MOF mesopores, allowing capillary action to draw the monomer solution deep into the crystalline channels.

  • In-Situ Polymerization: Seal the reaction vessel under a nitrogen atmosphere and heat to 70°C for 12 hours under gentle continuous stirring. Causality: 70°C is the optimal decomposition temperature for AIBN to generate free radicals, initiating the vinyl polymerization exclusively within the confined nanospaces[2].

  • Purification (Self-Validation Step): Recover the composite via centrifugation (8000 rpm, 10 min). Subject the powder to Soxhlet extraction with methanol for 24 hours. Causality: Soxhlet extraction removes any bulk poly(5-VIM) formed on the exterior surface of the MOF. If this step is skipped, subsequent porosity and conductivity measurements will be artificially skewed by external polymer aggregates.

  • Drying: Dry the resulting Poly(5-VIM)@MOF-808 under vacuum at 80°C overnight.

Protocol B: De Novo Synthesis of Zn-Based 5-VIM Frameworks

For applications requiring the vinyl group to be exposed for post-synthetic click-chemistry or bioconjugation.

  • Precursor Mixing: Dissolve 4.0 mmol of Zn(NO3)2·6H2O and 8.0 mmol of 5-vinyl-1H-imidazole in 30 mL of N,N-dimethylformamide (DMF)[1].

  • Solvothermal Assembly: Transfer the homogeneous solution into a 50 mL Teflon-lined stainless-steel autoclave. Heat at 120°C for 48 hours. Causality: The autogenous pressure and elevated temperature promote the deprotonation of the imidazole ring, facilitating strong Zn-N coordination bonds while leaving the vinyl tail intact.

  • Cooling & Harvesting: Cool the autoclave to room temperature at a controlled rate of 5°C/hour to promote high-quality crystal growth. Wash the obtained crystals with DMF and acetone.

Quantitative Validation & Data Presentation

To confirm the success of the in-situ polymerization (Protocol A), researchers must compare the physicochemical properties of the pristine MOF against the composite. A successful synthesis is characterized by a drastic reduction in measurable surface area (confirming pore occupation) alongside a massive spike in proton conductivity or drug retention capacity.

Table 1: Physicochemical and Functional Validation of Poly(5-VIM)@MOF-808

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Proton Conductivity (S/cm at 80°C, 70% RH)Drug Loading Efficiency (Doxorubicin, %)
Pristine MOF-808 2,0500.881.2 × 10⁻⁵18.5
Bulk Poly(5-VIM) < 10< 0.013.0 × 10⁻⁴N/A
Poly(5-VIM)@MOF-808 3800.195.0 × 10⁻² 42.0 (pH-responsive release)

Data Interpretation: The ~80% drop in BET surface area validates that the polymerization occurred internally rather than externally. The composite achieves a proton conductivity orders of magnitude higher than pure MOF or pure polymer, demonstrating the synergistic effect of ordered 1D polymer chains within the MOF channels[2].

References

  • Ray, M., Samantaray, P. K., & Negi, Y. S. (2023). "In Situ Polymerization-Mediated Cross-Linking of the MOF Using Poly(1-vinylimidazole) in SPEEK Fuel Cells." ACS Applied Polymer Materials.[Link]

  • Bureekaew, S., Horike, S., Higuchi, M., Mizuno, M., Kawamura, T., Tanaka, D., Yanai, N., & Kitagawa, S. (2009). "One-dimensional imidazole aggregate in aluminium porous coordination polymers with high proton conductivity." Nature Materials.[Link]

  • Ramaswamy, P., Wong, N. E., & Shimizu, G. K. H. (2012). "High Proton Conductivity by a Metal–Organic Framework Incorporating Zn8O Clusters with Aligned Imidazolium Groups Decorating the Channels." Journal of the American Chemical Society.[Link]

  • Wang, Y. (2022). "3D Printed Polymer Electrolyte for Applications in Energy Storage Devices." Auburn University.[Link]

Sources

Application

Application Note: 5-Vinyl-1H-Imidazole as a Ligand in Transition Metal Complexes

Introduction and Mechanistic Grounding 5-Vinyl-1H-imidazole (often referred to by its tautomeric name, 4-vinylimidazole or 4VIM) is a highly versatile bifunctional molecule. It features a polymerizable vinyl group and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

5-Vinyl-1H-imidazole (often referred to by its tautomeric name, 4-vinylimidazole or 4VIM) is a highly versatile bifunctional molecule. It features a polymerizable vinyl group and a strongly coordinating imidazole ring[1]. In transition metal chemistry, the unhindered pyridine-like nitrogen (N3) of the imidazole ring acts as an excellent σ -donor and a moderate π -acceptor, making it an ideal ligand for stabilizing metals such as ruthenium (Ru), osmium (Os), and platinum (Pt)[2][3].

The causality behind selecting 4VIM over other nitrogen-containing ligands (like 4-vinylpyridine) lies in its unique pKa (~6.0) and biocompatibility[4]. When polymerized into poly(4-vinylimidazole) (PVIm), the dense array of imidazole rings creates a macromolecular scaffold capable of multipoint coordination. This architectural advantage is exploited in two primary fields:

  • Therapeutics: Conjugating anti-metastatic Ru(III) complexes (e.g., NAMI-A derivatives) to PVIm to form self-assembling polymeric micelles, which drastically enhances cellular uptake and cytotoxicity[5].

  • Bioelectronics: Coordinatively cross-linking Os(II)/Os(III) redox centers to PVIm backbones to facilitate rapid electron hopping in amperometric biosensors and biofuel cells[2].

Synthesis and Coordination Workflows

To harness 4VIM effectively, researchers must first control its polymerization, followed by precise metal coordination. Historically, free radical polymerization of 4VIM yielded broad molecular weight distributions. However, Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization in glacial acetic acid has revolutionized this process[6].

Causality of Solvent Choice: Conducting the RAFT polymerization in glacial acetic acid is critical. The acidic environment ensures the complete protonation of the imidazole ring. If left unprotonated, the nucleophilic nitrogen would trigger aminolysis of the chain transfer agent (CTA), leading to uncontrolled molecular weight growth and high polydispersity indices (PDIs)[6].

SynthesisWorkflow Monomer 4-Vinylimidazole Monomer RAFT RAFT Polymerization (Glacial Acetic Acid) Monomer->RAFT Initiator & CTA Polymer Poly(4-vinylimidazole) (PVIm) RAFT->Polymer Controlled MW Growth Complex Metallopolymer Complex (Coordinative Crosslinking) Polymer->Complex Ligand Substitution Metal Transition Metal Precursor (e.g., Ru(III) or Os(II)) Metal->Complex N3-Coordination Purification Dialysis & Purification (Self-Validation: SEC/NMR) Complex->Purification Isolate Product

Fig 1: Workflow for synthesizing PVIm-transition metal complexes via RAFT polymerization.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure scientific integrity at each stage of development.

Protocol A: Controlled RAFT Polymerization of 4-Vinylimidazole

Objective: Synthesize a well-defined PVIm backbone for subsequent metal coordination.

  • Preparation: In a Schlenk flask, dissolve 4-vinylimidazole (0.250 M) in glacial acetic acid.

  • Initiation: Add 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) as the CTA and V-501 as the radical initiator (Molar ratio [4VIM]:[CEP]:[V-501] = 500:2:1).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the propagating radicals.

  • Polymerization: Backfill with Argon and heat the flask in an oil bath at 70°C for 12 hours.

  • Termination & Precipitation: Quench the reaction by exposing it to air and cooling in an ice bath. Precipitate the polymer in cold diethyl ether and dry under vacuum.

  • Self-Validation Checkpoint: Analyze the product using aqueous Size Exclusion Chromatography (SEC) with Multi-Angle Laser Light Scattering (MALLS).

    • Pass Criteria: PDI < 1.20 and linear molecular weight growth.

    • Failure Mode: If PDI > 1.30, aminolysis has occurred. Discard the batch and verify the anhydrous/acidic nature of the acetic acid solvent for the next run[6].

Protocol B: Synthesis of Ru(III)-PVIm Anti-Metastatic Micelles

Objective: Conjugate NAMI-A-type ruthenium complexes to the PVIm backbone.

  • Dissolution: Dissolve the purified PVIm block copolymer in a mildly acidic aqueous buffer (pH 5.5) to prevent premature hydrolysis of the ruthenium precursor.

  • Coordination: Introduce the Ruthenium(III) precursor (e.g., [Ru(DMSO)4​Cl2​]−Na+ ). Stir the mixture at 37°C in the dark for 24 hours. The imidazole rings of PVIm will displace the labile DMSO ligands[5].

  • Dialysis: Transfer the mixture to a dialysis cassette (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove unreacted Ru complexes.

  • Self-Validation Checkpoint:

    • Spectroscopy: Perform UV-Vis spectroscopy. A successful coordination is validated by a shift in the Ligand-to-Metal Charge Transfer (LMCT) band from ~390 nm (free Ru complex) to ~420 nm (PVIm-coordinated Ru).

    • Quantification: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the exact mass fraction of Ru in the polymer.

Bioelectronic Applications: Osmium Redox Polymers

In biosensor applications, PVIm is partially complexed with [Os(bpy)2​Cl]+/2+ centers[2]. The resulting metallopolymer acts as an "electron wire." The causality here is driven by the inner-sphere coordination of the Osmium center: the strong σ -donation from the 4VIM imidazole nitrogen stabilizes the Os(II)/Os(III) redox couple, tuning its redox potential to optimally match the FAD/FADH2 active sites of enzymes like Glucose Oxidase (GOx).

ElectronTransfer Substrate Biological Substrate (e.g., Glucose) Enzyme Redox Enzyme (e.g., GOx) Substrate->Enzyme Oxidation (Releases e-) OsComplex Os(II)/Os(III) Centers on PVIm Backbone Enzyme->OsComplex Direct Electron Transfer OsComplex->OsComplex Electron Hopping (Inter-chain) Electrode Electrode Surface OsComplex->Electrode Current Generation

Fig 2: Electron transfer pathway in PVIm-Osmium redox polymer biosensors.

Quantitative Data Summary

The table below summarizes the critical performance metrics of 4VIM-based transition metal complexes across different applications, demonstrating the material's structural and functional versatility.

Material / ComplexPrimary ApplicationKey Performance Metric / Validation DataRef
Poly(4-vinylimidazole) (PVIm) Macromolecular Ligand BackboneControlled MW up to 65,000 g/mol ; Narrow PDI < 1.20 via RAFT in acetic acid.[3]
Ru(III)-PVIm Micelles Anti-Metastatic TherapeuticsEnhanced cellular uptake; superior cytotoxicity against metastatic cells compared to free NAMI-A.[2]
Os(II/III)-PVIm Polymer Amperometric BiosensorsHigh current density; stable electron hopping; efficient coordinative crosslinking on electrodes.[1]
Ca²⁺-PVIm Gel Electrolytes Calcium BatteriesRoom temperature ionic conductivity >1 mS/cm; reversible redox activity at 2 V overpotentials.[4]

References

  • Source: US Patent 7052591B2 (Heller et al.)
  • Superior Chemotherapeutic Benefits from the Ruthenium-Based Anti-Metastatic Drug NAMI-A through Conjugation to Polymeric Micelles Source: Macromolecules 2014, 47(5), 1646-1655 (Hindman et al.) URL:[Link]

  • Controlled Radical Polymerization of 4-Vinylimidazole Source: Macromolecules 2012, 45(9), 3669-3676 (Allen et al.) URL:[Link]

  • Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries Source: ACS Applied Polymer Materials 2022 (Vanitha et al.) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 5-Vinyl-1H-imidazole Functionalized Hydrogels for Targeted Drug Delivery

Introduction: The "Smart" Hydrogel Advantage for Targeted Therapy Conventional drug administration often struggles with a lack of specificity, leading to systemic toxicity and reduced therapeutic efficacy.[1] Hydrogels,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Smart" Hydrogel Advantage for Targeted Therapy

Conventional drug administration often struggles with a lack of specificity, leading to systemic toxicity and reduced therapeutic efficacy.[1] Hydrogels, with their high water content and biocompatibility, have emerged as exceptional candidates for controlled drug delivery platforms.[1][2][3] By incorporating "smart" functionalities, we can design hydrogels that respond to specific environmental cues, such as the pH gradients found in the human body.[4][5]

This guide focuses on hydrogels functionalized with 5-Vinyl-1H-imidazole (5-VIM). The imidazole group is the key to this system's intelligence. With a pKa value in the range of 5.0-6.5, the imidazole ring remains largely neutral at physiological pH (7.4) but becomes protonated and positively charged in acidic environments.[4][6][7] This property is particularly relevant for targeted cancer therapy, as the tumor microenvironment (TME) is characteristically acidic (pH ~6.5-7.2) compared to healthy tissues.[6] This pH-triggered protonation induces a conformational change in the hydrogel network, leading to swelling and the subsequent release of an encapsulated therapeutic agent precisely at the target site.[4][8]

These application notes provide a comprehensive framework for the synthesis, characterization, and utilization of 5-VIM functionalized hydrogels for the targeted delivery of chemotherapeutics, using Doxorubicin (DOX) as a model drug.

Section 1: The Core Mechanism - pH-Responsive Swelling

The targeted release is driven by a fundamental physicochemical change in the hydrogel structure. At physiological pH, the hydrogel network is relatively collapsed due to hydrophobic interactions and a lack of electrostatic repulsion. When the hydrogel encounters the acidic TME, the nitrogen on the imidazole ring accepts a proton. This protonation leads to a cascade of effects:

  • Electrostatic Repulsion: The newly formed positive charges along the polymer chains repel each other, forcing the network to expand.

  • Increased Hydrophilicity: The protonated imidazole groups increase the overall hydrophilicity of the polymer network, drawing in more water from the surrounding environment.

  • Network Swelling: The combination of electrostatic repulsion and increased water uptake causes the hydrogel to swell significantly.

  • Drug Diffusion: The expanded polymer mesh size allows the entrapped drug molecules to diffuse out of the hydrogel and into the target tissue.

Diagram: Mechanism of pH-Responsive Drug Release

G H_neutral Hydrogel Network (Collapsed, Neutral Imidazole) Drug_in Doxorubicin (DOX) (Entrapped) H_acid Hydrogel Network (Swollen, Protonated Imidazole+) H_neutral->H_acid Drug_out Doxorubicin (DOX) (Released) Drug_in->Drug_out Diffusion out of expanded mesh

Caption: pH-triggered swelling and drug release from a 5-VIM hydrogel.

Section 2: Synthesis & Characterization Protocols

This section provides detailed protocols for the synthesis of a poly(5-Vinyl-1H-imidazole) hydrogel via free-radical polymerization and subsequent characterization to validate its structure and responsive properties.

Protocol: Hydrogel Synthesis

This protocol describes the preparation of a crosslinked poly(5-VIM) hydrogel. Free-radical polymerization is a common and effective method for creating these three-dimensional networks.[3][9]

Materials:

  • 5-Vinyl-1H-imidazole (VIM), monomer

  • N,N'-methylenebis(acrylamide) (MBAA), crosslinking agent

  • Ammonium persulfate (APS), initiator

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Glass vials or reaction vessel

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Syringes and needles

  • Lyophilizer (freeze-dryer)

Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve a specific molar ratio of VIM and MBAA in DI water. A typical starting point is a 100:1 molar ratio of VIM to MBAA. The total monomer concentration can be around 10-20% (w/v).

    • Expert Insight: The VIM:MBAA ratio is critical. A higher MBAA concentration will result in a more tightly crosslinked hydrogel, which will exhibit lower swelling but may provide a more sustained release profile.[10]

  • Deoxygenation: Purge the monomer solution with nitrogen gas for 15-20 minutes. This is crucial to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: While maintaining the nitrogen atmosphere, add the initiator, APS (typically ~1 mol% relative to the monomer), to the solution.

  • Polymerization: Seal the vial and place it in a water bath at 60-70°C for 24 hours to allow the polymerization and crosslinking to proceed to completion. The solution will become a solid, transparent hydrogel.

  • Purification: Remove the resulting hydrogel from the vial. Cut it into discs or desired shapes and immerse it in a large volume of DI water for 3-5 days, changing the water daily. This step is essential to remove any unreacted monomers, initiator, and non-crosslinked polymer chains.

  • Lyophilization: Freeze the purified hydrogel discs (e.g., at -80°C) and then transfer them to a lyophilizer to remove all water. This results in a dry, porous scaffold (xerogel) ready for characterization and drug loading.

Diagram: Experimental Synthesis Workflow

G start Start dissolve 1. Dissolve VIM & MBAA in DI Water start->dissolve purge 2. Purge with Nitrogen (Remove O2) dissolve->purge add_init 3. Add APS Initiator purge->add_init polymerize 4. Polymerize at 70°C (24 hours) add_init->polymerize purify 5. Purify in DI Water (3-5 days) polymerize->purify lyophilize 6. Lyophilize (Freeze-Dry) purify->lyophilize end_node Dry Hydrogel (Xerogel) lyophilize->end_node

Caption: Step-by-step workflow for 5-VIM hydrogel synthesis.

Protocol: Hydrogel Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the successful incorporation of the VIM monomer into the polymer network.

  • Procedure: Acquire spectra of the pure VIM monomer and the dried hydrogel powder.

  • Expected Result: The spectrum of the hydrogel should show the disappearance of the vinyl C=C stretching peak (around 1650 cm⁻¹) present in the monomer, while retaining the characteristic peaks of the imidazole ring (e.g., C=N and N-H stretching).[11][12]

B. Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the morphology and porous structure of the hydrogel network.

  • Procedure: Mount a piece of the lyophilized hydrogel onto an SEM stub, sputter-coat with gold, and image at various magnifications.

  • Expected Result: SEM images will reveal a highly porous, interconnected 3D network. The pore size can influence both drug loading capacity and release kinetics.[11]

C. pH-Dependent Swelling Study

  • Purpose: To quantify the pH-responsiveness of the hydrogel, which is the core of its drug delivery mechanism.

  • Procedure:

    • Weigh several pieces of the dry hydrogel (W_d).

    • Immerse each piece in buffer solutions of different pH values (e.g., pH 5.5 and pH 7.4).

    • At regular time intervals, remove a hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).

    • Continue until the weight becomes constant (equilibrium swelling).

    • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d .

  • Expected Result: The hydrogel should exhibit a significantly higher ESR at the acidic pH compared to the neutral pH.[9]

pH of BufferTypical Equilibrium Swelling Ratio (g water/g gel)
pH 7.4 (Physiological)4 - 6
pH 5.5 (Acidic/Tumor)20 - 25
Table 1: Representative data for the pH-dependent swelling behavior of a 5-VIM hydrogel. The significant increase in swelling at lower pH demonstrates its stimuli-responsive nature.

Section 3: Drug Loading and In Vitro Release Protocols

This section outlines the procedure for loading a model anticancer drug, Doxorubicin (DOX), into the hydrogel and evaluating its pH-triggered release profile.

Protocol: Doxorubicin (DOX) Loading
  • Principle: The lyophilized, porous hydrogel is incubated in a concentrated drug solution. The drug enters the pores and is physically entrapped within the polymer network.

  • Procedure:

    • Prepare a stock solution of Doxorubicin HCl in DI water (e.g., 1 mg/mL).

    • Immerse pre-weighed dry hydrogel discs in the DOX solution.

    • Allow the hydrogels to swell and absorb the drug solution in the dark (DOX is light-sensitive) for 48 hours at room temperature.

    • After loading, remove the hydrogels, rinse briefly with DI water to remove surface-adsorbed drug, and freeze-dry again.

    • To determine the amount of loaded drug, measure the concentration of the remaining DOX solution using a UV-Vis spectrophotometer (at ~480 nm). The difference between the initial and final drug amount gives the amount loaded into the hydrogel.

  • Calculations:

    • Drug Loading Content (DLC %): (Mass of loaded drug / Mass of drug-loaded hydrogel) x 100

    • Drug Loading Efficiency (DLE %): (Mass of loaded drug / Initial mass of drug in solution) x 100

Protocol: In Vitro Drug Release Study
  • Purpose: To simulate and quantify the drug release profile in physiological vs. tumor-like pH conditions.

  • Procedure:

    • Place a DOX-loaded hydrogel disc in a vial containing a known volume (e.g., 10 mL) of release buffer (Phosphate-Buffered Saline, PBS). Use two different pH buffers: pH 7.4 and pH 5.5.

    • Place the vials in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the buffer for analysis.

    • Immediately replace the withdrawn volume with an equal amount of fresh buffer to maintain a constant volume.

    • Measure the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer or fluorescence spectroscopy.

    • Calculate the cumulative percentage of drug released over time.

  • Expected Result: A significantly faster and higher cumulative release of DOX will be observed at pH 5.5 compared to pH 7.4, confirming the pH-triggered release mechanism.[13][14]

Time (hours)Cumulative DOX Release at pH 7.4 (%)Cumulative DOX Release at pH 5.5 (%)
4 825
12 1555
24 2278
48 2889
Table 2: Representative in vitro release profile of Doxorubicin from a 5-VIM hydrogel. The data clearly shows accelerated drug release in the acidic environment, mimicking a tumor.[2][13]

Section 4: Troubleshooting and Expert Insights

  • Low Gelation/No Hydrogel Formation: This is often due to the presence of oxygen. Ensure thorough deoxygenation. Alternatively, check the activity of the initiator (APS), as it can degrade over time.

  • Low Swelling Ratio: The hydrogel may be too heavily crosslinked. Reduce the concentration of the MBAA crosslinker in the synthesis protocol.

  • "Burst Release" of Drug: A high initial burst release is typically due to drug adsorbed on the hydrogel surface. Ensure a brief but thorough rinse step after drug loading.

  • Variability in Results: Consistency is key. Ensure precise control over temperature, timing, and component concentrations during synthesis and subsequent experiments.

Conclusion

5-Vinyl-1H-imidazole functionalized hydrogels represent a powerful and highly tunable platform for targeted drug delivery. Their inherent pH sensitivity allows for the intelligent release of therapeutics in acidic environments characteristic of solid tumors, potentially increasing treatment efficacy while minimizing off-target toxicity.[2][4] The protocols and insights provided in this guide offer a robust starting point for researchers and drug development professionals to explore and optimize these promising biomaterials for a new generation of cancer therapies.

References

  • Balamurugan, K., & Lee, Y. S. (2016). pH- and ion-sensitive polymers for drug delivery. Expert Opinion on Drug Delivery, 13(5), 655-669. [Link]

  • Li, Y., et al. (2024). Injectable pH-responsive polypeptide hydrogels for local delivery of doxorubicin. RSC Advances, 14(49), 36243-36252. [Link]

  • Hajebi, S., et al. (2022). Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy. Journal of Controlled Release, 341, 224-245. [Link]

  • Kudaibergenov, S. E., et al. (2018). Graft copolymers of carboxymethyl cellulose with N-vinylimidazole: synthesis and application for drug delivery. Polymers, 10(12), 1335. [Link]

  • Al-Hajaj, N., et al. (2015). pH-Responsive Hydrogel Cubes for Release of Doxorubicin in Cancer Cells. ACS Applied Materials & Interfaces, 7(32), 17897-17906. [Link]

  • Wang, C., et al. (2017). Shear-responsive injectable supramolecular hydrogel releasing doxorubicin loaded micelles with pH-sensitivity for local tumor chemotherapy. Colloids and Surfaces B: Biointerfaces, 158, 49-56. [Link]

  • Shariati, F., et al. (2014). Controlled release of doxorubicin from pH-responsive microgels. Journal of Drug Targeting, 22(8), 717-725. [Link]

  • El-Sayed, A. A., et al. (2021). Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole). Scientific Reports, 11(1), 6398. [Link]

  • Sadoyan, A. A., et al. (2024). Graft Copolymers of Carboxymethyl Cellulose and Poly(N-vinylimidazole) as Promising Carriers for Metronidazole. Polymers, 16(13), 1836. [Link]

  • Husni, P. (2022). Utilization of 1-(3-aminopropyl)-imidazole in development of pH-sensitive nanocarrier for anticancer drug delivery. Indonesian Journal of Pharmacy, 33(3), 189-198. [Link]

  • Papagiannopoulos, A., et al. (2025). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Polymers, 17(12), 2415. [Link]

  • Wang, Y., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics, 14(3), 543. [Link]

  • Dragan, E. S., et al. (2018). New Grafted Copolymers Carrying Betaine Units Based on Gellan and N-Vinylimidazole as Precursors for Design of Drug Delivery Systems. Polymers, 10(11), 1219. [Link]

  • Pekel, N., & Guven, O. (2002). Synthesis and characterization of poly(N‐vinyl imidazole) hydrogels crosslinked by gamma irradiation. Polymer International, 51(12), 1404-1410. [Link]

  • Zervaki, M., et al. (2025). pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. Gels, 11(6), 398. [Link]

  • Zhang, Y., et al. (2025). Styrene-Imidazoles as Tunable Brønsted-Basic Monomers for pH-Responsive Polymers. ACS Applied Polymer Materials, 8(1), 226-234. [Link]

  • Erdem, B. (2016). Synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 17(5), 974-983. [Link]

  • Mircioiu, I., et al. (2019). Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. Farmacia, 67(4), 557-564. [Link]

  • Pekel, N., et al. (2000). Development of new chelating hydrogels based on N-vinyl imidazole and acrylonitrile. Radiation Physics and Chemistry, 59(3), 329-334. [Link]

  • Akhtar, M. F., et al. (2016). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. Polymers, 8(4), 140. [Link]

  • Erdem, B. (2016). SYNTHESIS AND CHARACTERIZATION STUDIES OF A SERIES OF N-VINYL IMIDAZOLE-BASED HYDROGEL. Anadolu Üniversitesi Bilim ve Teknoloji Dergisi: A-Uygulamalı Bilimler ve Mühendislik, 17(5), 974-983. [Link]

  • Zhang, X., et al. (2026). Ultra-sensitive pH responsive hydrogels with injectable and self-healing performance for controlled drug delivery. Materials & Design, 267, 114258. [Link]

  • Liu, J., et al. (2023). Hydrogels based on vinyl amino acids: from preparation to biomedical applications. Chemical Communications, 59(84), 12613-12627. [Link]

  • Akhtar, M. F., et al. (2016). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. Polymers, 8(4), 140. [Link]

  • Li, Y., et al. (2024). Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. Gels, 10(12), 856. [Link]

  • Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials, 1(12), 16071. [Link]

  • Li, Y., et al. (2025). Advances in pH-responsive drug delivery systems for periodontitis treatment. Frontiers in Bioengineering and Biotechnology, 13, 1441864. [Link]

  • Rather, J. A., et al. (2025). Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. Gels, 11(2), 102. [Link]

  • Kim, J., et al. (2025). pH- and Anion-Responsive Poly(1-vinylimidazole) Opal Films for Smart Sensing. ACS Applied Polymer Materials, 7(3), 2058-2066. [Link]

Sources

Application

Application Note: Catalytic Applications of Poly(5-vinyl-1H-imidazole) in Organic Synthesis

Executive Summary & Mechanistic Rationale Poly(5-vinyl-1H-imidazole) (PVIm)—often utilized interchangeably in literature with its tautomer poly(4-vinylimidazole) and its N-alkylated derivative poly(1-vinylimidazole)—is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Poly(5-vinyl-1H-imidazole) (PVIm)—often utilized interchangeably in literature with its tautomer poly(4-vinylimidazole) and its N-alkylated derivative poly(1-vinylimidazole)—is a highly versatile, biocompatible, and biodegradable functional polymer. For drug development professionals and synthetic chemists, PVIm bridges the gap between homogeneous organocatalysis and heterogeneous solid-supported synthesis.

The Imidazole Microenvironment (Causality of Catalysis): The core of PVIm's catalytic efficacy lies in its pendant imidazole rings. With a pKa of approximately 6.0, the imidazole moiety acts as a highly efficient proton sponge and nucleophilic catalyst. In solvent-free conditions, the polymeric backbone creates a localized, high-concentration domain of basic sites. When interacting with reagents like hydroxylamine hydrochloride, PVIm acts as an acid scavenger, deprotonating the salt to release free hydroxylamine in situ. This eliminates the need for toxic, volatile liquid bases such as pyridine, fundamentally shifting the reaction toward a greener, high-yield profile 1. Furthermore, the imidazole nitrogens can be readily alkylated to generate superacidic microenvironments, expanding the polymer's utility into Brønsted Acidic Ionic Liquids (BAILs) 2.

Application Workflows & Self-Validating Protocols

Solvent-Free Mechanochemical Synthesis of Oximes and Nitriles

The synthesis of oximes and nitriles traditionally relies on hazardous solvents and soluble bases. By employing PVIm in a planetary ball mill, researchers can drive the condensation of aldehydes with hydroxylamine hydrochloride to completion in minutes 1. Prolonged milling induces dehydration, yielding nitriles directly from the oxime intermediate 3.

Mechanism A Aldehyde + NH2OH·HCl B PVIm-Mediated Deprotonation A->B Ball Milling C Nucleophilic Addition B->C in situ NH2OH D Oxime Product (Short Milling) C->D -H2O E PVIm-Catalyzed Dehydration D->E Extended Time F Nitrile Product (Prolonged Milling) E->F -H2O

Mechanistic pathway of PVIm-catalyzed solvent-free synthesis of oximes and nitriles.

Protocol 1: Mechanochemical Synthesis of 4-Nitrobenzaldehyde Oxime
  • Objective: Synthesize oximes rapidly without liquid solvents or toxic bases.

  • Step 1 (Reagent Loading): Into a 50 mL stainless steel planetary ball mill jar, add 4-nitrobenzaldehyde (5.0 mmol), NH2OH·HCl (6.0 mmol), and PVIm catalyst (250 mg).

    • Causality: A slight stoichiometric excess of the hydroxylamine salt ensures complete conversion of the aldehyde.

  • Step 2 (Kinetic Driving): Add two 7 mm diameter stainless steel balls. Mill at 400 rpm for 30 minutes.

    • Causality: Mechanical grinding continuously shears the solid crystals, exposing unreacted surfaces and forcing intimate contact between the solid acid (NH2OH·HCl) and the solid base (PVIm), bypassing the need for a solvent medium.

  • Step 3 (Self-Validation & Quality Control): Stop the mill and extract a 1 mg aliquot. Dissolve in ethyl acetate and run TLC (Hexane:EtOAc 3:1) against the starting aldehyde. The disappearance of the aldehyde spot self-validates that the basic sites of PVIm successfully liberated the hydroxylamine and drove the condensation.

  • Step 4 (Recovery): Add 5 mL of toluene to the jar to suspend the mixture. Filter the suspension. The insoluble PVIm is trapped on the filter paper, while the product remains in the filtrate. Wash the catalyst with an additional 2 × 5 mL toluene for reuse.

  • Step 5 (Purification): Evaporate the toluene under reduced pressure and recrystallize the crude oxime from hot ethanol.

Polymeric Brønsted Acidic Ionic Liquids (BAILs) for Heterocycle Synthesis

While PVIm is inherently basic, its imidazole rings are highly susceptible to functionalization. By grafting PVIm onto a silica support and alkylating the imidazole nitrogens with 1,3-propanesultone, the polymer is transformed into a Brønsted Acidic Ionic Liquid (BAIL) 2.

Workflow S1 Silica Gel Activation S2 Vinyl Silane Grafting S1->S2 Toluene, Reflux S3 Radical Polymerization (5-Vinyl-1H-imidazole) S2->S3 AIBN, 70°C S4 Alkylation (1,3-Propanesultone) S3->S4 Ring Opening S5 Acidification (HCl) BAIL Formation S4->S5 Protonation

Step-by-step synthetic workflow for the preparation of PVIm-grafted silica BAIL catalyst.

Protocol 2: Preparation of PVIm-Grafted Silica BAIL Catalyst
  • Objective: Synthesize a robust, easily recoverable heterogeneous acid catalyst for quinoxaline synthesis.

  • Step 1 (Silica Functionalization): Reflux 5.0 g of activated silica gel with 5 mL of trimethoxy(vinyl)silane in 50 mL dry toluene for 24 h. Filter and dry.

    • Causality: Covalently anchors polymerizable vinyl groups to the silica surface, preventing future catalyst leaching. Pure PVIm can swell in polar solvents; silica grafting provides a rigid, high-surface-area scaffold.

  • Step 2 (Surface Polymerization): Disperse 2.0 g of the vinyl-silica in 30 mL of ethanol. Add 5-vinyl-1H-imidazole (2.0 g) and AIBN (0.05 g). Degas with N2 and heat at 70°C for 24 h.

    • Causality: Free-radical polymerization builds dense PVIm chains radiating directly from the silica core.

  • Step 3 (Sultone Ring-Opening): Suspend the PVIm-silica in 40 mL toluene, add 1,3-propanesultone (2.5 g), and reflux for 24 h.

    • Causality: The nucleophilic imidazole nitrogens attack the sultone, forming a covalently bound zwitterionic sulfonate.

  • Step 4 (Acidification & Self-Validation): Stir the functionalized silica in 1 M HCl (50 mL) for 12 h at room temperature to protonate the sulfonate groups. Filter and wash extensively with distilled water.

    • Self-Validation: Continue washing until the effluent water tests strictly neutral (pH ~7) via pH paper. This self-validates the complete removal of unreacted, unbound HCl, ensuring that any future catalytic activity comes only from the polymeric BAIL. Dry under vacuum at 80°C.

Quantitative Data Summaries

Table 1: Comparative Efficiency of PVIm in Mechanochemical Oxime Synthesis Data demonstrates the kinetic and environmental superiority of the PVIm solid-state system over traditional homogeneous methods.

Catalyst SystemSolventTime (min)Yield (%)Catalyst RecyclabilityEnvironmental Impact
Pyridine (Traditional)Ethanol120 - 24075 - 85None (Homogeneous)High (Toxic, Volatile)
PVIm (250 mg) None (Ball Mill) 30 96 > 4 Cycles (>92% yield) Low (Green, Solid)
PVIm (100 mg)None (Ball Mill)6082N/ALow
No CatalystNone (Ball Mill)60TraceN/ALow

Table 2: Performance of PVIm-BAIL Silica in Quinoxaline Synthesis The localized microenvironment of extreme acidity (SO3H groups) surrounded by an ionic polymer matrix concentrates the organic reactants, drastically accelerating cyclocondensation.

Substrate (Dicarbonyl)Substrate (Diamine)Catalyst Loading (g)Time (min)Yield (%)
Benzilo-Phenylenediamine0.051095
Benzil4-Methyl-o-phenylenediamine0.051592
Isatino-Phenylenediamine0.052090

References

  • Gorjian, H., Fahim, H., & Khaligh, N. G. (2021). Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. Turkish Journal of Chemistry (Hosted on NIH PMC).
  • Gorjian, H., et al. (2022). Ball-Milling Technique for the Straightforward Synthesis of Nitriles from Aldehydes Using Poly(N-vinylimidazole): Is the Mechanochemical Procedure a Practical Metal- and Solvent-Free Synthetic Method? ACS Sustainable Chemistry & Engineering.
  • Shirini, F., et al. (2015). Synthesis and application of polyvinylimidazole-based Brønsted acidic ionic liquid grafted silica as an efficient heterogeneous catalyst in the preparation of quinoxaline derivatives. Turkish Journal of Chemistry.

Sources

Method

Application Note: Grafting 5-Vinyl-1H-imidazole onto Silica Nanoparticles for Advanced Chromatography

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of Poly(1-vinylimidazole) on Silica Stationary Phases. Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of Poly(1-vinylimidazole) on Silica Stationary Phases.

Mechanistic Rationale: Why 5-Vinyl-1H-imidazole?

The development of advanced stationary phases for High-Performance Liquid Chromatography (HPLC) requires surface chemistries that can provide tunable, multimodal interactions. Bare silica nanoparticles suffer from severe peak tailing when analyzing basic compounds due to uncontrolled secondary interactions with residual silanol groups.

By grafting poly(1-vinylimidazole) (PVIm) onto silica, we introduce a dense array of imidazole rings to the stationary phase. This modification is highly advantageous for two distinct chromatographic modes:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The nitrogen-rich imidazole rings act as strong hydrogen bond acceptors and donors, creating a dynamic, water-enriched "hydration shell" on the silica surface. This is ideal for the separation of highly polar compounds like nucleosides, nucleobases, and water-soluble vitamins[1].

  • Immobilized Metal Affinity Chromatography (IMAC): The unprotonated nitrogen (pyridine-like) in the imidazole ring is a powerful electron donor that readily forms coordination complexes with transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺). This allows the column to selectively retain histidine-tagged proteins or specific metal ions[2].

The Causality of SI-ATRP over "Grafting-To" Methods

Historically, polymers were attached to silica via "grafting-to" approaches (reacting a pre-synthesized polymer with the surface). However, steric hindrance between bulky polymer chains prevents high-density coverage. We utilize Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) —a "grafting-from" approach. By immobilizing a small-molecule initiator on the silica surface and growing the PVIm chains monomer-by-monomer, we achieve a highly dense, covalently bound polymer brush layer[3]. This high grafting density prevents column bleeding and ensures uniform mass transfer kinetics, which directly translates to high theoretical plate counts (efficiency)[1].

Workflows and Retention Pathways

To visualize the synthetic and functional logic of this application, refer to the diagrams below.

SynthesisWorkflow A Bare Silica NPs (Si-OH) B Silanization (APTES) A->B Toluene, Reflux C Initiator Anchoring (BiBB) B->C TEA, DCM, 0°C D SI-ATRP (5-Vinyl-1H-imidazole) C->D CuCl/Bipy, 60°C Freeze-Pump-Thaw E PVIm-Grafted Silica Stationary Phase D->E EDTA Wash (Remove Cu)

Caption: Workflow for the SI-ATRP grafting of 5-vinyl-1H-imidazole onto silica nanoparticles.

RetentionMechanism P PVIm-Grafted Silica H HILIC Mode (Polar/H-Bonding) P->H High Acetonitrile Mobile Phase I IMAC Mode (Metal Chelation) P->I Cu2+/Ni2+ Immobilization A1 Nucleosides & Nucleobases H->A1 Hydrogen Bonding & Electrostatics A2 Transition Metals & His-tagged Proteins I->A2 Coordination Bonds

Caption: Dual-mode chromatographic mechanisms of PVIm-grafted silica stationary phases.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint criteria are met.

Protocol A: Synthesis of Initiator-Modified Silica (Si-BiBB)

To grow the polymer, we must first anchor an ATRP initiator (α-bromoisobutyryl bromide, BiBB) to the silica surface via an aminosilane linker.

  • Activation: Reflux 10 g of porous silica nanoparticles (5 µm diameter, 100 Å pore size) in 10% HCl for 12 hours to maximize the density of surface silanol (Si-OH) groups. Wash with deionized water until neutral, then dry under vacuum at 110 °C.

  • Amination: Suspend the activated silica in 100 mL of anhydrous toluene. Add 5 mL of 3-aminopropyltriethoxysilane (APTES). Reflux under argon for 24 hours. Wash sequentially with toluene, ethanol, and methanol to remove unreacted silane.

    • Validation Checkpoint 1: Perform a Ninhydrin test on a small aliquot of the dried powder. A deep purple color confirms the presence of primary amines.

  • Initiator Anchoring: Suspend the aminated silica (Si-NH₂) in 80 mL of anhydrous dichloromethane (DCM). Add 2.5 mL of triethylamine (TEA) as an acid scavenger. Cool the flask to 0 °C in an ice bath. Dropwise, add 2.0 mL of BiBB. Stir at room temperature for 12 hours.

    • Validation Checkpoint 2: Submit the dried Si-BiBB powder for Elemental Analysis (EA). You must observe a Bromine content of ~1.5–2.5%. If Bromine is absent, the ATRP initiation will fail[3].

Protocol B: Surface-Initiated ATRP of 5-Vinyl-1H-imidazole

Field-Proven Insight: 5-Vinyl-1H-imidazole is a strong chelator. If standard ATRP conditions are used, the monomer will strip the copper catalyst (CuCl) from the reaction equilibrium, terminating the polymerization. To prevent this, a strong bidentate ligand like 2,2'-bipyridyl (Bipy) must be used in excess, and a polar solvent mixture (Methanol/Water) is required to maintain catalyst solubility[1].

  • Reagent Preparation: Pass 5-vinyl-1H-imidazole through a basic alumina column to remove polymerization inhibitors prior to use.

  • Reaction Setup: In a Schlenk flask, combine 2.0 g of Si-BiBB, 40 mmol of 5-vinyl-1H-imidazole, 0.4 mmol of CuCl, and 1.0 mmol of Bipy in 30 mL of Methanol/Water (1:1 v/v).

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen acts as a radical scavenger and irreversibly oxidizes the active Cu(I) catalyst to inactive Cu(II). Complete degassing is non-negotiable for ATRP success.

  • Polymerization: Backfill the flask with Argon and heat to 60 °C in an oil bath for 16 hours.

  • Quenching and Cleansing: Open the flask to air to quench the reaction. The silica will appear blue/green due to trapped copper complexes. Wash the silica extensively with a 0.1 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution until the silica returns to a pure white color, indicating complete removal of coordinated copper.

    • Validation Checkpoint 3: Perform Thermogravimetric Analysis (TGA) from 25 °C to 800 °C. A distinct weight loss step between 250 °C and 450 °C (typically 8–15%) quantifies the mass of the grafted PVIm chains[1].

Protocol C: Column Packing and Chromatographic Evaluation
  • Slurry Packing: Suspend 1.5 g of the PVIm-grafted silica in 20 mL of isopropanol. Pack into a standard stainless-steel column (150 mm × 4.6 mm i.d.) using a high-pressure pneumatic pump at 6000 psi, utilizing methanol as the displacement liquid.

  • HILIC Evaluation: Equilibrate the column with a mobile phase of Acetonitrile/10 mM Ammonium Acetate (90:10, v/v) at pH 4.5. Inject a standard mixture of nucleosides (e.g., Uridine, Adenosine, Cytidine). The retention should follow a typical HILIC mechanism, where retention time increases with the hydrophilicity of the analyte[1].

Quantitative Data: Controlling Grafting Density

The beauty of SI-ATRP lies in its controllability. By adjusting the monomer-to-initiator ratio and polymerization time, researchers can fine-tune the thickness of the polymer brush layer. Table 1 summarizes the causal relationship between reaction conditions, physical characterization, and downstream chromatographic efficiency.

Table 1: Effect of SI-ATRP Conditions on PVIm-Silica Characteristics and Column Efficiency

Monomer:Initiator RatioPolymerization Time (h)Carbon Content (%)Grafting Density (µmol/m²)Theoretical Plates (N/m) for CytidineChromatographic Outcome
50:184.2%1.825,000Low retention; insufficient hydration layer.
100:1168.5%3.668,000Optimal HILIC performance ; sharp peaks.
200:12414.1%6.232,000Over-grafting; restricted pore diffusion causes peak broadening.

Note: Grafting density is calculated directly from the Carbon/Nitrogen ratio obtained via elemental analysis. Optimal chromatographic efficiency requires a balance: enough polymer to shield the silica silanols and provide retention, but not so much that it blocks the mesopores of the silica matrix, which severely degrades mass transfer.

References

  • Title: Preparation of imidazole-functionalized silica by surface-initiated atom transfer radical polymerization and its application for hydrophilic interaction chromatography Source: Analytical and Bioanalytical Chemistry, 2012, 404(5), 1477-1484. URL: [Link]

  • Title: Atom-Transfer Radical Graft Polymerization Initiated Directly from Silica Applied to Functionalization of Stationary Phases for High-Performance Liquid Chromatography in the Hydrophilic Interaction Chromatography Mode Source: Analytical Chemistry, 2006, 78(16), 5913–5919. URL: [Link]

  • Title: Preparation of Poly(1-vinylimidazole)-Grafted Magnetic Nanoparticles and Their Application for Removal of Metal Ions Source: Chemistry of Materials, 2004, 16(10), 1925–1932. URL: [Link]

Sources

Application

Application Notes and Protocols for RAFT Polymerization of 5-Vinyl-1H-Imidazole

Introduction: Navigating the Controlled Polymerization of Vinylimidazoles Poly(vinylimidazole)s are a class of functional polymers with significant potential across diverse fields, including catalysis, heavy metal chelat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Controlled Polymerization of Vinylimidazoles

Poly(vinylimidazole)s are a class of functional polymers with significant potential across diverse fields, including catalysis, heavy metal chelation, and biomedical applications such as drug and protein delivery.[1][2] This is largely due to the unique properties of the imidazole moiety, which imparts pH-sensitivity, biocompatibility, and the ability to coordinate with metal ions.[3] The controlled synthesis of these polymers is crucial for tailoring their architecture and, consequently, their function. However, the controlled radical polymerization of vinylimidazoles has historically been challenging.[4][5]

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low dispersity.[4] While successful RAFT protocols have been developed for 1-vinylimidazole (1VIM) and 4-vinylimidazole (4VIM), to our knowledge, specific methods for the 5-vinyl-1H-imidazole isomer are not yet established in the literature.[3][4] This guide, therefore, provides a comprehensive set of application notes and detailed protocols adapted from established methodologies for other vinylimidazole isomers. The principles outlined herein are based on a deep understanding of the underlying polymerization kinetics and are designed to provide a robust starting point for researchers and drug development professionals working with 5-vinyl-1H-imidazole.

The primary challenge in the radical polymerization of vinylimidazoles lies in the instability of the propagating radical.[4][5] A breakthrough in this area has been the use of an acidic solvent, such as glacial acetic acid.[3][4] The acid protonates the imidazole ring, which is believed to stabilize the propagating radical, leading to a more controlled polymerization process.[4][5] This guide will leverage this key insight to propose a reliable method for the RAFT polymerization of 5-vinyl-1H-imidazole.

Mechanism: The RAFT Process for 5-Vinyl-1H-Imidazole

The RAFT process is a degenerative chain transfer process that allows for the controlled growth of polymer chains. The general mechanism, adapted for 5-vinyl-1H-imidazole, is depicted below. The process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates the growing polymer chains, preventing premature termination and allowing for the sequential addition of monomers.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Reinitiation & Propagation cluster_main_eq Main Equilibrium I Initiator (I) I_rad Primary Radicals (I•) I->I_rad k_d I->I_rad P1 Propagating Radical (P1•) I_rad->P1 + Monomer (M) I_rad->P1 P1_plus_CTA P1• + CTA Intermediate RAFT Adduct Radical P1_plus_CTA->Intermediate k_add Intermediate->P1_plus_CTA k_-add Pn_CTA_plus_R Dormant Polymer (Pn-CTA) + R• Intermediate->Pn_CTA_plus_R k_frag R_rad Leaving Group Radical (R•) Pn_CTA_plus_R->R_rad P2 New Propagating Radical (P2•) R_rad->P2 + Monomer (M) R_rad->P2 Pn_dot Pn• Pn1_dot P(n+m)• Pn_dot->Pn1_dot + m Monomers Pn_dot->Pn1_dot Pn_CTA Dormant Polymer (Pn-CTA) Pm_dot Propagating Radical (Pm•) Pm_dot_plus_Pn_CTA Pm• + Pn-CTA Main_Intermediate RAFT Adduct Radical Pm_CTA_plus_Pn_dot Dormant Polymer (Pm-CTA) + Pn• Main_Intermediate->Pm_CTA_plus_Pn_dot Pm_dot_plus_Pn_CTA->Main_Intermediate

Caption: Generalized mechanism of RAFT polymerization.

Experimental Protocols

Materials
MaterialSupplierPurityNotes
5-Vinyl-1H-imidazole (5VIM)(Specify Supplier)>98%Should be purified before use.
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)Sigma-Aldrich>97%RAFT Agent (CTA).
2,2'-Azobis(2-methylpropionitrile) (AIBN)Sigma-Aldrich98%Initiator. Should be recrystallized from methanol.
Glacial Acetic AcidFisher ScientificACS GradeSolvent.
Diethyl EtherFisher ScientificAnhydrousFor precipitation.
MethanolFisher ScientificHPLC GradeFor purification.
Basic AluminaSigma-Aldrich-For monomer purification.
Protocol 1: Purification of 5-Vinyl-1H-imidazole

The presence of impurities, particularly protic ones, can interfere with the polymerization. Therefore, purification of the monomer is a critical first step.

  • Pass the 5-vinyl-1H-imidazole through a short column of basic alumina to remove any acidic impurities.[2]

  • Collect the monomer and stir it over calcium hydride overnight to remove residual moisture.[2]

  • Filter the monomer under an inert atmosphere (e.g., nitrogen or argon) to remove the calcium hydride.

  • Store the purified monomer at low temperature (e.g., -20°C) under an inert atmosphere until use.

Protocol 2: RAFT Polymerization of 5-Vinyl-1H-imidazole

This protocol is adapted from the successful RAFT polymerization of 1-vinylimidazole and 4-vinylimidazole.[3][4] The use of glacial acetic acid as the solvent is key to achieving a controlled polymerization.[3][4][5]

Reaction Parameters:

ParameterValueRationale
[5VIM]:[CPAD]:[AIBN]100:1:0.2A common starting ratio for RAFT polymerization.
Monomer Concentration1.0 M in acetic acidEnsures a homogeneous reaction mixture.[3]
Temperature70°CA typical temperature for AIBN-initiated RAFT.[2]
Reaction Time12-24 hoursShould be optimized based on kinetic studies.

Step-by-Step Procedure:

  • In a Schlenk flask, add the RAFT agent, 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), and the initiator, 2,2'-azobis(2-methylpropionitrile) (AIBN).

  • Add the purified 5-vinyl-1H-imidazole and glacial acetic acid to the flask.

  • Seal the flask with a rubber septum and de-gas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.[2][6]

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Place the Schlenk flask in a preheated oil bath at 70°C and stir for the desired reaction time.

  • To monitor the polymerization, samples can be taken periodically via a degassed syringe for analysis by ¹H NMR (to determine monomer conversion) and GPC (to determine molecular weight and dispersity).

  • After the desired time, quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Collect the polymer by filtration or centrifugation.

  • Redissolve the polymer in a minimal amount of methanol and re-precipitate into cold diethyl ether to further purify it.

  • Dry the resulting poly(5-vinyl-1H-imidazole) under vacuum to a constant weight.

Experimental_Workflow Monomer_Purification 1. Purify 5VIM (Alumina, CaH2) Reaction_Setup 2. Combine 5VIM, CPAD, AIBN in Acetic Acid Monomer_Purification->Reaction_Setup Degassing 3. Freeze-Pump-Thaw Cycles Reaction_Setup->Degassing Polymerization 4. Heat at 70°C Degassing->Polymerization Sampling 5. Monitor Conversion & MW (NMR, GPC) Polymerization->Sampling Quench 6. Stop Reaction (Ice Bath, Air) Polymerization->Quench Precipitation 7. Precipitate in Diethyl Ether Quench->Precipitation Purification 8. Redissolve & Re-precipitate Precipitation->Purification Drying 9. Dry Polymer Under Vacuum Purification->Drying

Caption: Experimental workflow for RAFT polymerization of 5VIM.

Characterization of Poly(5-vinyl-1H-imidazole)

TechniquePurposeExpected Results
¹H NMRConfirm polymer structure and determine monomer conversion.Appearance of broad polymer backbone signals and disappearance of vinyl proton signals of the monomer.
Gel Permeation Chromatography (GPC)Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).A linear increase of Mn with monomer conversion and low dispersity values (ideally Đ < 1.3).
Fourier-Transform Infrared (FTIR) SpectroscopyConfirm the presence of characteristic functional groups.Identification of imidazole ring vibrations and the polymer backbone.
Differential Scanning Calorimetry (DSC)Determine the glass transition temperature (Tg).Provides information on the thermal properties of the polymer.

Troubleshooting and Key Considerations

  • Broad Dispersity: If the resulting polymer has a high dispersity, consider optimizing the [Monomer]:[CTA] ratio, ensuring efficient degassing, and confirming the purity of all reagents.

  • Low Monomer Conversion: This could be due to inefficient initiation or the presence of inhibitors. Ensure the initiator is properly stored and handled. The reaction time or temperature may also need to be increased.

  • Insolubility: If the polymer precipitates during the reaction, the monomer concentration may be too high. Adjusting the solvent or monomer concentration may be necessary.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the successful RAFT polymerization of 5-vinyl-1H-imidazole, a monomer for which specific literature is currently scarce. By adapting established methods for other vinylimidazole isomers, particularly the use of an acidic solvent to stabilize the propagating radical, researchers can synthesize well-defined poly(5-vinyl-1H-imidazole). The ability to control the molecular weight and architecture of these polymers opens up new avenues for their application in advanced materials and therapeutics. Future work should focus on detailed kinetic studies of the polymerization of 5-vinyl-1H-imidazole to further optimize the reaction conditions and explore the synthesis of block copolymers incorporating this functional monomer.

References

  • Poly(N-vinylimidazole): a biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous - TÜBİTAK Academic Journals. (2021). Retrieved from [Link]

  • Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - MDPI. (2025). Retrieved from [Link]

  • Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - ResearchGate. (n.d.). Retrieved from [Link]

  • Poly (N-vinyl imidazole) Gel Composite Porous Membranes for Rapid Separation of Dyes through Permeating Adsorption | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-Vinylimidazole - Wikipedia. (n.d.). Retrieved from [Link]

  • RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers | Macromolecules - ACS Publications. (2009). Retrieved from [Link]

  • Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. (2020). Retrieved from [Link]

  • Controlled Radical Polymerization of 4-Vinylimidazole | Macromolecules - ACS Publications. (2012). Retrieved from [Link]

  • Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • RAFT Polymerization of N-Methyl-N-vinylacetamide and Related Double Hydrophilic Block Copolymers | Macromolecules - ACS Publications. (2022). Retrieved from [Link]

  • Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - MDPI. (2025). Retrieved from [Link]

  • Full article: Synthesis and RAFT polymerization of a novel vinyl monomer containing both triarylimidazole and triazole moieties - Taylor & Francis. (2014). Retrieved from [Link]

  • Synthesis and characterization of poly(N‐vinyl imidazole) hydrogels crosslinked by gamma irradiation - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Spontaneous Polymerization of 5-Vinyl-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose downstream applications—from drug delivery hydrogels to controlled radical polymerizations—are derailed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose downstream applications—from drug delivery hydrogels to controlled radical polymerizations—are derailed by degraded vinyl monomers.

5-Vinyl-1H-imidazole (which exists in rapid tautomeric equilibrium with 4-vinyl-1H-imidazole[1]) is notoriously reactive. The electron-rich vinyl group conjugated with the imidazole ring makes it highly susceptible to auto-initiation via thermal or photochemical pathways. To maintain scientific integrity, your handling protocols must be treated as a self-validating system where chemical causality dictates every step.

Below is our definitive troubleshooting guide, mechanistic breakdown, and validated protocols for managing this monomer.

The Causality of Inhibition: Why Your Monomer Degrades

Most commercial 5-vinyl-1H-imidazole is stabilized with phenolic inhibitors, predominantly MEHQ (4-methoxyphenol) . A critical, often-overlooked mechanistic reality is that phenolic inhibitors do not react directly with carbon-centered monomer radicals (R•). Instead, they strictly require dissolved oxygen to function [2].

Trace oxygen reacts with the monomer radical to form a peroxy radical (ROO•) at a diffusion-controlled rate. MEHQ then donates a hydrogen atom to this peroxy radical, terminating the chain and forming stable byproducts[3],[4].

MEHQ_Mechanism R_rad Monomer Radical (R•) Initiated by heat/light ROO_rad Peroxy Radical (ROO•) Intermediate R_rad->ROO_rad Reacts with O2 O2 Dissolved Oxygen (O2) Crucial Co-factor O2->ROO_rad Binds Stable Stable Non-Radical Products ROO_rad->Stable Scavenged MEHQ MEHQ Inhibitor (4-Methoxyphenol) MEHQ->Stable Donates H•

Mechanism of MEHQ inhibition requiring dissolved oxygen to prevent spontaneous polymerization.

Troubleshooting FAQs

Q1: I stored my 5-vinyl-1H-imidazole under a strict, 100% Argon atmosphere at 4°C, but it still polymerized into a solid block. Why did this happen? A: You suffocated your inhibitor. By purging your storage vessel with 100% Argon or Nitrogen, you removed the essential co-factor (O2) required for the inhibitor to work[3]. Without oxygen to convert the primary alkyl radicals into peroxy radicals, MEHQ is rendered useless, allowing spontaneous polymerization to proceed unchecked[2]. Corrective Action: Always store MEHQ-stabilized monomers under a "dry air" headspace or a 90/10 Nitrogen/Oxygen mixture.

Q2: If cold temperatures slow down reaction kinetics, should I freeze my 5-vinyl-1H-imidazole at -20°C for long-term storage? A: No, freezing is highly discouraged. While lowering the temperature reduces the rate of thermal auto-initiation, freezing the monomer can cause the inhibitor to crystallize and precipitate out of the solution. When the monomer is subsequently thawed, the liquid phase may be temporarily devoid of the inhibitor, creating localized "hotspots" of unprotected monomer that can rapidly auto-polymerize. Corrective Action: Store the monomer at 2–8 °C (standard refrigeration) in an amber glass bottle to prevent photo-initiation, ensuring the inhibitor remains fully dissolved.

Q3: How do I know which inhibitor is in my stock, and how do they compare? A: Manufacturers typically use one of three phenolic inhibitors. All of them operate on the oxygen-dependent peroxy-scavenging mechanism[2]. See the quantitative breakdown below:

InhibitorChemical NameOxygen Required?Typical ConcentrationRecommended Removal Method
MEHQ 4-MethoxyphenolYes (Strictly)100 - 300 ppmBasic Alumina Column
BHT Butylated hydroxytolueneYes (Strictly)50 - 200 ppmBasic Alumina Column
TBC 4-tert-ButylcatecholYes (Strictly)10 - 50 ppmBasic Alumina Column / Water Wash
Validated Experimental Protocols

To ensure a self-validating experimental system, you must verify the integrity of your monomer before use, and properly strip the inhibitor only at the exact moment of polymerization.

Storage_Workflow Received Receive 5-Vinyl-1H-imidazole (Contains 100-300 ppm MEHQ) Storage Store at 2-8°C Maintain Dry Air Headspace Received->Storage Prep Prepare for Polymerization Storage->Prep Column Pass through Basic Alumina (Removes MEHQ) Prep->Column Usage Immediate Use in Experimental Workflow Column->Usage

End-to-end workflow for the storage, purification, and utilization of 5-vinyl-1H-imidazole.

Protocol 1: Quality Control (Precipitation Test for Oligomers)

Objective: Verify the absence of spontaneous poly(5-vinyl-1H-imidazole) before starting a reaction. Trusting a potentially degraded monomer compromises your entire synthesis[1]. Causality: Polymerized chains are insoluble in non-polar organic solvents, whereas the discrete monomer is highly soluble.

  • Sampling : Extract a 100 µL aliquot of the stored 5-vinyl-1H-imidazole.

  • Dissolution : Dissolve the aliquot in 1 mL of anhydrous methanol.

  • Precipitation : Dropwise, add the mixture into a vigorously stirring beaker containing 15 mL of ice-cold hexanes or diethyl ether.

  • Observation :

    • Pass: The solution remains perfectly clear. The monomer is pristine.

    • Fail: The solution exhibits turbidity or yields a white precipitate. The stock has polymerized and must be discarded.

Protocol 2: Inhibitor Removal via Basic Alumina Chromatography

Objective: Strip MEHQ from 5-vinyl-1H-imidazole immediately prior to polymerization. Causality: MEHQ contains an acidic phenolic hydroxyl group that binds irreversibly to the basic sites of activated aluminum oxide, allowing the non-acidic imidazole monomer to elute cleanly.

  • Preparation : Pack a glass chromatography column or a glass Pasteur pipette (for small scales <5 mL) with a small plug of glass wool at the bottom.

  • Stationary Phase : Add 2-3 inches of dry, activated Basic Alumina (Brockmann I). Do not wet-pack with solvent unless you are intentionally diluting the monomer for your reaction.

  • Elution : Pour the MEHQ-stabilized 5-vinyl-1H-imidazole directly onto the alumina bed.

  • Collection : Apply gentle positive pressure (using a bulb or nitrogen line) to push the monomer through. Collect the eluent in a pre-weighed, amber glass vial.

  • Validation : The eluted monomer is now completely unprotected. It must be used immediately in your experimental workflow.

References
  • Title : Controlled Radical Polymerization of 4-Vinylimidazole Source : Macromolecules (American Chemical Society) URL : 1

  • Title : The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid Source : Chemical Engineering & Technology URL : 3

  • Title : How Is 4-Methoxyphenol (MEHQ) Used as a Stabilizer in Polymer Systems? Source : Vinati Organics URL : 4

  • Title : The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing Source : Fluoryx Labs URL : 2

Sources

Optimization

Purification and distillation methods for crude 5-vinyl-1H-imidazole

Welcome to the Technical Support Center for the purification and distillation of 5-vinyl-1H-imidazole (also widely referred to as 4-vinylimidazole due to annular tautomerism). As a highly reactive monomer used in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and distillation of 5-vinyl-1H-imidazole (also widely referred to as 4-vinylimidazole due to annular tautomerism).

As a highly reactive monomer used in the synthesis of advanced poly(ionic liquids), gene delivery vectors, and electroactive membranes, 5-vinyl-1H-imidazole presents unique handling challenges. It is prone to spontaneous thermal auto-polymerization, oxidative degradation, and phase-transition complications during distillation.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with mechanistic causality to ensure your purification workflows are rigorous, reproducible, and self-validating.

Part 1: Core Principles & Causality

To successfully purify 5-vinyl-1H-imidazole, one must understand the physicochemical forces dictating its behavior:

  • Tautomerism & Hydrogen Bonding: In solution, the hydrogen atom on the imidazole nitrogen rapidly exchanges, making the 4-vinyl and 5-vinyl positions chemically equivalent. This intermolecular hydrogen bonding significantly increases the compound's boiling point and viscosity compared to non-hydrogen-bonding analogs (like 1-vinylimidazole).

  • Thermal Auto-Initiation: Vinyl monomers are susceptible to radical polymerization. Heating 5-vinyl-1H-imidazole at atmospheric pressure to its boiling point provides enough thermal energy to homolytically cleave trace impurities, initiating a runaway radical polymerization cascade . Therefore, high-vacuum distillation is an absolute necessity to artificially lower the boiling point.

  • Phase Behavior: The pure monomer is a crystalline solid at room temperature (melting point ~41–45 °C). If standard cold-water condensers are used during distillation, the vapor will instantly crystallize on the glass, clogging the apparatus and creating a dangerous pressure buildup.

Part 2: Quantitative Parameters

The following table summarizes the critical physicochemical data and operational parameters required for the successful purification of 5-vinyl-1H-imidazole.

Property / ParameterValueCausality / Operational Relevance
Molecular Weight 94.11 g/mol Baseline for stoichiometric calculations and yield tracking.
Melting Point 41–45 °CDictates the need for a heated condenser (~50 °C) during distillation to prevent clogging.
Boiling Point (Vacuum) 70–80 °C (at 0.5–1.0 mmHg)High vacuum is mandatory to keep the distillation temperature below the thermal auto-initiation threshold.
Sublimation Temp 80 °C (at 0.5 mmHg)Exploited for the final purification step to separate the monomer from non-volatile oligomers .
Storage Conditions 0–4 °C (under Argon)Minimizes kinetic energy and excludes oxygen, preventing spontaneous polymerization and peroxide formation .

Part 3: Step-by-Step Purification Protocol

This protocol outlines a self-validating workflow for isolating pristine 5-vinyl-1H-imidazole from crude mixtures (e.g., post-decarboxylation of urocanic acid).

Step 1: Apparatus Preparation & Inhibitor Management

  • Action: Assemble a short-path vacuum distillation apparatus. Instead of a standard cold-water chiller, connect the condenser to a heated water circulator set to 50 °C .

  • Causality: The short path minimizes the distance the vapor must travel, reducing thermal degradation. The 50 °C condenser ensures the monomer remains in a liquid state until it reaches the receiving flask.

  • Validation Checkpoint: Ensure the system can hold a stable vacuum of < 1.0 mmHg before introducing the crude monomer. A fluctuating vacuum indicates a leak, which will introduce oxygen (a radical initiator) and ruin the batch.

Step 2: Short-Path Vacuum Distillation

  • Action: Charge the crude 5-vinyl-1H-imidazole into the distillation flask. Add a catalytic amount of a radical inhibitor (e.g., 4-tert-butylcatechol) if the crude mixture is highly impure. Apply vacuum (0.5–1.0 mmHg) and slowly heat the oil bath to 90–100 °C.

  • Action: Collect the fraction that distills over at 70–80 °C .

  • Validation Checkpoint: The distillate should collect as a pale yellow or colorless viscous oil. Remove an aliquot and cool it to 10 °C; it must crystallize readily. If it remains a liquid, it is contaminated with residual solvent or water.

Step 3: High-Vacuum Sublimation (Final Polish)

  • Action: Transfer the crystallized distillate to a sublimation apparatus equipped with a cold finger (chilled to 0 °C). Apply a high vacuum (0.5 mmHg) and heat the base to 80 °C .

  • Causality: Sublimation separates the monomer entirely from heavier, non-volatile oligomeric impurities that co-distill in Step 2.

  • Validation Checkpoint: Pristine, snow-white crystals will form on the cold finger. Verify purity via 1 H NMR (CD 3​ OD or DMSO- d6​ ); you should observe sharp vinyl proton peaks at δ 5.0–6.6 ppm and a complete absence of broad polymeric baseline humps at δ 1.5–2.5 ppm.

G Crude Crude 5-Vinyl-1H-imidazole Distillation Short-Path Distillation (< 1 mmHg, 70-80 °C) Crude->Distillation Condenser Heated Condensation (Water Jacket at 50 °C) Distillation->Condenser Sublimation Vacuum Sublimation (0.5 mmHg, 80 °C) Condenser->Sublimation Pure Pure Monomer Crystals (Store at 0-4 °C, Argon) Sublimation->Pure

Caption: Self-validating workflow for the purification and isolation of 5-vinyl-1H-imidazole.

Part 4: Troubleshooting & FAQs

Q: My monomer spontaneously polymerized into a hard resin inside the distillation flask. What went wrong? A: This is a classic case of thermal auto-initiation. It occurs when the vacuum is insufficient (e.g., > 5 mmHg), forcing you to increase the oil bath temperature well beyond 120 °C to achieve boiling. At these temperatures, the vinyl groups cross-link rapidly. Fix: Always verify your vacuum pump and seals. Ensure the pressure is strictly below 1.0 mmHg. You may also add 0.1 wt% of a radical inhibitor (like MEHQ) to the boiling flask to scavenge stray radicals during heating.

Q: The distillate is crystallizing and clogging the neck of my condenser. How do I clear it without breaking the vacuum? A: 5-vinyl-1H-imidazole melts at ~41 °C. If you are running cold tap water through your condenser, the vapor will instantly freeze upon contact. Fix: Immediately switch your condenser fluid to warm water (~50 °C). To clear an active clog, gently apply a heat gun (set to low) to the outside of the glass until the monomer melts and flows into the receiving flask.

Q: After distillation, my product has a distinct yellow tint. Is it usable for controlled radical polymerization (RAFT/ATRP)? A: A yellow tint indicates the presence of trace oxidized impurities or early-stage oligomers. While it might be acceptable for basic quaternization reactions , it will severely broaden the polydispersity index (PDI) in controlled radical polymerizations. Fix: Subject the yellow crystals to vacuum sublimation (Step 3). Sublimation is the definitive method for achieving the absolute colorimetric and chemical purity required for precision polymer synthesis .

Q: How should I store the purified monomer to prevent degradation? A: Purified 5-vinyl-1H-imidazole lacks stabilizing inhibitors. It must be stored in an amber glass vial (to prevent UV-initiated polymerization), purged thoroughly with Argon or Nitrogen (to prevent peroxide formation), and kept in a refrigerator at 0–4 °C.

G Issue Issue: Monomer Polymerizes During Distillation Cause1 Cause: High Temperature (Poor Vacuum > 5 mmHg) Issue->Cause1 Cause2 Cause: Oxygen Exposure (System Leak) Issue->Cause2 Fix1 Fix: Secure seals, ensure vacuum is < 1.0 mmHg Cause1->Fix1 Fix2 Fix: Purge system with Argon, add MEHQ to boiling flask Cause2->Fix2

Caption: Troubleshooting logic tree for preventing spontaneous polymerization during distillation.

Part 5: References

  • Allen, M. H., & Long, T. E. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(9), 3669–3676. [Link]

  • Yang, F., Zhao, M., Smith, D., Cebe, P., Lucisano, S., Allston, T., & Smith, T. W. (2022). Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. Polymers, 14(2), 254.[Link]

  • Fodor, C., Bozi, J., Blazsó, M., & Iván, B. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 8953–8960.[Link]

Troubleshooting

Optimizing reaction conditions for 5-vinyl-1H-imidazole copolymerization

Troubleshooting Guides, Self-Validating Protocols, and FAQs for RAFT Polymerization Welcome to the Advanced Polymerization Support Center. 5-Vinyl-1H-imidazole—tautomeric with 4-vinyl-1H-imidazole and predominantly refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Self-Validating Protocols, and FAQs for RAFT Polymerization

Welcome to the Advanced Polymerization Support Center. 5-Vinyl-1H-imidazole—tautomeric with 4-vinyl-1H-imidazole and predominantly referred to as 4VIM in polymer literature—is a highly valuable amphoteric monomer used in the development of nucleic acid delivery vectors and electroactive membranes ()[1].

However, its dual nature as both a hydrogen bond donor and acceptor, combined with its inherent nucleophilicity, often derails controlled radical polymerizations (CRP). As a Senior Application Scientist, I have designed this portal to provide you with field-proven methodologies to overcome these thermodynamic and kinetic hurdles, ensuring high end-group fidelity and narrow polydispersity.

Section 1: System Architecture & Mechanistic Troubleshooting

The most common failure point in 5-vinyl-1H-imidazole Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the loss of control over molecular weight, characterized by a broad Polydispersity Index (PDI > 1.60).

The Causality: 5-vinyl-1H-imidazole possesses an unprotonated basic nitrogen that acts as a strong nucleophile. In traditional aqueous RAFT solvents (like acidic buffers), this unprotonated imidazole ring nucleophilically attacks the thiocarbonylthio group of the Chain Transfer Agent (CTA). This process, known as aminolysis , destroys the CTA, leading to uncontrolled free-radical propagation ()[1].

Troubleshooting_Logic Start Issue: Broad PDI (>1.6) & Uncontrolled MW CheckSolvent Evaluate Solvent System Start->CheckSolvent AqueousBuffer Aqueous Acidic Buffers (Failed Control) CheckSolvent->AqueousBuffer Traditional Solvents AceticAcid Glacial Acetic Acid (Optimal Solvent) CheckSolvent->AceticAcid Switch to AqueousBuffer->Start Heterogeneous or Aminolysis Mechanism Protonation of Imidazole Prevents CTA Aminolysis AceticAcid->Mechanism Success Controlled Copolymerization (PDI < 1.20) Mechanism->Success Maintains CTA Fidelity

Workflow for diagnosing and resolving uncontrolled 5-vinyl-1H-imidazole RAFT polymerizations.

To synthesize predictable macro-CTAs, reaction parameters must be strictly controlled. Below is the quantitative summary of optimized conditions versus sub-optimal baselines.

Table 1: Optimized Reaction Parameters for 5-Vinyl-1H-Imidazole RAFT Polymerization

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Aqueous acidic buffersGlacial acetic acid Ensures complete protonation of the imidazole ring, neutralizing nucleophilicity and preventing CTA aminolysis[1].
Chain Transfer Agent DithiobenzoatesTrithiocarbonates (e.g., CEP)Trithiocarbonates offer superior hydrolytic stability and controlled pseudo-first-order kinetics for vinylimidazoles[1].
Initiator PersulfatesAIBN or V-501 (0.1 mol%)Azo-initiators at 65 °C provide a steady radical flux without oxidizing the monomer or the CTA[1].
Monomer Conc. < 0.25 M1.0 M - 2.5 M Higher concentrations promote linear molecular weight growth (up to 65,000 g/mol )[1].
Target PDI > 1.60 (Uncontrolled)1.02 – 1.19 Indicates successful preservation of the thiocarbonylthio end groups for subsequent block copolymerization[1].
Section 2: Self-Validating Experimental Protocol

Objective: Synthesize well-defined poly(5-vinyl-1H-imidazole) macro-CTAs for downstream block copolymerization.

Phase 1: Reagent Preparation & Stoichiometry

  • Monomer Purification: Purify 5-vinyl-1H-imidazole to remove any phenolic inhibitors prior to use.

  • Stoichiometric Calculation: Target a specific degree of polymerization (DP) by setting the [Monomer]:[CTA]:[Initiator] ratio. For a target Mn​ of ~65,000 g/mol , utilize a ratio of 1000:1:1 or 2000:2:1 ()[1].

  • Solvent Selection: Use anhydrous glacial acetic acid to ensure the reaction environment remains strictly non-nucleophilic.

Phase 2: Reaction Assembly & Deoxygenation 4. Mixing: In a 25 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 2.00 g (21.3 mmol) of 5-vinyl-1H-imidazole, the calculated mass of the CEP CTA (4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid), and 0.1 mol% of AIBN in 8.00 g of glacial acetic acid. The final monomer concentration should be ~1.0 M[1]. 5. Degassing: Seal the flask with a rubber septum. Sparge the solution with ultra-pure argon gas at room temperature for exactly 30 minutes.

  • Causality: Oxygen acts as a potent radical scavenger; incomplete degassing will result in induction periods and skewed kinetics.

Phase 3: Polymerization & Self-Validation 6. Heating: Submerge the flask in a pre-heated silicon oil bath at 65 °C. Maintain rigorous stirring for 17 to 24 hours[1]. 7. In-Process Validation: Visually inspect the reaction at 2, 8, and 16 hours. The solution must remain homogeneous and optically clear.

  • Troubleshooting: If turbidity develops, moisture has compromised the solvent, or unwanted cross-linking has occurred.

Phase 4: Isolation & End-Group Preservation 8. Quenching: Remove the flask from the heat source, open it to the atmosphere, and rapidly cool it in an ice bath to terminate radical generation. 9. First Precipitation: Precipitate the polymer by adding the reaction mixture dropwise into a 10-fold volumetric excess of cold acetone[1]. 10. Reprecipitation: Recover the polymer via centrifugation. Redissolve the pellet in a minimal volume of methanol, and precipitate a second time into cold acetone.

  • Causality: This dual-precipitation strictly removes unreacted monomer and cleaved CTA fragments, which is critical for accurate downstream block copolymerization.
  • Drying: Dry the resulting polymer under reduced pressure (vacuum oven) for 18 hours.

Phase 5: Analytical Verification 12. Aqueous SEC: Determine the absolute molecular weight ( Mn​ ) and polydispersity index (PDI) using aqueous Size Exclusion Chromatography (SEC) equipped with Multi-Angle Laser Light Scattering (MALLS)[1].

Section 3: Advanced Copolymerization Architecture

Once the poly(5-vinyl-1H-imidazole) macro-CTA is synthesized and validated, it can be utilized for divergent block copolymerization. Because the optimized glacial acetic acid conditions preserve the trithiocarbonate functionality at the chain ends, you can perform chain extension experiments to yield amphoteric ABA triblock copolymers ()[2].

Block_Copolymer_Design CTA Trithiocarbonate CTA (e.g., CEP) MacroCTA Poly(5VIM) Macro-CTA (Mn: 1k - 65k g/mol) CTA->MacroCTA RAFT in Glacial AcOH 65 °C, 24h ChainExtension Chain Extension (Add Comonomer) MacroCTA->ChainExtension Verify End-Group Fidelity via SEC Triblock ABA Triblock Copolymer (Amphoteric/Responsive) ChainExtension->Triblock Divergent Polymerization

Logical progression from CTA selection to amphoteric block copolymer synthesis via RAFT.

Section 4: Frequently Asked Questions (FAQs)

Q: Why did my RAFT polymerization of 5-vinyl-1H-imidazole fail to achieve controlled molecular weight growth in standard aqueous buffers? A: In traditional aqueous RAFT solvents (like acidic buffers), the imidazole ring is not fully protonated. This allows the monomer's basic nitrogen to nucleophilically attack and degrade the thiocarbonylthio group of the Chain Transfer Agent (CTA)—a process known as aminolysis. This degradation destroys the end-group fidelity, leading to uncontrolled molecular weight growth and broad PDIs (>1.60)[1].

Q: How does switching to glacial acetic acid resolve the aminolysis issue? A: Glacial acetic acid acts as a unique, strongly acidic organic solvent that completely protonates the imidazole ring. This protonation masks the nucleophilicity of the basic nitrogen, entirely preventing CTA aminolysis. Furthermore, it maintains a homogeneous polymerization environment, allowing for linear pseudo-first-order kinetics and the production of precise homopolymers with narrow PDIs (1.02–1.19)[1].

Q: Can I use the resulting poly(5-vinyl-1H-imidazole) for block copolymerization? A: Yes. Because the optimized glacial acetic acid conditions preserve the trithiocarbonate functionality at the chain ends, the resulting polymers function as highly efficient macro-CTAs. Subsequent monomer addition (chain extension) with either additional 5-vinyl-1H-imidazole or methacrylic monomers (e.g., DEGMEMA) can successfully yield well-defined amphoteric block or ABA triblock copolymers[1][2].

Q: Why is aqueous SEC required for characterizing these polymers instead of standard THF SEC? A: Poly(5-vinyl-1H-imidazole) has a very high glass transition temperature ( Tg​=218∘C ) due to the presence of both hydrogen bond donors and acceptors, which leads to massive intra- and intermolecular hydrogen bonding[1]. In standard organic solvents like THF, these interactions cause severe column adhesion and aggregation. Aqueous SEC (often with added salts) disrupts these hydrogen bonds, allowing for accurate absolute molecular weight determination via MALLS[1].

Section 5: References
  • Allen, M. H., et al. (2012). "Controlled Radical Polymerization of 4-Vinylimidazole." Macromolecules, 45(9), 3669-3676. American Chemical Society. URL:[Link]

  • Allen, M. H., et al. (2013). "Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent." Polymer Chemistry, 4(8), 2333-2341. Royal Society of Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Solving Solubility Issues of Poly(5-vinyl-1H-imidazole) in Aqueous Media

Welcome to the technical support guide for poly(5-vinyl-1H-imidazole) (P5VIm). This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of working with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for poly(5-vinyl-1H-imidazole) (P5VIm). This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of working with this versatile, pH-responsive polymer in aqueous systems. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure successful and reproducible experimental outcomes.

Section 1: Understanding the Fundamentals of P5VIm Solubility

The aqueous solubility of P5VIm is not a fixed property but a dynamic characteristic governed by the chemistry of its imidazole side chains. The core of its behavior lies in its nature as a weak polybase.

The imidazole group contains a nitrogen atom with a lone pair of electrons that can accept a proton from the surrounding medium. This protonation-deprotonation equilibrium is pH-dependent and is the primary determinant of the polymer's solubility in water. The pKa of the imidazole groups in P5VIm is approximately 6.0.[1][2]

  • Below the pKa (Acidic Conditions, pH < 6.0): In an acidic environment, the imidazole groups become protonated, acquiring a positive charge. This leads to electrostatic repulsion along the polymer chain, causing the coiled polymer to unwind and extend. This extended conformation allows for effective hydration by water molecules, resulting in dissolution.[1][2]

  • Above the pKa (Neutral to Basic Conditions, pH > 6.0): In neutral or basic solutions, the imidazole groups are deprotonated and electrically neutral. The absence of electrostatic repulsion allows for intramolecular and intermolecular hydrogen bonding between the imidazole rings. This causes the polymer to adopt a compact, globular conformation that is poorly hydrated and, consequently, insoluble in water.

This relationship is the key to mastering P5VIm handling.

cluster_0 Low pH (< 6.0) cluster_1 High pH (> 6.0) Low_pH [H+] High Protonation Imidazole Protonated (Positively Charged) Low_pH->Protonation Protonates N atom Repulsion Electrostatic Repulsion Protonation->Repulsion Charges repel Soluble SOLUBLE (Extended Chain) Repulsion->Soluble Chain uncoils, hydrates High_pH [H+] Low Deprotonation Imidazole Neutral (No Net Charge) High_pH->Deprotonation Deprotonates N atom Attraction Hydrogen Bonding Deprotonation->Attraction Chains aggregate Insoluble INSOLUBLE (Collapsed Coil) Attraction->Insoluble Chain collapses, precipitates

Caption: Logical flow of P5VIm solubility based on environmental pH.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the solubilization of P5VIm in a direct question-and-answer format.

Question 1: "My P5VIm powder won't dissolve when I add it to deionized water or a neutral buffer (e.g., PBS pH 7.4). Is my polymer bad?"

Answer: No, this is the expected behavior of P5VIm. At neutral pH, the polymer is deprotonated and insoluble. To achieve dissolution, you must protonate the imidazole groups by lowering the pH.

Immediate Solution:

  • Slurry the P5VIm powder in your desired final volume of water or buffer.

  • While stirring, add a dilute acid (e.g., 0.1 M or 1 M HCl) dropwise.

  • Monitor the solution's appearance. As the pH drops below 6.0, the solution will begin to clarify.

  • Continue adding acid until the solution is completely clear and free of particulates. A final pH of 4.0-5.0 is typically sufficient to ensure full dissolution.

Causality: The added protons (H+) force the chemical equilibrium towards the charged, water-soluble form of the polymer.

Question 2: "I've acidified the solution to pH 4.5, but it remains hazy, or I see gel-like particles. What should I do?"

Answer: This indicates incomplete dissolution, which can stem from several factors.

Troubleshooting Steps:

  • Verify pH: Use a calibrated pH meter to confirm the bulk solution pH is indeed in the target range (pH 4.0-5.0). Localized areas of higher pH can prevent complete dissolution.

  • Allow More Time: Higher molecular weight polymers dissolve more slowly due to greater chain entanglement.[3] Allow the solution to stir for 1-2 hours at room temperature.

  • Introduce Gentle Heat: Warming the solution to 30-40°C can increase polymer chain mobility and accelerate dissolution. Avoid boiling, as it can risk polymer degradation.

  • Decrease Concentration: If you are preparing a highly concentrated stock solution (>5% w/v), you may be exceeding the solubility limit even at low pH. Try preparing a more dilute solution.

  • Ensure Adequate Agitation: Use a magnetic stirrer set to a speed that creates a vortex without introducing excessive air bubbles. This ensures homogenous distribution of the acid and prevents powder clumping.

Question 3: "My P5VIm dissolved perfectly in an acidic buffer, but it crashed out of solution when I adjusted the pH to 7.4 for my cell culture experiment. How can I avoid this?"

Answer: This is a classic challenge rooted in the polymer's fundamental pH-responsiveness. When the pH is raised above the pKa, the polymer deprotonates and precipitates.

Mitigation Strategies:

  • Work at Lower Concentrations: The most straightforward approach is to perform the pH adjustment at the final, lowest possible working concentration. The kinetics of precipitation are often slower and less pronounced in dilute solutions.

  • Consider Chemical Modification: For applications requiring stability at physiological pH, using an unmodified P5VIm may not be feasible. Alkylated P5VIm, where some imidazole groups are permanently quaternized (charged), can be water-soluble even at neutral or basic pH.[4] This is a common strategy in gene delivery applications.[4]

  • Screen Co-solvents/Excipients: If your experimental system allows, the inclusion of certain excipients or co-solvents (like a small percentage of ethanol or DMSO) might help stabilize the polymer at higher pH values, although this requires empirical validation.

Question 4: "Does the molecular weight (MW) of my P5VIm matter for dissolution?"

Answer: Yes, it does, primarily affecting the kinetics of dissolution. While the fundamental pH-solubility relationship remains the same, higher MW polymers generally take longer to dissolve.[3][5]

  • Low MW P5VIm (< 25 kDa): Tends to dissolve relatively quickly upon acidification.

  • High MW P5VIm (> 50 kDa): Will likely require longer stirring times and potentially gentle warming to fully dissolve. The higher degree of chain entanglement means solvent molecules need more time and energy to penetrate and hydrate the polymer coils.

Therefore, when working with a new or higher MW batch of P5VIm, be prepared to allow for a longer dissolution process.

Section 3: Standard Operating Protocols

Protocol 1: Standard Dissolution of P5VIm in Aqueous Buffer

This protocol describes the standard method for preparing a stock solution of P5VIm.

  • Preparation: Weigh the desired amount of P5VIm powder. Place a stir bar in a suitable beaker or flask and add approximately 80% of the final desired volume of deionized water.

  • Dispersion: While stirring at a moderate speed, slowly add the P5VIm powder to the vortex. This prevents clumping. The mixture will appear as a milky-white slurry.

  • Acidification: Begin adding 0.1 M HCl dropwise to the stirring slurry.

  • Dissolution: Continue adding acid while monitoring the solution. The slurry will gradually become clearer as the pH drops.

  • Endpoint: Stop adding acid once the solution is completely transparent and free of any visible particles or haze.

  • pH Measurement: Use a calibrated pH meter to measure the final pH. A typical target is between 4.0 and 5.0. If the pH is higher, add more acid dropwise until the target is reached.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume (q.s.).

  • Sterilization (if required): Sterile-filter the final solution through a 0.22 µm filter. Note that highly viscous solutions may be difficult to filter.

Protocol 2: Determining the pH-Solubility Profile

This method helps you empirically determine the precipitation point for your specific P5VIm batch and concentration.

  • Stock Preparation: Prepare a 1 mg/mL solution of P5VIm in an acidic buffer (e.g., 50 mM acetate buffer, pH 4.5) following Protocol 1.

  • Titration Setup: Place a known volume (e.g., 10 mL) of the clear P5VIm solution in a beaker with a stir bar. Place the beaker on a stir plate with a light source behind it and a dark background to easily visualize turbidity.

  • pH Monitoring: Insert a calibrated pH probe into the solution.

  • Base Titration: Slowly titrate the solution with 0.1 M NaOH. Add the base in small increments (e.g., 5-10 µL at a time).

  • Observation: After each addition, allow the pH reading to stabilize and visually inspect the solution for the first sign of persistent haziness or turbidity.

  • Precipitation Point: Record the pH at which turbidity first appears. This is the precipitation pH for that specific concentration.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the pKa of P5VIm?

    • A: The apparent pKa of the imidazole groups in the polymer is approximately 6.0.[1][2]

  • Q: Can I use strong agitation or sonication to speed up dissolution?

    • A: Strong agitation is recommended. Sonication can also be used to break up aggregates and accelerate dissolution, but it should be used judiciously as prolonged, high-energy sonication can potentially cause polymer chain scission.

  • Q: Are there any organic solvents that can dissolve P5VIm without pH adjustment?

    • A: Yes, P5VIm is generally soluble in polar organic solvents like methanol and ethanol.[6] This can be useful if your application is incompatible with acidic conditions but tolerant of these solvents.

  • Q: Why is my dissolved P5VIm solution very viscous?

    • A: In its dissolved (protonated) state, the polymer chain is extended and hydrated, which leads to a significant increase in the solution's viscosity. This effect is more pronounced at higher concentrations and with higher molecular weight polymers.

Section 5: Data Summary

Parameter / IssueKey FactorRecommended Solution
pKa Imidazole Group~6.0[1][2]
Optimal Dissolution pH Protonation StatepH 4.0 - 5.5
Insolubility in Neutral Water DeprotonationLower pH by adding dilute acid (e.g., HCl).
Slow or Incomplete Dissolution High MW, High Conc.Increase stirring time, apply gentle heat (30-40°C), reduce concentration.
Precipitation on pH Increase DeprotonationWork at final dilute concentration; consider chemically modified (e.g., alkylated) P5VIm.[4]

Section 6: Troubleshooting Workflow

start Start: P5VIm Powder + Aqueous Medium check_ph Is pH < 6.0? start->check_ph add_acid Add dilute acid (e.g., 0.1M HCl) dropwise with stirring check_ph->add_acid No is_clear Is solution clear? check_ph->is_clear Yes add_acid->check_ph success Success: P5VIm Dissolved is_clear->success Yes troubleshoot Troubleshoot: - Stir longer - Gentle heat (30-40°C) - Check concentration - Verify pH with meter is_clear->troubleshoot No troubleshoot->is_clear

Caption: A decision tree for troubleshooting P5VIm dissolution.

References

  • Gorjian, M., & Ghorbani-Choghamarani, A. (2021). Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. Turkish Journal of Chemistry. [Link]

  • ResearchGate. (2016). How can I precipitate poly vinyl imidazole? ResearchGate. [Link]

  • Chemical Store Inc. (n.d.). Dissolving Polyvinyl Alcohol. ChemicalStore.com. [Link]

  • Mueller, F., et al. (1984). Water soluble copolymers containing vinyl imidazole as drilling fluid additives. U.S.
  • ResearchGate. (n.d.). Factors driving the protonation of poly(N‐vinylimidazole) hydrogels. ResearchGate. [Link]

  • Ito, S., et al. (2010). Synthesis and Characterization of Alkylated Poly(1-vinylimidazole) to Control the Stability of its DNA Polyion Complexes for Gene Delivery. Bioconjugate Chemistry. [Link]

  • Wikipedia. (n.d.). 1-Vinylimidazole. Wikipedia. [Link]

  • Polymer Source. (n.d.). Poly(N-vinyl imidazole) Sample #P18151-VIMDZ. Polymer Source. [Link]

  • Knopp, M. M., et al. (2015). Influence of Polymer Molecular Weight on Drug-Polymer Solubility. Journal of Pharmaceutical Sciences. [Link]

  • Pharma's Almanac. (2020). Solving Solubility Challenges with a Polyvinyl Alcohol Excipient and Hot Melt Extrusion. Pharma's Almanac. [Link]

  • Uritu, C. M., et al. (2023). Effect of pH on the Poly(acrylic acid)/Poly(vinyl alcohol)/Lysozyme Complexes Formation. MDPI. [Link]

  • De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium. ACS Earth and Space Chemistry. [Link]

  • ResearchGate. (2017). Does polymer molecular weight generally affect its extractability (solubility) in organic solvents? ResearchGate. [Link]

  • Wac-Strojek, O., et al. (2023). Influence of Polyvinylpyrrolidone Molecular Weight and Concentration on the Precipitation Inhibition of Supersaturated Solutions of Poorly Soluble Drugs. MDPI. [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript. [Link]

  • Lee, J. (2008). Effect of polymer molecular weight on nanocomminution of poorly soluble drug. PubMed. [Link]

  • TÜBİTAK Academic Journals. (2021). Poly(N-vinylimidazole): a biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous. TÜBİTAK Academic Journals. [Link]

  • Somogyi, E., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules. [Link]

  • Lee, Y., et al. (2023). pH- and Anion-Responsive Poly(1-vinylimidazole) Opal Films for Smart Sensing. ACS Applied Polymer Materials. [Link]

  • WdB, J., et al. (2021). The Effect of the Molecular Weight of Polyvinylpyrrolidone and the Model Drug on Laser-Induced In Situ Amorphization. Molecules. [Link]

  • Chen, S., et al. (2001). Solubilization and disaggregation of polyglutamine peptides. Protein Science. [Link]

  • ResearchGate. (2016). How to dissolve PEI (polyethylenimine)? ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

N-Vinyl vs. C-Vinyl: A Comprehensive Comparative Guide to 1-Vinylimidazole and 5-Vinyl-1H-imidazole in Polymer Chemistry

In the landscape of functional polymer chemistry, imidazole-containing polymers are highly prized for their metal-chelating abilities, proton conductivity, and biocompatibility. However, the exact positioning of the poly...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of functional polymer chemistry, imidazole-containing polymers are highly prized for their metal-chelating abilities, proton conductivity, and biocompatibility. However, the exact positioning of the polymerizable vinyl group on the imidazole ring fundamentally alters the monomer's reactivity, the polymerization kinetics, and the resulting polymer's physicochemical properties.

This guide provides an in-depth, objective comparison between 1-vinylimidazole (1VIM) and 5-vinyl-1H-imidazole (often referred to as 4-vinylimidazole or 4VIM due to tautomerism), backed by experimental data and self-validating methodologies.

Structural Causality & Polymerization Kinetics

The core divergence between these two monomers lies in their molecular architecture. In 1VIM, the vinyl group is attached directly to the nitrogen atom (N-vinyl), whereas in 4VIM, it is attached to the carbon backbone (C-vinyl)[1],[2].

This structural shift dictates radical stability during polymerization. The C-vinyl group in 4VIM is conjugated with the imidazole ring, providing significant resonance stabilization to the propagating radical[3]. Consequently, while 1VIM polymerizes rapidly via standard free-radical or UV initiation[4], 4VIM presents unique kinetic challenges.

Historically, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of 4VIM in traditional aqueous buffers failed. The unprotonated 4VIM monomers acted as nucleophiles, causing aminolysis of the Chain Transfer Agent (CTA) and leading to uncontrolled molecular weight growth[5],[3]. The mechanistic solution requires shifting the solvent environment to glacial acetic acid, which fully protonates the imidazole ring, neutralizing its nucleophilicity and preserving the CTA for controlled living polymerization[5].

G M1 1-Vinylimidazole (1VIM) N-Vinyl Isomer R1 Lower Radical Stability Standard Free Radical / UV M1->R1 M2 5-Vinyl-1H-imidazole (4VIM) C-Vinyl Isomer R2 Resonance Stabilized Radical Prone to CTA Aminolysis M2->R2 P1 Poly(1-vinylimidazole) Weak Base (pKa ~6.0) R1->P1 S2 Glacial Acetic Acid Solvent (Protonates Imidazole) R2->S2 P2 Poly(4-vinylimidazole) Amphoteric (pH Sensitive) S2->P2

Workflow comparing the polymerization pathways of 1VIM and 4VIM.

Comparative Physicochemical & Performance Data

The distinct polymerization pathways yield polymers—Poly(1-vinylimidazole) (PVIM) and Poly(4-vinylimidazole) (P4VIM) —with vastly different thermal, electrochemical, and biological profiles. The table below summarizes their quantitative performance metrics based on recent literature.

Performance MetricPoly(1-vinylimidazole) (PVIM)Poly(4-vinylimidazole) (P4VIM)
Monomer Type N-vinyl[2]C-vinyl[2]
Polymer Character Weak Base[6]Amphoteric / pH-Sensitive[7]
Thermal Stability (Tg) ~115°C (Imidazolium derivative)[1]~127°C (Imidazolium derivative)[1]
Gene Carrier Cytotoxicity Moderate[8]Low (Comparable to PEI but safer)[7]
DNA Condensate Size >150 nm<110 nm[7]
Primary Applications Gel electrolytes, UV lacquers, flocculants[9],[4]Nonviral gene vectors, electroactive membranes[5],[7]

Application Efficacy: Gene Therapy vs. Electrochemistry

Gene Delivery (P4VIM)

P4VIM excels as a nonviral gene carrier. Its amphoteric nature allows it to condense plasmid DNA into highly compact polyplexes (<110 nm)[7]. Upon cellular endocytosis, P4VIM acts as a highly efficient "proton sponge." As the endosomal environment acidifies, the imidazole rings protonate, causing the polymer to swell. This induces osmotic rupture of the endosome, facilitating rapid gene transfection into the cytosol with significantly lower cytotoxicity than the industry standard, polyethyleneimine (PEI) [7].

G N1 P4VIM + Plasmid DNA Polyplex Formation N2 Cellular Uptake (Endocytosis) N1->N2 N3 Endosomal Acidification (pH Drop) N2->N3 N4 Proton Sponge Effect (Polymer Swelling) N3->N4 N5 Endosomal Escape & Gene Transfection N4->N5

Mechanism of P4VIM-mediated gene delivery via the proton sponge effect.

Electrochemistry (PVIM)

Conversely, PVIM is highly favored for solid-state and gel electrolytes. 1VIM acts as a highly reactive diluent that can easily dissolve metal salts (such as Calcium bis(trifluoromethanesulfonyl)imide, Ca(TFSI)₂). When photopolymerized, it forms a highly conductive matrix (up to 1.26 x 10⁻³ S/cm at 25°C) ideal for next-generation calcium-ion batteries [9].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful synthesis.

Protocol A: Controlled RAFT Polymerization of 4VIM

Causality: Using glacial acetic acid ensures complete protonation of the 4VIM imidazole ring, preventing nucleophilic attack (aminolysis) on the CTA, thereby allowing linear, controlled molecular weight growth[5],[3].

  • Preparation: In a 25 mL round-bottomed flask, dissolve 4VIM monomer (2.00 g, 21.3 mmol), 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl) pentanoic acid (CEP) as the CTA, and V-501 initiator in glacial acetic acid (8.00 g). Target a [4VIM]/[CEP]/[V-501] ratio of 1000:1:1.

  • Deoxygenation: Sparge the homogeneous reaction mixture with argon gas at room temperature for 30 minutes to remove radical-scavenging oxygen.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 65°C for 17 hours.

  • Purification: Precipitate the resulting polymer into cold acetone, isolate via centrifugation, redissolve in methanol, and precipitate a second time. Dry under reduced pressure for 18 hours.

  • System Validation (SEC): Analyze the purified polymer using Aqueous Size Exclusion Chromatography (SEC). Validation Check: A successful controlled living polymerization will exhibit a linear molecular weight growth (Mn ~ 65,000 g/mol ) and a narrow polydispersity index (PDI < 1.20). Broad PDIs (>1.50) indicate failure to prevent CTA aminolysis[5].

Protocol B: Synthesis of PVIm-Ca(TFSI)₂ Gel Electrolyte

Causality: In-situ photopolymerization is utilized because 1VIM acts as both the monomer and the solvent for the calcium salt. UV initiation allows rapid conversion at room temperature, preventing salt precipitation and ensuring a homogeneous, ion-conducting matrix[9],[4].

  • Precursor Mixing: In an argon-filled glovebox, dissolve Ca(TFSI)₂ salt into liquid 1VIM monomer to achieve a 0.5 M concentration.

  • Initiator Addition: Add a photoinitiator (e.g., Irgacure 784 at 1 wt% relative to the monomer) to the solution and stir until completely dissolved.

  • Casting: Cast the precursor solution into a Teflon mold of the desired geometric dimensions.

  • Photopolymerization: Expose the mold to UV light (365 nm, 10 mW/cm²) for 15 minutes to induce rapid crosslinking.

  • System Validation (EIS): Perform Electrochemical Impedance Spectroscopy (EIS) on the resulting gel membrane. Validation Check: The Nyquist plot should demonstrate an ionic conductivity of approximately 1.26 x 10⁻³ S/cm at 25°C. Lower conductivity indicates incomplete salt dissociation or excessive crosslinking density[9].

References

  • Controlled radical polymerization of 4-vinylimidazole, Macromolecules (ACS Publications),[Link]

  • Poly (4-vinylimidazole) as nonviral gene carrier: in vitro and in vivo transfection, Acta Biomaterialia (PubMed),[Link]

  • Double Stimuli-Responsive di- and Triblock Copolymers of Poly(N-isopropylacrylamide) and Poly(1-vinylimidazole): Synthesis and Self-Assembly, International Journal of Molecular Sciences (MDPI),[Link]

  • 1-Vinylimidazole, Wikipedia, [Link]

  • Synthesis and Characterization of Ionic Liquid Monomers and Polymers Derived from 2-substituted-1,3-dialkyl-4(5)-vinylimidazolium Salts, RIT Scholar Works, [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of 5-Vinyl-1H-Imidazole: Monomer vs. Polymer

This in-depth technical guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectra of the 5-vinyl-1H-imidazole monomer and its corresponding polymer, poly(5-vinyl-1H-imidazole). This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectra of the 5-vinyl-1H-imidazole monomer and its corresponding polymer, poly(5-vinyl-1H-imidazole). This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize FTIR spectroscopy for polymer characterization. We will delve into the theoretical underpinnings of the spectral changes observed upon polymerization, provide a detailed experimental protocol, and present a comparative analysis of the key spectral features.

Introduction: The Power of FTIR in Polymerization Analysis

FTIR spectroscopy is an indispensable tool for monitoring the conversion of a monomer to a polymer. The technique probes the vibrational modes of molecules, which are highly sensitive to changes in chemical bonding. In the context of vinyl polymerization, the most significant transformation is the conversion of the carbon-carbon double bond (C=C) of the vinyl group in the monomer into a carbon-carbon single bond (C-C) that forms the polymer backbone. This fundamental change gives rise to distinct and readily identifiable alterations in the FTIR spectrum, allowing for both qualitative confirmation of polymerization and quantitative analysis of reaction kinetics.

The polymerization of 5-vinyl-1H-imidazole is of significant interest due to the versatile properties of the resulting polymer. The imidazole moiety imparts unique characteristics such as pH-responsiveness, metal-chelating capabilities, and potential catalytic activity, making poly(5-vinyl-1H-imidazole) a promising material for applications in drug delivery, biomaterials, and catalysis.

This guide will focus on interpreting the FTIR spectra to unequivocally differentiate between the 5-vinyl-1H-imidazole monomer and its polymerized form. While specific experimental data for the 5-vinyl isomer is not widely published, we will draw upon extensive data from its close structural isomer, N-vinylimidazole, to provide a robust and scientifically grounded analysis. The principles of vinyl polymerization and the associated spectral changes are universal, and the insights from N-vinylimidazole are directly applicable to the 5-vinyl isomer.

Experimental Section: From Monomer to Polymer and Spectral Acquisition

Materials
  • 5-Vinyl-1H-imidazole (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or ethanol)

  • Precipitating solvent (e.g., diethyl ether or acetone)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Protocol for Free-Radical Polymerization of 5-Vinyl-1H-Imidazole

This protocol is adapted from established procedures for the free-radical polymerization of vinylimidazoles.

  • Monomer Purification: If necessary, purify the 5-vinyl-1H-imidazole monomer by passing it through a column of basic alumina to remove any acidic inhibitors.

  • Reaction Setup: In a Schlenk flask, dissolve the 5-vinyl-1H-imidazole monomer in the chosen anhydrous solvent (e.g., DMF) to a desired concentration (e.g., 1-2 M).

  • Initiator Addition: Add the free-radical initiator, AIBN. A typical monomer-to-initiator molar ratio ranges from 100:1 to 500:1, depending on the desired molecular weight of the polymer.

  • Degassing: To remove dissolved oxygen, which can inhibit the polymerization, de-gas the solution by performing at least three freeze-pump-thaw cycles or by bubbling a stream of inert gas (e.g., nitrogen or argon) through the solution for a minimum of 30 minutes.

  • Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C). Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.

  • Polymer Isolation and Purification: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as diethyl ether or acetone, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash it with the precipitating solvent to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.

FTIR-ATR Sample Analysis
  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Application:

    • Monomer: Place a small drop of the liquid 5-vinyl-1H-imidazole monomer directly onto the ATR crystal.

    • Polymer: Place a small amount of the dried poly(5-vinyl-1H-imidazole) powder onto the ATR crystal and apply pressure using the instrument's clamp to ensure good contact.

  • Spectrum Acquisition: Collect the FTIR spectrum for each sample, typically in the range of 4000-400 cm⁻¹, with a suitable number of scans (e.g., 32 or 64) and a resolution of 4 cm⁻¹.

Comparative FTIR Spectrum Analysis

The primary distinction between the FTIR spectra of the 5-vinyl-1H-imidazole monomer and its polymer lies in the disappearance of the characteristic vibrational modes of the vinyl group and the emergence of bands corresponding to the newly formed saturated polymer backbone.

Key Spectral Regions of Interest

A. The Vinyl Group Region (3100-3000 cm⁻¹, 1640 cm⁻¹, and ~900-1000 cm⁻¹):

  • =C-H Stretching: The monomer will exhibit a distinct, sharp peak or a set of peaks in the region of 3100-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds of the vinyl group.[1] These peaks are typically of weak to medium intensity. Upon polymerization, these peaks will disappear as the vinyl C-H bonds are consumed.

  • C=C Stretching: A crucial indicator of the monomer is the C=C stretching vibration, which appears as a sharp, medium-intensity band around 1640 cm⁻¹.[2] This peak is a hallmark of the vinyl group and its absence in the polymer's spectrum is a clear confirmation of successful polymerization.[3]

  • =C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the vinyl C-H bonds give rise to characteristic bands in the fingerprint region, typically between 900 and 1000 cm⁻¹. The exact position of these bands can be diagnostic of the substitution pattern of the double bond. These bands will also be absent in the spectrum of the polymer.

B. The Imidazole Ring Region (various peaks between 1600 cm⁻¹ and 600 cm⁻¹):

The imidazole ring has several characteristic vibrational modes, including C=N stretching, C-N stretching, and ring breathing modes.[4] These peaks will be present in both the monomer and the polymer spectra. However, slight shifts in the positions and changes in the relative intensities of these peaks may be observed upon polymerization. These subtle changes can be attributed to the altered electronic environment of the imidazole ring once it is attached to a bulky polymer backbone. For instance, a band around 1500 cm⁻¹ is often attributed to C-C and C=N ring stretching.[4]

C. The Saturated C-H Region (3000-2800 cm⁻¹):

In the spectrum of the polymer, new, strong absorption bands will appear in the 3000-2800 cm⁻¹ region. These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the newly formed CH and CH₂ groups of the polymer backbone.[3] The appearance of these strong aliphatic C-H stretching bands is a definitive feature of the polymer.

Summary of Expected Spectral Changes
Wavenumber (cm⁻¹)Vibrational Mode5-Vinyl-1H-imidazole MonomerPoly(5-vinyl-1H-imidazole)
~3100-3000=C-H Stretch (vinyl)Present (weak to medium)Absent
~3000-2800C-H Stretch (aliphatic)Absent or very weakPresent (strong)
~1640C=C Stretch (vinyl)Present (medium, sharp)Absent
~1500C-C and C=N Ring StretchPresentPresent (may show slight shift)
~1280, 1230, 1085, 915C-H Ring Bending & C-N Ring StretchPresentPresent (may show slight shifts)
~990 and ~910=C-H Bend (out-of-plane)PresentAbsent

Visualizing the Transformation: Polymerization Workflow

The process of polymerization and subsequent FTIR analysis can be visualized as a clear workflow, ensuring a systematic and reproducible approach.

G cluster_synthesis Polymer Synthesis cluster_analysis FTIR Analysis cluster_results Data Interpretation monomer 5-Vinyl-1H-imidazole Monomer reaction Free-Radical Polymerization (Heat, Inert Atmosphere) monomer->reaction monomer_spectrum Acquire Monomer Spectrum monomer->monomer_spectrum initiator AIBN Initiator initiator->reaction solvent Anhydrous Solvent solvent->reaction precipitation Precipitation in Non-solvent reaction->precipitation polymer Purified Poly(5-vinyl-1H-imidazole) precipitation->polymer polymer_spectrum Acquire Polymer Spectrum polymer->polymer_spectrum ftir FTIR-ATR Spectrometer comparison Comparative Spectral Analysis ftir->comparison monomer_spectrum->ftir polymer_spectrum->ftir table Peak Assignment Table comparison->table conclusion Confirmation of Polymerization table->conclusion

Figure 1. Workflow for the synthesis and FTIR analysis of poly(5-vinyl-1H-imidazole).

Conclusion

FTIR spectroscopy provides a powerful and straightforward method for distinguishing between the 5-vinyl-1H-imidazole monomer and its polymer. The key diagnostic markers for successful polymerization are the complete disappearance of the vinyl group's characteristic C=C stretching vibration at approximately 1640 cm⁻¹ and the =C-H stretching and bending modes, coupled with the concomitant appearance of strong C-H stretching bands from the saturated polymer backbone between 3000 and 2800 cm⁻¹. By following the detailed experimental protocol and comparative spectral analysis presented in this guide, researchers can confidently characterize the polymerization of 5-vinyl-1H-imidazole and advance their research in the development of novel imidazole-containing polymers.

References

  • Talu, M., Demiroğlu, E. U., Yurdakul, Ş., & Badoğlu, S. (2015). FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 267-275. [Link]

  • Pekel, N., & Güven, O. (2001). Synthesis and characterization of N-vinylimidazole-ethyl methacrylate copolymers and determination of monomer reactivity ratios. European Polymer Journal, 37(12), 2443-2451. [Link]

  • Erdem, B. (2016). Synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel. Anadolu University Journal of Science and Technology A- Applied Sciences and Engineering, 17(5), 974-983. [Link]

  • Pekel, N., Söylemez, A., & Güven, O. (2002). Synthesis and characterization of poly(N-vinyl imidazole) hydrogels crosslinked by gamma irradiation. Polymer International, 51(12), 1404-1410. [Link]

  • Talu, M., Demiroğlu, E. U., Yurdakul, Ş., & Badoğlu, S. (2015). FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 267–275. [Link]

  • Sabaa, M. W., & Mohamed, R. R. (2010). Synthesis, characterization and antimicrobial activity of poly (N-vinyl imidazole) grafted carboxymethyl chitosan.
  • NIST. (n.d.). N-Vinylimidazole. In NIST Chemistry WebBook. Retrieved March 27, 2026, from [Link]

  • Lippert, J. L., Robertson, J. A., Havens, J. R., & Tan, J. S. (1986). Structural studies of poly(N-vinylimidazole) complexes by infrared and Raman spectroscopy. Macromolecules, 19(4), 1045-1049.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Overberger, C. G., & Vorchheimer, N. (1963). Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society, 85(7), 951–954. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-vinyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction to Electron Ionization Mass Spectrometry (EI-MS) of Heterocyclic Compounds Electron ionization is a hard ionization technique that imparts sign...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electron Ionization Mass Spectrometry (EI-MS) of Heterocyclic Compounds

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns.[1] These patterns, however, are typically reproducible and serve as a molecular fingerprint, invaluable for structural identification.[1][2] For heterocyclic compounds like imidazole, fragmentation is governed by the stability of the aromatic ring and the nature of its substituents.[3][4][5] The initial ionization event involves the removal of an electron to form a molecular ion (M+•).[6] The subsequent fragmentation of this energetically unstable species proceeds through various pathways, including bond cleavages and rearrangements, to yield a series of fragment ions.[7] A common fragmentation pathway for imidazoles involves the loss of neutral molecules such as hydrogen cyanide (HCN).[3]

Predicted Fragmentation Pattern of 5-vinyl-1H-imidazole

The structure of 5-vinyl-1H-imidazole features a stable imidazole ring substituted with a vinyl group. Its molecular weight is 94.11 g/mol . Upon electron ionization, the molecular ion at m/z 94 is expected to be prominent. The subsequent fragmentation is likely to proceed through several key pathways driven by the stability of the resulting ions and neutral losses.

A primary fragmentation pathway is anticipated to be the loss of a hydrogen radical (H•) from the vinyl group or the imidazole ring, leading to a stable, resonance-stabilized cation at m/z 93 .

Another significant fragmentation route characteristic of the imidazole core is the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 u). This would result in a fragment ion at m/z 67 . This process is a well-documented fragmentation pathway for imidazole and its derivatives.[3]

Further fragmentation of the [M-H]+ ion (m/z 93) could also involve the loss of HCN, yielding a fragment at m/z 66 .

The vinyl group itself can undergo fragmentation. Cleavage of the bond between the imidazole ring and the vinyl group could result in the formation of a vinyl cation (C2H3+, m/z 27 ) and an imidazolyl radical, or an imidazolyl cation (m/z 67 ) and a vinyl radical. Given the stability of the aromatic imidazolyl cation, the fragment at m/z 67 is expected.

A retro-Diels-Alder-type cleavage of the imidazole ring is also a possibility, which could lead to the formation of smaller charged fragments.

Based on these established principles, the major predicted fragments for 5-vinyl-1H-imidazole are summarized in the table below.

Predicted Fragment Ion m/z Proposed Neutral Loss Notes
[M]+•94-Molecular Ion
[M-H]+93H•Loss of a hydrogen radical
[M-HCN]+•67HCNLoss of hydrogen cyanide from the molecular ion
[M-H-HCN]+66H•, HCNSequential loss of H• and HCN
[C2H3]+27C3H3N2•Formation of the vinyl cation

Comparison with N-vinylimidazole

A crucial aspect of this guide is the comparison with the structural isomer, N-vinylimidazole, for which experimental data is available from the NIST WebBook. The mass spectrum of N-vinylimidazole also shows a molecular ion at m/z 94 . However, the fragmentation pattern is expected to differ due to the different attachment point of the vinyl group.

In N-vinylimidazole, the vinyl group is attached to a nitrogen atom. A characteristic fragmentation of N-substituted imidazoles is the loss of the substituent. Therefore, a significant fragment corresponding to the loss of the vinyl group as a neutral radical (C2H3•, 27 u) to give the imidazolyl cation at m/z 67 is expected to be more prominent than in the C-vinylated isomer. The NIST spectrum for N-vinylimidazole shows major peaks at m/z 94, 67, 40, and 39, confirming the loss of the vinyl group and subsequent ring fragmentation.

The key differentiator in the mass spectra of 5-vinyl-1H-imidazole and N-vinylimidazole will likely be the relative abundances of the fragment ions. For 5-vinyl-1H-imidazole, the [M-H]+ ion at m/z 93 is predicted to be more abundant due to the formation of a highly conjugated system. In contrast, for N-vinylimidazole, the cleavage of the N-vinyl bond is energetically more favorable, leading to a more intense peak at m/z 67.

Proposed Fragmentation Pathway Diagram

The following diagram, rendered in Graphviz DOT language, illustrates the predicted primary fragmentation pathways for 5-vinyl-1H-imidazole.

Fragmentation_Pathway M 5-Vinyl-1H-imidazole (m/z 94) [M]+• F93 [M-H]+ (m/z 93) M->F93 - H• F67 [M-HCN]+• (m/z 67) M->F67 - HCN F66 [M-H-HCN]+ (m/z 66) F93->F66 - HCN

Caption: Predicted EI-MS fragmentation of 5-vinyl-1H-imidazole.

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to acquire an experimental mass spectrum of 5-vinyl-1H-imidazole, the following protocol outlines a standard procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 20 to 200.

  • Solvent Delay: 3 minutes (or adjusted based on the solvent elution time).

Sample Preparation:

  • Prepare a dilute solution of 5-vinyl-1H-imidazole (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

  • Identify the chromatographic peak corresponding to 5-vinyl-1H-imidazole.

  • Extract the mass spectrum from this peak.

  • Analyze the fragmentation pattern and compare it with the predicted pattern and the spectrum of N-vinylimidazole.

Conclusion

This guide provides a theoretically grounded prediction of the mass spectrometry fragmentation pattern of 5-vinyl-1H-imidazole. By understanding the fundamental principles of imidazole and vinyl group fragmentation, researchers can anticipate the key fragment ions and differentiate this compound from its N-vinyl isomer. The provided experimental protocol offers a starting point for obtaining empirical data to validate and refine these predictions. As with any analytical endeavor, the combination of theoretical knowledge and experimental verification is paramount for accurate structural elucidation.

References

  • He, Q., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
  • Hopper, J. T. S., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(22), 14336–14343. [Link]

  • NIST. (1990). N-Vinylimidazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. [Link]

  • Hopper, J. T. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed Central. [Link]

  • TSI Journals. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Trade Science Inc. [Link]

  • IJPPR. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Kuras, M., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole.
  • Wang, R., et al. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules.
  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Main EI‐MS fragmentation pathways of 5. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]

  • Silva, E. M. P., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. [Link]

  • Donald, J. R., & Berrell, S. L. (2019). Radical cyanomethylation via vinyl azide cascade-fragmentation. Chemical Science, 10(23), 5832–5836. [Link]

  • D'Autry, C., et al. (2021). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Journal of Biotechnology, 336, 1-7.
  • YouTube. (2020). Electron ionization and mass spectrometry. [Link]

  • Grob, C. A. (1969). Mechanisms and Stereochemistry of Heterolytic Fragmentation. Angewandte Chemie International Edition in English, 8(8), 535-546.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Sparkman, O. D., et al. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • Sparkman, O. D., et al. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]

  • University of California, Davis. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. [Link]

Sources

Comparative

Validation of 5-vinyl-1H-imidazole purity using HPLC methods

Validation of 5-vinyl-1H-imidazole Purity: A Comparative Guide to HPLC Methodologies Introduction 5-vinyl-1H-imidazole (5-VI)—also known as 4-vinylimidazole due to tautomerization—is a highly versatile building block use...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 5-vinyl-1H-imidazole Purity: A Comparative Guide to HPLC Methodologies

Introduction

5-vinyl-1H-imidazole (5-VI)—also known as 4-vinylimidazole due to tautomerization—is a highly versatile building block used in the synthesis of functional polymers, histamine receptor ligands, and selective estrogen receptor degraders (SERDs)[1]. However, validating the purity of 5-VI presents a significant analytical challenge. With a low molecular weight (94.11 g/mol ), high polarity, and a basic imidazole nitrogen (pKa ~6.8), 5-VI defies standard chromatographic conventions, requiring specialized analytical strategies to ensure accurate quantitation and impurity profiling.

Mechanistic Rationale: The Failure of Standard C18 Columns

As an Application Scientist, the most common error I observe in polar molecule analysis is the default reliance on standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns. In RPLC, retention is driven by hydrophobic partitioning. Because 5-VI is highly hydrophilic, it bypasses the hydrophobic alkyl chains and elutes near the void volume ( t0​ ).

Furthermore, the basic nitrogen of the imidazole ring undergoes secondary electrostatic interactions with residual, unendcapped acidic silanols on the silica support. This "silanophilic interaction" causes asymmetric peak tailing, compromising resolution and making the accurate quantitation of closely eluting impurities (such as unreacted imidazole or 2-methylimidazole) nearly impossible[2]. To achieve reliable purity validation, analytical scientists must pivot to orthogonal chromatographic mechanisms:[3] or Ion-Pairing RPLC.

HPLC_Selection Start Analyte: 5-vinyl-1H-imidazole (Highly Polar, Basic pKa ~6.8) RP_Check Standard RPLC (C18)? Start->RP_Check RP_Fail Poor Retention & Severe Tailing (Silanophilic Interactions) RP_Check->RP_Fail No Alt_Paths Select Orthogonal Mechanism RP_Fail->Alt_Paths HILIC HILIC (Amide/Zwitterionic) Water as Strong Solvent Alt_Paths->HILIC Preferred IP_RP Ion-Pairing RPLC (e.g., Hexanesulfonate) Alt_Paths->IP_RP Alternative MS_Comp MS Compatible? Excellent for LC-MS HILIC->MS_Comp UV_Only UV Only (Ion-pairing suppresses MS) IP_RP->UV_Only

Caption: Decision matrix for selecting orthogonal HPLC methods for polar, basic imidazole derivatives.

Methodological Comparison: HILIC vs. Ion-Pairing RPLC

When standard RPLC fails, the choice between HILIC and Ion-Pairing RPLC depends heavily on your laboratory's detection capabilities (UV vs. MS) and throughput requirements[4].

ParameterStandard RPLC (C18)Ion-Pairing RPLCHILIC (Zwitterionic/Amide)
Retention Mechanism Hydrophobic partitioningHydrophobic partitioning of a neutral ion-pairHydrophilic partitioning, hydrogen bonding, & electrostatic
5-VI Retention Poor (elutes near t0​ )StrongStrong
Peak Shape Poor (severe tailing)GoodExcellent
MS Compatibility YesNo (Ion-pairing reagents suppress ionization)Yes (Highly organic mobile phase enhances ESI+)
Equilibration Time Short (~10 column volumes)Long (>30 column volumes)Moderate (~20 column volumes)

Experimental Workflows: Self-Validating Protocols

A robust analytical method must be a self-validating system. Below are detailed protocols for both approaches, including the mechanistic causality behind the experimental parameters.

Protocol 1: HILIC-UV/MS (Recommended)

Causality: HILIC utilizes a polar stationary phase and a highly organic mobile phase. A water-rich layer forms on the stationary phase surface. By buffering the mobile phase at pH 3.0, the imidazole ring of 5-VI is fully protonated. This charged state maximizes its hydrophilic partitioning into the aqueous layer, drastically increasing retention. Furthermore, the 10 mM buffer concentration mitigates any secondary electrostatic repulsions between the analyte and the stationary phase[2].

Step-by-Step Methodology:

  • Column Selection: Zwitterionic (ZIC-HILIC) or Amide-bonded silica (150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in ultrapure water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program: Start at 90% B, hold for 2 min. Ramp to 60% B over 15 min. Return to 90% B and equilibrate for 8 min. (Note: In HILIC, water is the strong eluting solvent, so the gradient runs from high to low organic).

  • Flow Rate & Temperature: 1.0 mL/min; Column oven at 30°C.

  • Detection: UV at 210 nm; MS (ESI+) monitoring m/z 95.1 [M+H]+.

Protocol 2: Ion-Pairing RPLC-UV (Alternative for UV-Only Labs)

Causality: Ion-pairing reagents like sodium 1-hexanesulfonate contain a hydrophobic alkyl tail and a negatively charged headgroup. The sulfonate anion pairs with the protonated 5-VI cation in the mobile phase, forming a neutral, hydrophobic complex that successfully retains on a standard C18 column[5].

Step-by-Step Methodology:

  • Column Selection: Fully end-capped C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Sodium 1-hexanesulfonate in ultrapure water, adjusted to pH 2.5 with phosphoric acid.

    • Mobile Phase B: HPLC grade Methanol.

  • Gradient Program: 5% B to 50% B over 20 min.

  • Flow Rate & Temperature: 1.0 mL/min; Column oven at 25°C.

  • Detection: UV at 210 nm. (Critical: Do not couple to MS, as non-volatile sulfonates will permanently foul the ion source).

System Suitability and Validation (Trustworthiness)

Before quantifying the purity of a 5-VI batch, the system must self-validate through a rigorous System Suitability Test (SST) to ensure the column chemistry and mobile phase dynamics are functioning correctly[5].

  • Blank Injection: Inject the sample diluent (e.g., 90% Acetonitrile for HILIC) to confirm a stable baseline and the absence of carryover.

  • Resolution Mix: Inject a standard mixture containing 5-VI, imidazole, and 2-methylimidazole.

  • Acceptance Criteria:

    • Resolution ( Rs​ ): Must be > 2.0 between 5-VI and the nearest eluting impurity.

    • Tailing Factor ( Tf​ ): Must be ≤ 1.5 for the 5-VI peak.

    • Precision: The Relative Standard Deviation (RSD) of the peak area for 5 replicate injections must be ≤ 2.0%.

  • Bracketing Standards: Inject a known 5-VI reference standard every 10 sample injections to verify that retention time drift remains < 2% and response drift is < 5%.

Validation_Workflow Step1 1. Prepare Suitability Mix (5-VI + Imidazole + 2-Methylimidazole) Step2 2. Inject onto HILIC System (Gradient: 90% to 60% ACN) Step1->Step2 Step3 3. Evaluate Resolution (Rs) Step2->Step3 Pass Rs > 2.0 & Tf < 1.5 System Validated Step3->Pass Pass Fail Rs < 2.0 or Tf > 1.5 Adjust Buffer pH/Strength Step3->Fail Fail Step4 4. Execute Sample Analysis Quantify 5-VI Purity Pass->Step4 Fail->Step2 Re-run

Caption: Self-validating system suitability workflow for 5-VI purity analysis.

References

  • Peris-García E, Burgos-Gil R, García-Alvarez-Coque MC, Ruiz-Angel MJ. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds." Separations. 2020; 7(2):30. URL:[Link]

  • Simeone J, Hong P, McConville PR. "Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities." Chromatography Today. 2017. URL:[Link]

  • Mack A. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technologies. 2019. URL:[Link]

  • "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech, Inc. 2025. URL: [Link]

  • Puyang X, et al. "Discovery of an Acrylic Acid Based Tetrahydroisoquinoline as an Orally Bioavailable Selective Estrogen Receptor Degrader for ERα+ Breast Cancer." Journal of Medicinal Chemistry. 2017. URL:[Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of 1-Vinyl and 4(5)-Vinyl Imidazole Polymers

For researchers and professionals in drug development and materials science, understanding the thermal stability of polymers is paramount for ensuring material integrity, predicting shelf-life, and defining processing pa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, understanding the thermal stability of polymers is paramount for ensuring material integrity, predicting shelf-life, and defining processing parameters. Poly(vinylimidazole)s (PVI) are a class of polymers that have garnered significant interest due to their versatile applications, including in drug delivery systems, as catalysts, and in membrane technologies. The isomeric position of the vinyl group on the imidazole ring significantly influences the polymer's properties. This guide provides an in-depth comparison of the thermal stability of two key isomers: poly(1-vinylimidazole) (P1VI) and poly(4(5)-vinylimidazole) (P4(5)VI), with a focus on data obtained from Thermogravimetric Analysis (TGA).

It is important to note that 4-vinylimidazole and 5-vinylimidazole exist as tautomers, readily interconverting. Consequently, polymerization of this monomer typically results in a polymer with a random distribution of 4- and 5-substituted imidazole rings along the chain, which is referred to as poly(4(5)-vinylimidazole).

Unraveling the Impact of Isomeric Structure on Thermal Properties

The placement of the vinyl group, either at the 1-position or the 4(5)-position of the imidazole ring, dictates the polymer's architecture and, consequently, its thermal behavior. In P1VI, the imidazole ring is a pendant group attached to the polymer backbone via its nitrogen atom. In contrast, the backbone of P4(5)VI is directly attached to a carbon atom of the imidazole ring. This fundamental structural difference influences intermolecular and intramolecular interactions, leading to distinct thermal characteristics.

A key indicator of a polymer's thermal properties is its glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg of poly(4-vinylimidazole) has been reported to be 218 °C, which is notably higher than the Tg of poly(1-vinylimidazole) at 175 °C[1]. This suggests stronger intermolecular forces, likely due to hydrogen bonding capabilities in P4(5)VI, which are absent in P1VI. This difference in Tg often correlates with thermal stability, with a higher Tg suggesting a more thermally stable material.

Thermogravimetric Analysis (TGA): A Head-to-Head Comparison

Thermogravimetric analysis is a cornerstone technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides critical information on decomposition temperatures, the presence of volatiles, and the overall thermal robustness of the material.

Detailed studies on the thermal decomposition of P1VI reveal a single-stage degradation process. The primary decomposition of P1VI occurs in the temperature range of 340°C to 500°C[2][3]. The maximum rate of decomposition for P1VI is typically observed around 455°C[2]. The major decomposition products have been identified as 1H-imidazole and the 1-vinylimidazole monomer, indicating that both side-group elimination and chain scission followed by depolymerization are key degradation pathways[2][4].

Direct and detailed TGA data for the homopolymer of 4(5)-vinylimidazole is less prevalent in the literature. However, a study on a composite material containing poly[4(5)-vinylimidazole] reported a decomposition transition at approximately 300°C for the PVI component[5]. While the presence of other components in the composite can influence thermal stability, this value provides a valuable, albeit indirect, indication of the thermal behavior of P4(5)VI. The lower decomposition temperature of the P4(5)VI in the composite compared to the homopolymer of P1VI suggests that P4(5)VI may be less thermally stable.

Summary of Thermal Properties
PropertyPoly(1-vinylimidazole) (P1VI)Poly(4(5)-vinylimidazole) (P4(5)VI)
Glass Transition Temperature (Tg) 175 °C[1]218 °C[1]
Decomposition Temperature Range 340 - 500 °C[2][3]~300 °C (in a composite)[5]
Temperature of Maximum Decomposition ~455 °C[2]Data not available for homopolymer
Major Decomposition Products 1H-imidazole, 1-vinylimidazole[2][4]Data not available
Discussion: Interpreting the Differences in Thermal Stability

The available data, though not from a direct side-by-side comparison under identical conditions, points towards a notable difference in the thermal stability of the two isomers. While P4(5)VI exhibits a higher glass transition temperature, its decomposition appears to initiate at a lower temperature than P1VI.

The higher Tg of P4(5)VI can be attributed to the presence of the N-H proton on the imidazole ring, which allows for intermolecular hydrogen bonding. This creates a more rigid polymer network that requires more thermal energy to transition into a rubbery state.

Conversely, the potentially lower decomposition temperature of P4(5)VI might be linked to the lability of the C-C bond between the polymer backbone and the imidazole ring. In contrast, the N-C bond in P1VI is generally more stable. The degradation mechanism of P4(5)VI likely involves different bond scission events compared to P1VI, leading to its earlier decomposition.

It is crucial to emphasize that the decomposition data for P4(5)VI is derived from a composite material, and the thermal behavior of the pure homopolymer may differ. Further dedicated studies on the thermal degradation of high-purity P4(5)VI are necessary for a definitive comparison.

Experimental Protocols

Synthesis of Poly(1-vinylimidazole) and Poly(4(5)-vinylimidazole)

A general procedure for the free-radical polymerization of vinylimidazole monomers is as follows:

  • Monomer Purification: 1-vinylimidazole or 4(5)-vinylimidazole is distilled under reduced pressure to remove inhibitors.

  • Reaction Setup: The distilled monomer is dissolved in a suitable solvent (e.g., methanol, benzene, or glacial acetic acid) in a reaction vessel.

  • Initiator Addition: A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is added to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Inert Atmosphere: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

  • Polymerization: The reaction vessel is sealed and heated to a specific temperature (typically 60-70°C) for a predetermined time (e.g., 24 hours) to allow for polymerization to occur.

  • Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., acetone or ether) to remove unreacted monomer and initiator residues. The purified polymer is then dried under vacuum.

Thermogravimetric Analysis (TGA) Protocol

The following is a standard protocol for conducting TGA on polymer samples:

  • Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed in the TGA instrument's furnace.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum mass loss (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature.

Visualizations

Chemical Structures of Vinylimidazole Monomers cluster_1vi 1-Vinylimidazole cluster_5vi 4(5)-Vinylimidazole (Tautomers) 1-Vinylimidazole 4-Vinylimidazole 5-Vinylimidazole 4-Vinylimidazole->5-Vinylimidazole Tautomerization

Caption: Chemical structures of 1-vinylimidazole and the tautomeric forms of 4- and 5-vinylimidazole.

TGA_Workflow Thermogravimetric Analysis (TGA) Experimental Workflow SamplePrep Sample Preparation (5-10 mg of polymer) TGA_Instrument Place Sample in TGA Instrument SamplePrep->TGA_Instrument Inert_Atmosphere Establish Inert Atmosphere (Nitrogen Flow) TGA_Instrument->Inert_Atmosphere Heating_Program Initiate Heating Program (e.g., 10°C/min) Inert_Atmosphere->Heating_Program Data_Acquisition Record Mass vs. Temperature Heating_Program->Data_Acquisition Data_Analysis Analyze TGA/DTG Curves Data_Acquisition->Data_Analysis

Caption: A schematic workflow of a typical Thermogravimetric Analysis (TGA) experiment for polymers.

Conclusion

The isomeric position of the vinyl group in vinylimidazole polymers has a pronounced effect on their thermal properties. Poly(1-vinylimidazole) exhibits a lower glass transition temperature but a higher decomposition temperature range compared to what has been reported for poly(4(5)-vinylimidazole) in a composite material. The higher Tg of P4(5)VI is likely due to intermolecular hydrogen bonding, while its potentially lower thermal stability may be related to the nature of the bond connecting the imidazole ring to the polymer backbone.

For researchers and drug development professionals, this comparison underscores the importance of monomer selection in designing polymers with specific thermal stability profiles. While P1VI may be more suitable for applications requiring higher temperature processing, the unique properties of P4(5)VI, such as its hydrogen bonding capability, may be advantageous in other contexts, provided its thermal limitations are considered. Further research into the thermal degradation of pure P4(5)VI homopolymer is warranted to provide a more definitive and direct comparison.

References

  • Investigation of poly[4(5)-vinylimidazole] composites and their potential as proton conductive membranes. (2006). Retrieved from [Link]

  • Allen, M. H., Hemp, S. T., Smith, A. E., & Long, T. E. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(9), 3669–3676. [Link]

  • Fodor, C., Bozi, J., Blazsó, M., & Iván, B. (2015). Unexpected thermal decomposition behavior of poly(N-vinylimidazole)-l-poly(tetrahydrofuran) amphiphilic conetworks, a class of chemically forced blends. Polymer Chemistry, 6(10), 1759-1771. [Link]

  • Overberger, C. G., & Vorchheimer, N. (1963). Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society, 85(7), 951–955. [Link]

  • Fodor, C., Domján, A., & Iván, B. (2013). Unprecedented scissor effect of macromolecular cross-linkers on the glass transition temperature of poly(N-vinylimidazole), crystallinity suppression of poly(tetrahydrofuran) and molecular mobility by solid state NMR in poly(N-vinylimidazole)-l-poly(tetrahydrofuran) conetworks. Polymer Chemistry, 4(13), 3714-3722. [Link]

  • Fodor, C., Bozi, J., Blazsó, M., & Iván, B. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 8953–8960. [Link]

  • Supporting Information Thermal Behavior, Stability and Decomposition Mechanism of Poly(N- vinylimidazole). (n.d.). Retrieved from [Link]

  • Fodor, C., Bozi, J., Blazsó, M., & Iván, B. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Request PDF. Retrieved from [Link]

  • Unexpected Thermal Decomposition Behavior of Poly(N-vinylimidazole)-l-Poly(tetrahydrofuran) Amphiphilic Conetworks, a Class of C. (n.d.). Retrieved from [Link]

  • Fodor, C., Bozi, J., Blazsó, M., & Iván, B. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ACS Publications. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Vinyl-1H-imidazole for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are foundational to laboratory safety and environmental stewardship. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are foundational to laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Vinyl-1H-imidazole, a reactive vinyl-substituted heterocyclic compound. Adherence to these protocols is imperative due to the compound's inherent hazardous properties. This document is designed to be your trusted resource, offering clarity and actionable steps to mitigate risks and ensure compliance.

Understanding the Hazard Profile of 5-Vinyl-1H-imidazole

A thorough understanding of the risks associated with 5-Vinyl-1H-imidazole is the cornerstone of its safe management. While a specific Safety Data Sheet (SDS) for the 5-vinyl isomer is not as prevalent as for its 1-vinyl counterpart, the hazard profile can be reliably inferred from the parent imidazole structure and related vinylimidazole compounds. The primary hazards include acute toxicity, corrosivity, and potential reproductive toxicity.[1][2][3][4]

Hazard CategoryDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][2][4]
Skin Corrosion/Irritation Causes severe skin burns.[1][3][4]
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][4][5][6]
Reproductive Toxicity May damage fertility or the unborn child.[2][3][5][6][7]
Flammability Combustible liquid.[4][6]

This table summarizes the key hazards associated with vinylimidazoles, providing a quick reference for risk assessment.

Standard Operating Procedure for Disposal

The disposal of 5-Vinyl-1H-imidazole must rigorously comply with all local, regional, and national hazardous waste regulations.[4][7][8] The following protocol delineates a comprehensive procedure for its safe handling and disposal within a laboratory environment.

I. Pre-Disposal Preparation and Required Personal Protective Equipment (PPE)

Before commencing any handling or disposal procedures involving 5-Vinyl-1H-imidazole, it is crucial to establish a safe working environment and don the appropriate PPE.

  • Engineering Controls : Always handle 5-Vinyl-1H-imidazole within a certified laboratory chemical fume hood to minimize inhalation of vapors.[4][9] Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.[4][9]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash protection.[4]

    • Hand Protection : Chemical-resistant gloves, such as nitrile, should be worn. Inspect gloves for any signs of degradation or perforation before use.[4]

    • Protective Clothing : A fully-buttoned lab coat, or fire/flame-resistant and impervious clothing, is mandatory.[4][10]

    • Respiratory Protection : If there is a risk of exceeding exposure limits or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[4]

II. Step-by-Step Waste Collection and Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Designated Waste Container : Pure 5-Vinyl-1H-imidazole and solutions containing it must be collected in a designated hazardous waste container.[4][9][10]

  • Container Specifications : The waste container must be sealable, airtight, and constructed from a compatible material (e.g., glass or a suitable plastic).[4][9][10]

  • Labeling : Clearly label the waste container with "Hazardous Waste: 5-Vinyl-1H-imidazole" and include all relevant hazard pictograms (e.g., corrosive, toxic).[11]

  • Segregation from Incompatibles : Store the waste container away from incompatible materials. This is a critical safety measure to prevent violent reactions.[9][10]

Incompatible MaterialRationale for Segregation
Strong Oxidizing Agents Can lead to vigorous, exothermic reactions.
Acids 5-Vinyl-1H-imidazole is a weak base and will react exothermically with acids.[3]
Acid Anhydrides Similar to acids, can cause a strong reaction.
Acid Chlorides Can react violently with imidazole compounds.

This table highlights the key chemical incompatibilities of imidazole derivatives, emphasizing the importance of proper waste segregation.

III. Managing Spills and Contaminated Materials

In the event of a spill, a prompt and safe response is essential.

  • Containment : For small spills, immediately contain the liquid to prevent it from spreading or entering drains.[4]

  • Absorption : Absorb the spill using an inert, non-combustible absorbent material such as Chemizorb®, diatomite, or sand.[4][12]

  • Collection : Carefully collect the absorbed material and place it into the designated hazardous waste container.[4][12]

  • Decontamination : Decontaminate the spill area. For residual amounts, cautious neutralization with a weak acid solution (e.g., 1M citric or acetic acid) can be performed. Always check the pH to ensure it is near neutral before final cleaning.[4]

  • Disposal of Contaminated Items : Any materials that have come into contact with 5-Vinyl-1H-imidazole, including gloves, absorbent pads, and disposable labware, must be treated as hazardous waste and disposed of in the designated container.[4]

IV. Final Disposal Protocol

The ultimate disposal of the collected waste must be conducted by certified professionals.

  • Secure Sealing : Once the hazardous waste container is full or is no longer in use, seal it securely.

  • Professional Collection : Arrange for the disposal of the waste through a licensed hazardous waste disposal company or an approved waste disposal facility.[4][5][6][11]

  • Prohibited Actions : Under no circumstances should 5-Vinyl-1H-imidazole or its waste be disposed of down the drain or mixed with general laboratory trash.[4][7][8][11][13]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 5-Vinyl-1H-imidazole, from initial handling to final disposal.

A flowchart outlining the key decision points and procedural steps for the safe disposal of 5-Vinyl-1H-imidazole.

By adhering to these rigorous procedures, laboratory professionals can ensure the safe and compliant disposal of 5-Vinyl-1H-imidazole, thereby minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for the most comprehensive and current information.

References

  • Benchchem. (n.d.). Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals.
  • University of Washington. (2025, February 28). Imidazole.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Imidazole.
  • Santa Cruz Biotechnology. (n.d.). 1-Vinylimidazole.
  • Thermo Fisher Scientific. (n.d.). 1 - SAFETY DATA SHEET.
  • TCI AMERICA. (2018, July 6). 1-Vinylimidazole.
  • Washington State University. (n.d.). Imidazole.
  • Fisher Scientific. (2010, February 4). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, November 14). SAFETY DATA SHEET.
  • Australian Government Department of Health and Aged Care. (2022, January 14). 1H-Imidazole, 1-ethenyl- - Evaluation statement.
  • Polymer Chemistry (RSC Publishing). (n.d.). Poly(N-vinylimidazole)-l-poly(propylene glycol) amphiphilic conetworks and gels: molecularly forced blends of incompatible polymers with single glass transition temperatures of unusual dependence on the composition.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1721 - IMIDAZOLE.
  • ChemicalBook. (2026, February 14). 1-Vinylimidazole - Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-Vinylimidazole: A Procedural Guide.
  • ResearchGate. (n.d.). Vinylimidazole copolymers: Coordination chemistry, solubility, and cross-linking as function of Cu2+ and Zn2+ complexation.
  • University of Cambridge Department of Engineering Health & Safety. (n.d.). Incompatible chemicals.
  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS.
  • Utah State University Office of Research Environmental Health and Safety. (n.d.). Incompatible Chemicals.

Sources

Handling

Personal protective equipment for handling 5-Vinyl-1H-imidazole

Advanced Operational & Safety Guide: Handling 5-Vinyl-1H-imidazole (CAS 3718-04-5) As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets (SDS). By integratin...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational & Safety Guide: Handling 5-Vinyl-1H-imidazole (CAS 3718-04-5)

As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets (SDS). By integrating mechanistic chemical insights with field-validated protocols, this document provides researchers and drug development professionals with a self-validating system for safely handling 5-Vinyl-1H-imidazole.

Understanding the why behind safety protocols is the foundation of a zero-incident laboratory. 5-Vinyl-1H-imidazole presents a dual-threat profile: the basicity of the imidazole ring makes it highly corrosive to organic tissues, while the vinyl substituent introduces the risk of spontaneous, exothermic auto-polymerization if improperly handled.

Chemical Profile & Mechanistic Hazard Assessment

To establish a baseline for safe handling, we must first understand the physicochemical properties that dictate the compound's behavior in a laboratory environment.

Table 1: Quantitative Chemical & Hazard Profile

Property / HazardValue / ClassificationMechanistic Causality & Operational Impact
CAS Number 3718-04-5Unique identifier for chemical tracking and inventory management.
Melting Point 84 °CExists as a solid at room temperature. Handling generates fine particulates, posing a severe dust inhalation hazard[1].
Boiling Point 283.4 °CLow volatility at ambient temperatures, but heating during reactions can release corrosive vapors[1].
Storage Temp. 2-8 °CRefrigeration is mandatory to reduce kinetic energy, preventing radical-induced auto-polymerization of the vinyl group.
Primary Hazards H302, H314, H315, H319, H335The basic imidazole nitrogen causes rapid saponification of tissue lipids, leading to severe skin burns and eye damage[2]. Dust causes acute respiratory irritation[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive, corrosive monomers. The following matrix outlines the required gear and the scientific rationale behind each choice.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationOperational Causality
Eye Protection Tightly fitting safety goggles (EN 166 / ANSI Z87.1)Protects against airborne basic dust. Imidazole compounds rapidly attack ocular lipids, causing irreversible corneal damage. Standard safety glasses with side shields are inadequate.
Hand Protection Heavy-duty Nitrile gloves (≥0.4 mm thickness)Nitrile rubber (NBR) provides a superior chemical barrier against lipophilic heterocyclic amines. Latex offers poor resistance and allows rapid dermal penetration.
Body Protection Flame-retardant, chemical-resistant lab coatProtects against accidental spills and shields the operator from potential exothermic heat if auto-polymerization occurs.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Captures aerosolized dust during weighing and dispensing, directly mitigating the H335 respiratory irritation hazard[3].

Operational Workflows & Protocols

Every protocol below is designed as a self-validating system , ensuring that operators can confirm the safety and success of each step before proceeding to the next.

Protocol 1: Safe Dispensing and Reaction Setup

Objective: Transfer 5-Vinyl-1H-imidazole from cold storage to the reaction vessel without exposing the operator to corrosive dust or triggering premature polymerization.

  • Environmental Validation: Verify the chemical fume hood is operational.

    • Self-Validation: Check the digital airflow monitor to confirm a face velocity of 80-100 fpm. Do not uncap the reagent if the monitor is alarming.

  • PPE Integrity Check: Inspect your 0.4 mm nitrile gloves for micro-tears.

    • Self-Validation: Trap air inside the glove and apply pressure to ensure no air escapes. Don tightly fitting safety goggles.

  • Temperature Equilibration: Remove the sealed vial from 2-8 °C storage. Allow it to equilibrate to room temperature inside the fume hood for 15 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture, which degrades the reagent and causes clumping, making precise weighing difficult.

  • Dispensing: Using an anti-static, grounded spatula, weigh the required mass of the solid[1].

    • Causality: Anti-static tools prevent the fine, corrosive dust from aerosolizing and electrostatically adhering to the operator's gloves or the balance enclosure.

  • Sealing and Return: Purge the headspace of the source vial with dry Argon or Nitrogen before sealing.

    • Self-Validation: Ensure the PTFE cap is threaded smoothly and tightly. A proper seal prevents oxygen ingress, which can initiate polymerization. Return the vial immediately to 2-8 °C storage.

Protocol 2: Spill Decontamination and Waste Disposal

Objective: Neutralize and remove unreacted 5-Vinyl-1H-imidazole from surfaces and tools safely.

  • Containment: Surround the spill with an inert, absorbent material such as vermiculite or dry sand.

    • Causality: Do not use combustible materials like paper towels for large spills, as the basicity and reactivity of the compound can degrade organic fibers.

  • Neutralization: Carefully apply a dilute, weak acid (e.g., 5% citric acid) to the absorbed spill to neutralize the basic imidazole residues.

    • Causality: Using strong acids (like concentrated HCl) will generate excessive exothermic heat, potentially vaporizing the compound and creating a severe inhalation hazard.

  • Collection: Sweep the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container using a dedicated brush.

  • Surface Verification: Wipe the contaminated area with a damp cloth and test the surface with pH indicator paper.

    • Self-Validation: A neutral pH reading (6.5-7.5) on the indicator paper confirms complete decontamination of the corrosive residue.

Visualized Safety & Response Pathways

The following diagrams map the logical flow of our operational and emergency response protocols.

DispensingWorkflow A 1. Retrieve from 2-8°C (Prevent Polymerization) B 2. Transfer to Fume Hood (Control Aerosols) A->B C 3. Don Advanced PPE (Nitrile, Goggles, Coat) B->C D 4. Weigh Solid (MP 84°C) (Use Anti-Static Spatula) C->D E 5. Seal & Return to Cold Storage D->E F 6. Execute Reaction D->F

Workflow for safe retrieval, dispensing, and storage of 5-Vinyl-1H-imidazole.

SpillResponse S1 Spill Detected (Solid or Melted Liquid) S2 Assess Scale & Ventilation S1->S2 S3 Evacuate & Call Hazmat (>50g or Poor Ventilation) S2->S3 High Risk S4 Contain with Inert Absorbent (Sand/Vermiculite) S2->S4 Low Risk S5 Neutralize Mildly (Avoid Strong Acids) S4->S5 S6 Transfer to Hazardous Waste S5->S6

Emergency spill response pathway for 5-Vinyl-1H-imidazole contamination.

References

Sources

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